Product packaging for Altrenogest(Cat. No.:CAS No. 850-52-2)

Altrenogest

Cat. No.: B1664803
CAS No.: 850-52-2
M. Wt: 310.4 g/mol
InChI Key: VWAUPFMBXBWEQY-ANULTFPQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Altrenogest (CAS 850-52-2), also known as allyltrenbolone, is a synthetic steroidal progestin of significant interest in veterinary and reproductive sciences research. Its primary research application lies in the synchronization of the estrous cycle in female animals, particularly in swine and equine models. The compound acts as a potent progestogen by binding to progesterone receptors, thereby mimicking the biological activity of natural progesterone. The fundamental mechanism of action involves the suppression of gonadotropin-releasing hormone (GnRH) secretion from the hypothalamus, which in turn inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This hormonal suppression prevents ovulation and maintains a state of temporary anestrus, or sexual inactivity, during administration. Upon withdrawal of the compound, the hormonal inhibition ceases, leading to a synchronized return to estrus and ovulation in the subject population, which is a critical tool for managing batch breeding in livestock production systems. Beyond estrus synchronization, studies indicate that this compound may influence the uterine lining, potentially stabilizing it to improve the chances of successful embryo implantation. Recent investigations have also explored its impact on other physiological systems, including findings that it may alter the immune response to vaccination in mares and induce changes in the corpora lutea proteome in gilts, opening avenues for further research. This product, this compound, is provided as a high-purity chemical reference standard. It is intended solely for laboratory research purposes and is strictly classified as "For Research Use Only." It is not intended for use in humans or as a veterinary therapeutic, and it is not for diagnostic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26O2 B1664803 Altrenogest CAS No. 850-52-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8S,13S,14S,17R)-17-hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O2/c1-3-10-21(23)12-9-19-18-6-4-14-13-15(22)5-7-16(14)17(18)8-11-20(19,21)2/h3,8,11,13,18-19,23H,1,4-7,9-10,12H2,2H3/t18-,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAUPFMBXBWEQY-ANULTFPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2(CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C=CC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048863
Record name Altrenogest
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850-52-2
Record name Altrenogest
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Altrenogest [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000850522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Altrenogest
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11372
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Altrenogest
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Altrenogest
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.549
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALTRENOGEST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U0X0JA2NB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Altrenogest: A Technical Guide to its Molecular Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and a prominent synthesis pathway of altrenogest (17α-allyl-17β-hydroxyestra-4,9,11-trien-3-one), a synthetic progestin widely used in veterinary medicine. This document details the key chemical transformations, reagents, and reaction conditions involved in its synthesis, starting from readily available steroid precursors. Quantitative data on reaction yields and product purity are summarized, and detailed experimental protocols for the pivotal steps are provided. A visualization of the synthesis pathway is presented to facilitate a clear understanding of the chemical process.

Molecular Structure of this compound

This compound, also known as allyltrenbolone, is a synthetic steroidal progestin with the chemical formula C₂₁H₂₆O₂ and a molecular weight of 310.43 g/mol .[1] Structurally, it is a 19-nortestosterone derivative and is closely related to trenbolone, featuring an allyl group at the C17α position.[1] This substitution is crucial for its progestogenic activity. The systematic IUPAC name for this compound is (8S,13S,14S,17R)-17-hydroxy-13-methyl-17-(prop-2-enyl)-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₁H₂₆O₂
Molecular Weight310.43 g/mol
CAS Number850-52-2
AppearanceWhite crystalline powder
SolubilityPractically insoluble in water, soluble in organic solvents like ethanol and acetone.

Synthesis Pathway of this compound

A common and efficient synthesis of this compound commences from estra-4,9-diene-3,17-dione. The pathway involves a three-step process: protection of the 3-keto group, a Grignard reaction to introduce the allyl group at the 17-position, and a final deprotection and rearrangement step to yield the final product.

Altrenogest_Synthesis start Estra-4,9-diene-3,17-dione intermediate1 Intermediate XY-1 (Silyl Enol Ether) start->intermediate1 Step 1: Protection of 3-keto group intermediate2 Intermediate XY-2 (17α-allyl-17β-hydroxy-3-(trimethylsilyloxy)-estra-4,9-diene) intermediate1->intermediate2 Step 2: Grignard Reaction product This compound intermediate2->product Step 3: Deprotection and Rearrangement reagent1 1. Lithium Diisopropylamide (LDA) 2. Trimethylchlorosilane ((CH₃)₃SiCl) in Anhydrous Tetrahydrofuran reagent2 Allylmagnesium bromide in Tetrahydrofuran reagent3 Deprotection Agent (e.g., HCl) and Rearrangement

Caption: Synthesis pathway of this compound from Estra-4,9-diene-3,17-dione.

An alternative route involves the protection of the 3-keto group as a ketal using ethylene glycol, followed by the Grignard reaction and deprotection. Another disclosed synthesis starts from trenbolone.[2]

Quantitative Data

The efficiency of the synthesis pathway is highlighted by the high yields and purity of the final product as reported in the patent literature.

Table 2: Summary of Reaction Yields and Product Purity for this compound Synthesis

StepStarting MaterialProductReagentsMass Yield (%)Purity (%)Reference
1Estra-4,9-diene-3,17-dioneIntermediate XY-1LDA, (CH₃)₃SiCl> 75-[3]
2Intermediate XY-1Intermediate XY-2Allylmagnesium bromide> 75-[3]
3Intermediate XY-2This compoundDeprotection agent> 7599.6
Alternative Step 1Methyl diene diketoneCompound (1) (Ketal)Ethylene glycol, p-toluenesulfonic acid--
Alternative Step 2Compound (1)Compound (2)Allylmagnesium bromide80-
Alternative Step 3Compound (2)This compoundDDQ62.5-

Experimental Protocols

The following protocols are based on the procedures described in the patent literature.

Step 1: Protection of the 3-keto group as a Silyl Enol Ether
  • Reaction Setup: Dissolve estra-4,9-diene-3,17-dione in anhydrous tetrahydrofuran in a reaction vessel under an inert atmosphere (e.g., nitrogen).

  • Cooling: Cool the solution to a temperature between -40°C and -45°C.

  • Addition of LDA: Slowly add Lithium Diisopropylamide (LDA) dropwise to the cooled solution. Maintain the temperature and stir for 20-40 minutes.

  • Addition of TMSCl: Add trimethylchlorosilane ((CH₃)₃SiCl) dropwise.

  • Warm-up: After the addition is complete, allow the reaction mixture to warm to room temperature.

  • Work-up: The patent does not specify the detailed work-up procedure, but it would typically involve quenching the reaction, extraction with an organic solvent, and drying to isolate the intermediate silyl enol ether (XY-1).

Step 2: Grignard Reaction with Allylmagnesium Bromide
  • Reaction Setup: Dissolve the intermediate silyl enol ether (XY-1) in anhydrous tetrahydrofuran in a reaction vessel under an inert atmosphere.

  • Addition of Grignard Reagent: Add a solution of allylmagnesium bromide in tetrahydrofuran to the reaction mixture. The molar ratio of the intermediate to the Grignard reagent is crucial for the reaction's success.

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature, followed by stirring for a specified period to ensure completion.

  • Work-up: The reaction is quenched, typically with a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, and the organic layer is dried and concentrated to yield the crude intermediate (XY-2).

Step 3: Deprotection and Rearrangement to this compound
  • Deprotection: The crude intermediate (XY-2) is treated with a deprotection agent, such as a dilute acid (e.g., hydrochloric acid), to remove the silyl protecting group. This step also facilitates the rearrangement of the double bonds to form the conjugated system present in this compound.

  • Purification: The crude this compound is then purified, typically by recrystallization from a suitable solvent, to obtain the high-purity final product.

Conclusion

The synthesis of this compound from estra-4,9-diene-3,17-dione represents a robust and efficient method for the production of this important veterinary pharmaceutical. The key steps of 3-keto group protection, Grignard-mediated allylation, and subsequent deprotection/rearrangement provide a reliable route to the target molecule with high yields and purity. The detailed understanding of this synthesis pathway is essential for process optimization and the development of novel analogues in the field of steroid chemistry. Further research to refine the experimental conditions and explore more environmentally benign reagents could further enhance the industrial applicability of this synthesis.

References

Altrenogest: A Technical Guide to a 19-Nortestosterone Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altrenogest, a synthetic progestin of the 19-nortestosterone group, is a potent agonist of both progesterone and androgen receptors.[1] This technical guide provides an in-depth overview of its core chemical and pharmacological properties, intended for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details experimental methodologies for its characterization, and visualizes its mechanism of action through signaling pathway diagrams.

Introduction

This compound (17α-allyl-17β-hydroxyestra-4,9,11-trien-3-one) is a synthetic steroid derived from 19-nortestosterone.[1] Structurally, it is the 17α-allylated derivative of trenbolone, which is the 9,11-didehydro analogue of nandrolone (19-nortestosterone).[1] It is widely utilized in veterinary medicine to regulate the reproductive cycle in mares and gilts.[1][2] Its biological activity is mediated through its interaction with steroid hormone receptors, primarily the progesterone receptor (PR) and the androgen receptor (AR).

Physicochemical Properties

This compound is a white to off-white crystalline powder. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₁H₂₆O₂
Molecular Weight 310.43 g/mol
CAS Number 850-52-2
Melting Point 116 - 120 °C
Solubility Soluble in ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers.
UV/Vis (λmax) 242, 342 nm

Synthesis

The synthesis of this compound can be achieved through a multi-step process. One common method involves the following key steps:

  • Protection of the ketone group: Estr-4,9-diene-3,17-dione is reacted with an alcohol like ethylene glycol or methanol in the presence of an acidic catalyst to protect the C3 ketone.

  • Grignard reaction: The resulting intermediate undergoes a Grignard reaction with allylmagnesium bromide, which adds an allyl group to the C17 position.

  • Deprotection and rearrangement: The protecting group is removed, and a double bond rearrangement occurs to yield this compound. Another method involves the use of dichlorodicyanobenzoquinone (DDQ) for the final conversion.

Synthesis_of_this compound A Estr-4,9-diene-3,17-dione B Protection of C3 ketone A->B Ethylene glycol/Methanol, Acid catalyst C Intermediate with protected C3 B->C D Grignard Reaction with Allylmagnesium Bromide C->D E Intermediate with C17-allyl group D->E F Deprotection and Rearrangement E->F DDQ or other deprotection agent G This compound F->G

Synthesis of this compound.

Pharmacodynamics: Receptor Binding and Activity

This compound exerts its biological effects by binding to and activating intracellular steroid receptors. Its affinity for progesterone and androgen receptors is particularly noteworthy.

Receptor Binding Affinity

An in vitro study utilizing a yeast-based bioassay demonstrated that this compound is a potent agonist for both the progesterone receptor (PR) and the androgen receptor (AR). The study found its potency to exceed that of metribolone (R-1881), a potent synthetic androgen and progestin.

ReceptorLigandEC₅₀ (nM)Relative Activational Potency (%)Reference
Androgen Receptor (AR)Testosterone-100
This compound0.64688
Progesterone Receptor (PR)Progesterone-100
This compound0.31300
Progestogenic and Anabolic Activity

This compound's high affinity for the progesterone receptor translates to potent progestogenic activity, leading to the suppression of the estrous cycle. Its binding to the androgen receptor results in anabolic and androgenic effects, although these are considered weak, reportedly 1/20th that of testosterone.

Pharmacokinetics

The pharmacokinetic profile of this compound has been primarily studied in horses. Following oral administration, it is readily absorbed.

SpeciesAdministration RouteDoseCₘₐₓ (ng/mL)Tₘₐₓ (h)Reference
HorseOral0.044 mg/kg23-75-
Horse (Mare)Oral0.044 mg/kg13.2 ± 5.80.8 ± 0.8
Horse (Mare)Intramuscular0.3 mg/kg18.0 ± 6.67.9 ± 3.9

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound involves its interaction with progesterone and androgen receptors, leading to the inhibition of gonadotropin-releasing hormone (GnRH) secretion from the hypothalamus. This, in turn, suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, ultimately preventing ovulation.

Altrenogest_MoA cluster_0 Systemic Level cluster_1 Cellular Level This compound This compound Hypothalamus Hypothalamus This compound->Hypothalamus Negative Feedback Pituitary Pituitary This compound->Pituitary Negative Feedback Altrenogest_cell This compound GnRH GnRH Hypothalamus->GnRH LH_FSH LH/FSH Pituitary->LH_FSH Ovary Ovary Ovulation Ovulation Ovary->Ovulation GnRH->Pituitary LH_FSH->Ovary PR Progesterone Receptor Altrenogest_cell->PR AR Androgen Receptor Altrenogest_cell->AR Dimerization Dimerization PR->Dimerization Activation & HSP Dissociation AR->Dimerization Activation & HSP Dissociation HSP Heat Shock Proteins Nucleus Nucleus Dimerization->Nucleus Translocation PRE_ARE PRE/ARE Nucleus->PRE_ARE Binding Gene_Transcription Gene Transcription PRE_ARE->Gene_Transcription Regulation

Mechanism of Action of this compound.

Studies have also indicated that this compound can modulate the immune system, affecting cytokine expression. In vitro, it has been shown to cause a dose-dependent decrease in intracellular IFNγ in peripheral blood mononuclear cells (PBMCs) and an increase in the expression of IL-6 and IL-1β.

Experimental Protocols

Receptor Binding Assay (Competitive Binding)

This protocol outlines a general procedure for determining the binding affinity of this compound to progesterone or androgen receptors.

Materials:

  • Recombinant human progesterone or androgen receptor

  • Radiolabeled ligand (e.g., [³H]progesterone or [³H]R1881)

  • Unlabeled this compound

  • Assay buffer

  • Scintillation fluid and counter or fluorescence polarization instrument

Procedure:

  • Prepare a series of dilutions of unlabeled this compound.

  • In a multi-well plate, combine the recombinant receptor, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.

  • Include control wells with only the receptor and radiolabeled ligand (total binding) and wells with a large excess of unlabeled ligand (non-specific binding).

  • Incubate the plate to allow binding to reach equilibrium.

  • Separate bound from free radiolabeled ligand (e.g., using filtration or charcoal-dextran).

  • Quantify the amount of bound radiolabeled ligand using a scintillation counter or measure the fluorescence polarization.

  • Calculate the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀).

  • The binding affinity (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Receptor_Binding_Assay Start Start Prepare_Dilutions Prepare this compound Dilutions Start->Prepare_Dilutions Mix_Components Mix Receptor, Radioligand, and this compound Prepare_Dilutions->Mix_Components Incubate Incubate to Equilibrium Mix_Components->Incubate Separate Separate Bound and Free Ligand Incubate->Separate Quantify Quantify Bound Radioligand Separate->Quantify Calculate Calculate IC50 and Ki Quantify->Calculate End End Calculate->End Pharmacokinetic_Analysis Start Start Administer_Drug Administer this compound Start->Administer_Drug Collect_Blood Collect Blood Samples Administer_Drug->Collect_Blood Process_Plasma Process to Obtain Plasma Collect_Blood->Process_Plasma Extract_Drug Solid-Phase Extraction Process_Plasma->Extract_Drug Analyze_LCMS LC-MS/MS Analysis Extract_Drug->Analyze_LCMS Plot_Data Plot Concentration vs. Time Analyze_LCMS->Plot_Data Calculate_Parameters Calculate Pharmacokinetic Parameters Plot_Data->Calculate_Parameters End End Calculate_Parameters->End

References

The Discovery and Development of Altrenogest: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Synthesis, Mechanism of Action, and Historical Development of a Key Veterinary Progestin

Introduction

Altrenogest, a synthetic progestin, has become an indispensable tool in modern veterinary medicine, particularly in equine and swine reproduction. Its ability to effectively synchronize estrus has revolutionized breeding management practices, enabling optimized timelines for artificial insemination, embryo transfer, and farrowing. This technical guide provides a comprehensive overview of the discovery, history, and development of this compound, detailing its chemical synthesis, mechanism of action, pharmacokinetic profile, and the key experimental findings that have established its efficacy and safety. This document is intended for researchers, scientists, and drug development professionals with an interest in steroid chemistry, reproductive endocrinology, and veterinary pharmacology.

Historical Development

This compound, also known by its developmental code RU-2267, was discovered and developed by the French pharmaceutical company Roussel Uclaf in the 1970s.[1] It belongs to the 19-nortestosterone class of steroids and is structurally related to trenbolone, a potent anabolic steroid.[1][2] The development of this compound was part of a broader effort in steroid research to create potent, orally active progestins with specific applications in human and veterinary medicine. The commercial formulation of this compound, Regumate®, was first marketed in the early 1980s and has since become a widely used product for reproductive management in horses and pigs.[1]

Chemical Synthesis

The synthesis of this compound typically starts from a steroid precursor, estra-4,9-diene-3,17-dione. A key step in the synthesis is the introduction of the allyl group at the C17 position. One patented method involves the following general steps:

  • Protection of the C3 ketone: The C3 ketone of the starting material, estra-4,9-diene-3,17-dione, is protected, for example, by forming a silyl enol ether. This is achieved by reacting the starting material with Lithium Diisopropylamide (LDA) and trimethylchlorosilane ((CH)3SiCl).[3]

  • Grignard Reaction: A Grignard reaction is then performed using allylmagnesium bromide. This reaction introduces the allyl group at the C17 position, forming an intermediate.

  • Deprotection and Rearrangement: The protecting group at C3 is removed, and a double bond rearrangement occurs to yield the final this compound molecule.

This synthesis route is designed to be efficient and produce a high-purity product suitable for pharmaceutical use.

Mechanism of Action

This compound exerts its primary physiological effects by acting as a potent agonist at progesterone receptors (PRs). By mimicking the action of endogenous progesterone, it suppresses the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus. This, in turn, inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.

The suppression of LH is the key to this compound's ability to control the estrous cycle. It prevents the final maturation of ovarian follicles and the LH surge required for ovulation. This effectively places the female in a state of artificial diestrus. Upon withdrawal of this compound treatment, the negative feedback on the hypothalamic-pituitary axis is removed, leading to a predictable resurgence of GnRH, FSH, and LH, followed by follicular development, estrus, and ovulation.

This compound Signaling Pathway cluster_0 Hypothalamus cluster_1 Anterior Pituitary cluster_2 Ovary Hypothalamus GnRH Neurons GnRH GnRH Hypothalamus->GnRH Releases Anterior Pituitary Gonadotrophs LH LH Anterior Pituitary->LH Releases FSH FSH Anterior Pituitary->FSH Releases Ovary Follicular Development Ovulation Ovulation Ovary->Ovulation This compound This compound Progesterone Receptor Progesterone Receptor This compound->Progesterone Receptor Binds to Progesterone Receptor->Hypothalamus Negative Feedback GnRH->Anterior Pituitary Stimulates LH->Ovary Stimulates FSH->Ovary Stimulates

Figure 1: Simplified signaling pathway of this compound in suppressing the estrous cycle.

Pharmacological Profile

Receptor Binding Affinity

This compound is distinguished by its high binding affinity for both the progesterone receptor (PR) and the androgen receptor (AR). An in vitro study using a yeast-based bioassay demonstrated that this compound was a highly potent agonist for both receptors.

ReceptorLigandEC50 (nM)Relative Activational Potency (%)
Progesterone Receptor Progesterone-100
This compound0.31300
Androgen Receptor Testosterone-100
This compound0.64688
Table 1: In vitro receptor activation potency of this compound. Data from McRobb et al. (2008).
Pharmacokinetics

This compound is well-absorbed orally. Its poor solubility in water is overcome in commercial formulations, though research has shown that complexation with cyclodextrins can further enhance its solubility and oral bioavailability.

Mares: Following oral administration of 0.044 mg/kg, peak plasma concentrations (Cmax) of 23-75 ng/mL are reached. The drug is eliminated with a half-life that allows for once-daily dosing to maintain effective concentrations for estrus suppression.

Gilts: After oral administration of 20 mg/gilt/day for 18 days, the mean steady-state plasma concentration (Css) was found to be 22.69 ± 6.15 ng/ml. The pharmacokinetic parameters were similar after the first and final administrations, indicating no significant accumulation.

SpeciesDoseCmax (ng/mL)Tmax (hours)Half-life (hours)
Mare 0.044 mg/kg (oral)13.2 ± 5.80.8 ± 0.8~7.0
Mare 0.3 mg/kg (intramuscular)18.0 ± 6.67.9 ± 3.9-
Gilt 20 mg/day (oral, Day 1)66.16 ± 19.941.96 ± 1.457.24 ± 0.98
Gilt 20 mg/day (oral, Day 18)71.32 ± 19.962.75 ± 1.079.76 ± 2.83
Table 2: Comparative pharmacokinetic parameters of this compound in mares and gilts.

Efficacy in Estrus Synchronization

Mares

Numerous studies have demonstrated the efficacy of this compound in suppressing and synchronizing estrus in mares. A typical treatment protocol involves the daily oral administration of 0.044 mg/kg for 10 to 15 consecutive days. Following the cessation of treatment, the majority of mares exhibit estrus within 2 to 5 days and ovulate between 5 and 7 days after the onset of estrus.

Study ParameterResult
Treatment Protocol 0.044 mg/kg this compound daily for 14 days
Percentage of Mares Exhibiting Estrus 100%
Ovulation Rate 91.67% (11 out of 12 mares)
Table 3: Efficacy of this compound for estrus synchronization in mares.
Gilts

In swine, this compound is used to synchronize estrus in sexually mature gilts. A common regimen is the daily oral administration of 15-20 mg per gilt for 14 to 18 days. This allows for timed insemination and more uniform farrowing groups.

Study ParameterResult
Treatment Protocol 20 mg this compound daily for 18 days
Percentage of Gilts in Estrus (3-7 days post-treatment) 87% (107 out of 123 gilts)
Mean Interval to Estrus 5.22 ± 1.42 days
Farrowing Rate 74.92%
Average Litter Size 12.06
Table 4: Efficacy of this compound for estrus synchronization in gilts.

Experimental Protocols

In Vivo Estrus Synchronization in Mares

A representative experimental design to evaluate the efficacy of this compound for estrus synchronization in mares would involve:

  • Animal Selection: A cohort of healthy, cycling mares is selected and randomly assigned to a treatment or control group.

  • Treatment Administration: The treatment group receives a daily oral dose of 0.044 mg/kg this compound for 14 consecutive days. The control group receives a placebo.

  • Estrus Detection: Starting from the day after the last treatment, all mares are monitored daily for signs of estrus (e.g., teasing with a stallion, uterine edema on ultrasound).

  • Ovulation Monitoring: Ovarian follicular development is monitored via transrectal ultrasonography to determine the time of ovulation.

  • Data Collection: Key parameters recorded include the interval from the end of treatment to the onset of estrus and ovulation, estrus duration, and ovulation rate.

Mare_Estrus_Sync_Protocol cluster_0 Day 1-14 cluster_1 Day 15 onwards cluster_2 Outcome Treatment Daily Oral this compound (0.044 mg/kg) Estrus_Detection Daily Estrus Detection Treatment->Estrus_Detection Post-treatment Ultrasound Transrectal Ultrasonography Estrus_Detection->Ultrasound Estrus_Onset Estrus Onset Ultrasound->Estrus_Onset Ovulation Ovulation Estrus_Onset->Ovulation

Figure 2: Experimental workflow for in vivo estrus synchronization in mares.

In Vitro Receptor Binding Assay

A competitive binding assay is a standard method to determine the affinity of a compound for a specific receptor. A general protocol to assess this compound's binding to the progesterone receptor would be:

  • Receptor Preparation: A source of progesterone receptors is prepared, for example, from the cytosol of uterine tissue from an estrogen-primed animal or using a recombinant receptor.

  • Incubation: A constant amount of radiolabeled progesterone (e.g., [³H]-progesterone) is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.

  • Separation: The receptor-bound and unbound radioligand are separated (e.g., by dextran-coated charcoal).

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled progesterone (IC50) is calculated. This value can be used to determine the binding affinity (Ki).

Receptor_Binding_Assay Receptor_Source Progesterone Receptor (e.g., uterine cytosol) Incubation Incubation Receptor_Source->Incubation Radioligand Radiolabeled Progesterone ([³H]-Progesterone) Radioligand->Incubation Test_Compound This compound (increasing concentrations) Test_Compound->Incubation Separation Separation of Bound and Unbound Ligand Incubation->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification Data_Analysis Data Analysis (IC50, Ki) Quantification->Data_Analysis

Figure 3: General workflow for a competitive receptor binding assay.

Safety and Toxicology

Toxicology studies are essential for the regulatory approval of any veterinary drug. Good Laboratory Practice (GLP) compliant studies are conducted to assess the safety of the new chemical entity. For this compound, these would have included acute, sub-chronic, and chronic toxicity studies in laboratory animals, as well as reproductive and developmental toxicity studies. A summary report from the European Medicines Agency indicates that this compound has weak estrogenic, anabolic, and androgenic effects, but no corticoid or anti-inflammatory effects. The no-hormonal-effect level (NOEL) in monkeys was established at 4 µg/kg body weight/day. Long-term toxicity and carcinogenicity studies were not performed.

Conclusion

This compound represents a significant advancement in veterinary reproductive medicine. Its development by Roussel Uclaf provided a potent, orally active progestin that has had a major impact on breeding management in the equine and swine industries. Its well-characterized mechanism of action, involving the suppression of the hypothalamic-pituitary-gonadal axis, allows for precise control over the estrous cycle. The extensive body of research on its pharmacokinetics and efficacy has established its role as a reliable and effective tool for estrus synchronization. Future research may focus on the development of new delivery systems and further elucidation of its effects on the complex interplay of reproductive hormones.

References

Altrenogest in Veterinary Reproductive Medicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Altrenogest, a synthetic progestin, is a cornerstone of reproductive management in various veterinary species, primarily horses and swine. This technical guide provides an in-depth analysis of its core mechanisms, applications, and the scientific data underpinning its use. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's role in veterinary reproductive medicine.

Mechanism of Action

This compound is a synthetic progestogen that mimics the action of natural progesterone.[1][2] Its primary mechanism of action involves binding to progesterone receptors, which leads to the suppression of the estrous cycle.[3] This is achieved by inhibiting the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus.[3] The reduction in GnRH subsequently suppresses the release of luteinizing hormone (LH) and, to a lesser extent, follicle-stimulating hormone (FSH) from the pituitary gland, thereby preventing ovulation.[3] this compound is a potent agonist of both the progesterone receptor (PR) and the androgen receptor (AR).

The following diagram illustrates the signaling pathway of this compound.

Altrenogest_Signaling_Pathway cluster_CNS Central Nervous System cluster_Periphery Periphery Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary (-) GnRH Ovary Ovary Pituitary->Ovary (-) LH (-) FSH This compound This compound Progesterone_Receptors Progesterone Receptors This compound->Progesterone_Receptors Binds to Uterus Uterus This compound->Uterus Stabilizes Endometrium Progesterone_Receptors->Hypothalamus Negative Feedback Ovary->Uterus Reduced Estrogen Production Gilt_PK_Workflow start Start: Select 8 Healthy Gilts treatment Administer 20mg this compound Orally Daily for 18 Days start->treatment sampling1 Collect Plasma Samples after 1st Dose treatment->sampling1 sampling18 Collect Plasma Samples after 18th Dose treatment->sampling18 analysis Analyze Plasma using UHPLC-MS sampling1->analysis sampling18->analysis pk_calc Calculate Pharmacokinetic Parameters analysis->pk_calc end End: Evaluate Accumulation and Profile pk_calc->end Mare_Efficacy_Logic cluster_group1 Group 1: Oral this compound cluster_group2 Group 2: Transdermal Patch hypothesis Hypothesis: Transdermal progestin patch is as effective as oral this compound for estrus synchronization in mares. g1_treatment Daily Oral this compound (14 days) hypothesis->g1_treatment g2_treatment Transdermal Progestin Patch (14 days) hypothesis->g2_treatment monitoring Monitor: - Estrus Behavior - Follicular Development (Ultrasound) - Plasma Progesterone g1_treatment->monitoring g2_treatment->monitoring outcomes Primary Outcomes: - Estrus Rate - Ovulation Rate - Interval to Ovulation monitoring->outcomes analysis Statistical Analysis: - Chi-squared Test - Independent t-test - Linear Mixed Model outcomes->analysis conclusion Conclusion: Compare efficacy of the two treatments. analysis->conclusion

References

Preliminary studies on Altrenogest in non-equine species

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide: Preliminary Studies on Altrenogest in Non-Equine Species

Introduction

This compound, a synthetic oral progestin of the 19-nortestosterone group, is widely utilized in veterinary medicine.[1] Its primary function is to suppress and synchronize estrus, with well-established protocols in equine practice.[1][2] This technical guide focuses on the preliminary and established applications of this compound in non-equine species, with a primary emphasis on swine, where its use is FDA-approved, and emerging studies in goats, sheep, and canids.[3] this compound acts by mimicking natural progesterone, effectively suppressing the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, thereby preventing estrus and ovulation.[4] This guide synthesizes quantitative data from various studies, details experimental protocols, and provides visual diagrams of signaling pathways and workflows to support researchers, scientists, and drug development professionals.

Core Mechanism of Action: HPG Axis Suppression

This compound exerts its influence by providing strong negative feedback on the Hypothalamic-Pituitary-Gonadal (HPG) axis. By acting as a potent progesterone receptor agonist, it inhibits the pulsatile secretion of GnRH. This reduction in GnRH stimulation leads to decreased synthesis and release of pituitary gonadotropins, LH and FSH. The suppression of LH is critical, as it prevents the final maturation of ovarian follicles and the subsequent LH surge required for ovulation. Follicular growth is halted at a medium-sized stage. Upon withdrawal of this compound, the negative feedback is removed, leading to a rapid increase in GnRH, LH, and FSH secretion, which results in synchronized follicular growth, estrus, and ovulation.

Altrenogest_Mechanism_of_Action cluster_HPG HPG Axis Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH (+) Ovaries Ovaries Pituitary->Ovaries LH & FSH (+) Follicles Follicular Growth & Ovulation Ovaries->Follicles Stimulates This compound Exogenous this compound This compound->Hypothalamus Negative Feedback (-) This compound->Pituitary Negative Feedback (-) Swine_Synchronization_Workflow start Day 0 Select Cycling Gilts administer Days 1-14/18 Administer this compound (15-20 mg/day) start->administer withdraw Day 15/19 Withdraw Treatment administer->withdraw detect Days 19-28 Estrus Detection (Boar Exposure) withdraw->detect inseminate Inseminate at Observed Estrus detect->inseminate Altrenogest_Use_Dogs cluster_apps Potential Applications cluster_risks Associated Risks This compound This compound Use in Canids (Off-Label) Fertility Increase Fertility This compound->Fertility Pyometra High Risk of Pyometra (Uterine Infection) This compound->Pyometra Pregnancy Pregnancy Maintenance SideEffects Other Side Effects

References

Altrenogest's basic properties and chemical characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altrenogest, a synthetic progestin, is a key compound in veterinary medicine, primarily utilized for the regulation of reproductive cycles in mares and sows.[1][2] Chemically, it is a derivative of 19-nortestosterone and is also known as allyltrenbolone.[3] This technical guide provides an in-depth overview of the basic properties and chemical characteristics of this compound, intended for researchers, scientists, and professionals in drug development. The information compiled herein is sourced from a variety of scientific literature and technical data sheets to ensure accuracy and comprehensiveness.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for its identification and handling.

PropertyValueReferences
IUPAC Name (8S,13S,14S,17R)-17-hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one[4]
Synonyms Allyltrenbolone, RU-2267, A-35957[3]
CAS Number 850-52-2
Molecular Formula C₂₁H₂₆O₂
Molecular Weight 310.43 g/mol
Appearance Crystalline solid
Melting Point 120 °C
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers.
In a 1:2 solution of ethanol:PBS (pH 7.2), the solubility is approximately 0.3 mg/mL.
In Ethanol: ~20 mg/mL
In DMSO: ~0.1 mg/mL
In Dimethylformamide: ~2 mg/mL
UV/Vis λmax 242, 342 nm

Chemical Characteristics

A detailed understanding of this compound's chemical structure and spectral properties is crucial for its analysis and characterization.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to its unique steroidal structure. The vinyl region, in particular, is indicative of the endocyclic olefins in its A and C rings, as well as the terminal olefin of the allyl group.

Chemical Shift (δ) ppmMultiplicityAssignment
5.98mTerminal olefin
5.71sC-ring olefin
5.14mTerminal olefin
5.10mTerminal olefin
0.92sCH₃

Note: This is a partial list of assignments. A complete, detailed assignment would require access to the full spectral data.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides further insight into the carbon framework of the this compound molecule.

Chemical Shift (δ) ppmAssignment
200-220C=O (ketone)
115-150C=C (alkene/aromatic-like)
70-80C-OH
10-40Aliphatic carbons

Note: This table represents typical ranges for the functional groups present in this compound. Specific peak assignments would require detailed spectral analysis.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Functional Group
~3400O-H stretch (alcohol)
~3080=C-H stretch (alkene)
~2940C-H stretch (alkane)
~1650C=O stretch (conjugated ketone)
~1600, 1450C=C stretch (alkene)

Note: These are approximate values and can vary slightly based on the specific experimental conditions.

Mass Spectrometry

Mass spectrometry of this compound reveals a parent ion and a characteristic fragmentation pattern that can be used for its identification and quantification. The primary ion observed corresponds to the protonated molecule [M+H]⁺.

m/zInterpretation
311.30[M+H]⁺ (Protonated this compound)
227.15Major fragment ion

Note: The fragmentation pattern can be complex and is dependent on the ionization technique and collision energy used.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Content Determination

This method is suitable for determining the concentration of this compound in various formulations.

  • Chromatographic Conditions:

    • Column: Agilent C18 column (or equivalent reversed-phase column) with octadecyl silane bonded silica gel fillers.

    • Mobile Phase: Acetonitrile and 0.01% phosphoric acid solution (volume percent of acetonitrile typically between 60-80%).

    • Flow Rate: 0.8 - 1.2 mL/min.

    • Column Temperature: 20 - 40 °C.

    • Detection Wavelength: 345 nm.

  • Standard Preparation:

    • Accurately weigh a known amount of this compound reference standard.

    • Dissolve in acetonitrile to prepare a stock solution of known concentration.

    • Prepare a series of standard solutions by serial dilution of the stock solution with acetonitrile to cover the expected concentration range of the sample.

  • Sample Preparation:

    • Accurately weigh or measure the sample containing this compound.

    • If the sample is in an oil-based solution, an extraction with acetonitrile is necessary. This may require vortexing and sonication to break any emulsions.

    • Dilute the sample with acetonitrile to a concentration that falls within the range of the standard curve.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample solution into the HPLC system.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Solubility Determination (Shake Flask Method)

This method is used to determine the equilibrium solubility of this compound in various solvents.

  • Add an excess amount of this compound to a known volume of the solvent in a flask.

  • Seal the flask and place it in a shaker bath at a constant temperature (e.g., 37 ± 0.5°C) and agitation speed (e.g., 100 rpm) for a sufficient time to reach equilibrium (e.g., 48 hours).

  • After equilibration, withdraw an aliquot of the suspension and centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to separate the undissolved solid.

  • Carefully withdraw the supernatant and filter it through a 0.22-µm filter.

  • Dilute the filtrate appropriately with a suitable solvent.

  • Determine the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC (as described above).

  • Calculate the solubility of this compound in the solvent.

Synthesis Workflow

A common method for the synthesis of this compound starts from estra-4,9-diene-3,17-dione. The following diagram illustrates the key steps in this synthetic pathway.

Synthesis_Workflow cluster_0 Step 1: Protection of C3 Carbonyl cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deprotection and Rearrangement cluster_3 Step 4: Purification Start Estra-4,9-diene-3,17-dione Intermediate1 Intermediate XY-1 (Silyl enol ether) Start->Intermediate1 LDA, (CH₃)₃SiCl Intermediate2 Intermediate XY-2 Intermediate1->Intermediate2 Allyl magnesium bromide CrudeProduct Crude this compound Intermediate2->CrudeProduct Deprotection Agent FinalProduct High-Purity this compound CrudeProduct->FinalProduct Recrystallization

A simplified workflow for the synthesis of this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by acting as a potent agonist for both the progesterone receptor (PR) and the androgen receptor (AR). Its interaction with these nuclear receptors initiates a cascade of molecular events that ultimately modulate gene expression.

Progesterone Receptor Signaling Pathway

As a progestin, this compound mimics the action of progesterone. Upon entering the target cell, it binds to the progesterone receptor, leading to a conformational change in the receptor, its dimerization, and translocation to the nucleus. In the nucleus, the this compound-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby regulating their transcription. This can lead to the suppression of the estrous cycle. In some contexts, this compound treatment has been shown to down-regulate the expression of progesterone receptors themselves.

Progesterone_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR Progesterone Receptor (PR) This compound->PR Binds PRE Progesterone Response Element (PRE) PR->PRE Binds to CellMembrane Cell Membrane Nucleus Nucleus GeneTranscription Modulation of Gene Transcription PRE->GeneTranscription Regulates CellularResponse Cellular Response (e.g., Estrus Suppression) GeneTranscription->CellularResponse Leads to

This compound's interaction with the progesterone receptor signaling pathway.
Androgen Receptor Signaling Pathway

This compound is also a potent agonist of the androgen receptor. Similar to its action on the PR, this compound binds to the AR in the cytoplasm. This binding induces a conformational change, dissociation from heat shock proteins, dimerization, and translocation of the AR complex into the nucleus. Inside the nucleus, the complex binds to androgen response elements (AREs) on the DNA, which in turn modulates the transcription of androgen-responsive genes. This interaction underlies some of the anabolic and androgenic effects observed with this compound.

Androgen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds ARE Androgen Response Element (ARE) AR->ARE Binds to CellMembrane Cell Membrane Nucleus Nucleus GeneTranscription Modulation of Androgen-Responsive Genes ARE->GeneTranscription Regulates CellularResponse Androgenic/Anabolic Effects GeneTranscription->CellularResponse Leads to

This compound's interaction with the androgen receptor signaling pathway.

Conclusion

This technical guide has provided a detailed overview of the basic properties and chemical characteristics of this compound. The tabulated data on its physicochemical properties, along with the summarized spectral information, offer a solid foundation for its identification and analysis. The outlined experimental protocols for HPLC and solubility determination provide practical guidance for laboratory work. Furthermore, the elucidation of its synthesis pathway and its mechanisms of action through the progesterone and androgen receptor signaling pathways contributes to a deeper understanding of its biological function. This comprehensive information is intended to be a valuable resource for researchers and professionals working with this important veterinary pharmaceutical.

References

In-Vitro Studies of Altrenogest on Ovarian Cell Cultures: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the in-vitro effects of Altrenogest on ovarian cell cultures. This compound, a synthetic progestin, is widely utilized in veterinary medicine to regulate the reproductive cycles of various species. Its mechanism of action is primarily through its interaction with progesterone and androgen receptors. While extensive in-vivo research has characterized its systemic effects, direct in-vitro studies on isolated ovarian cells are less prevalent in the scientific literature. This document synthesizes the available in-vitro data, relevant in-vivo findings that inform cellular mechanisms, and established protocols for ovarian cell culture and steroidogenesis assays. A notable in-vitro study demonstrates the potent androgenic activity of this compound. Furthermore, in-vitro studies on progesterone, a closely related steroid, offer insights into the expected direct effects of progestins on granulosa cell function, particularly the inhibition of aromatase activity. This guide aims to equip researchers with the foundational knowledge and methodological considerations for designing future in-vitro studies to further elucidate the direct cellular and molecular effects of this compound on ovarian cell function.

Introduction

This compound (allyltrenbolone) is a synthetic trienic C21 steroidal progestin belonging to the 19-nor-testosterone series.[1] It is structurally similar to the anabolic androgenic steroid, trenbolone.[2] In veterinary medicine, it is primarily used to suppress and synchronize estrus in mares and gilts.[1][3] The principal mechanism of action of this compound involves binding to progesterone receptors, which leads to the suppression of gonadotropin-releasing hormone (GnRH) and subsequently luteinizing hormone (LH) release, thereby preventing ovulation.[3]

While the systemic effects of this compound on the hypothalamic-pituitary-gonadal axis are well-documented, a detailed understanding of its direct effects at the ovarian cellular level requires in-vitro investigation. To date, there is a notable scarcity of published studies detailing the direct application of this compound to cultured ovarian granulosa, theca, or luteal cells. However, a significant in-vitro study has demonstrated its potent androgenic activity through androgen receptor activation in a mammalian cell line.

This guide will present the findings from this key in-vitro study, supplemented with data from in-vivo research that provides insights into the molecular responses of ovarian cells to this compound treatment. Additionally, we will review in-vitro studies of progesterone to infer the likely direct progestogenic effects of this compound on ovarian cells. Detailed experimental protocols and signaling pathways are provided to facilitate further research in this area.

In-Vitro Androgenic Activity of this compound

A pivotal study by Gillon et al. (2021) provides direct in-vitro evidence of this compound's androgenic properties. This research utilized a human embryonic kidney (HEK293) cell bioassay to determine the relative androgen potency of this compound.

Experimental Protocol: HEK293 Cell Androgen Bioassay

The methodology employed by Gillon et al. (2021) is summarized below:

  • Cell Line: Human embryonic kidney (HEK293) cells were used. These cells are a standard model for in-vitro bioassays.

  • Transfection: The HEK293 cells were transiently transfected with a human androgen receptor expression plasmid and a luciferase reporter plasmid containing androgen response elements.

  • Treatment: The transfected cells were treated with varying concentrations of this compound, testosterone (as a positive control), and β-trenbolone.

  • Luciferase Assay: Following treatment, cell lysates were assayed for luciferase activity. The luminescence produced is proportional to the activation of the androgen receptor by the test compound.

  • Data Analysis: The relative androgenic potency of this compound was determined by comparing its dose-response curve to that of testosterone.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay and Analysis HEK293 HEK293 Cells Transfection Transfection with Androgen Receptor Plasmid & Luciferase Reporter HEK293->Transfection Treatment Incubation with This compound, Testosterone, or β-trenbolone Transfection->Treatment Lysis Cell Lysis Treatment->Lysis Luciferase Luciferase Assay Lysis->Luciferase Data Data Analysis: Dose-Response Curves Luciferase->Data G cluster_input Inputs cluster_cell Granulosa Cell cluster_process Steroidogenesis cluster_output Output This compound This compound (Progestin) PGR Progesterone Receptor (e.g., PGRMC1) This compound->PGR Signal Intracellular Signaling Cascade PGR->Signal Aromatase Aromatase Enzyme (CYP19A1) Signal->Aromatase Estradiol Estradiol Aromatase->Estradiol Inhibition Inhibition of Estradiol Production Aromatase->Inhibition Testosterone Testosterone (from Theca Cells) Testosterone->Aromatase G cluster_animal Animal Model and Treatment cluster_collection Sample Collection cluster_analysis Analysis Gilts Prepubertal and Mature Gilts Treatment This compound Administration Gilts->Treatment Ovaries Ovary Collection Treatment->Ovaries Follicles Follicle Dissection Ovaries->Follicles Cells Granulosa and Theca Cell Isolation Follicles->Cells Hormone Hormone Assays (Follicular Fluid) Follicles->Hormone cluster_analysis cluster_analysis Follicles->cluster_analysis mRNA mRNA Expression Analysis (qRT-PCR) Cells->mRNA

References

Altrenogest: A Versatile Tool for Advancing Reproductive Biology Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Altrenogest, a synthetic progestogen, has emerged as a pivotal research tool in the field of reproductive biology. Its ability to mimic the effects of natural progesterone allows for precise manipulation of the estrous cycle, making it an invaluable asset for a wide range of studies in various animal models. This technical guide provides a comprehensive overview of this compound's mechanism of action, its application in key experimental protocols, and a summary of its quantitative effects on reproductive parameters. Detailed methodologies and visual representations of signaling pathways and experimental workflows are included to facilitate its effective use in a research setting.

Mechanism of Action

This compound exerts its biological effects by binding to and activating progesterone receptors (PRs), which are members of the nuclear receptor superfamily of ligand-activated transcription factors. This interaction initiates a cascade of molecular events that ultimately modulate the expression of progesterone-responsive genes, influencing a wide array of reproductive processes.

Genomic Signaling Pathway

The classical, or genomic, signaling pathway of this compound involves its diffusion across the cell membrane and binding to intracellular PRs in the cytoplasm. Upon binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. Within the nucleus, the this compound-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby regulating their transcription. This genomic pathway is responsible for the longer-term effects of this compound on the reproductive system.

Genomic Signaling Pathway of this compound cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Altrenogest_ext This compound Altrenogest_cyt This compound Altrenogest_ext->Altrenogest_cyt Diffusion PR_HSP_complex PR-HSP Complex Altrenogest_cyt->PR_HSP_complex Binds to PR PR Progesterone Receptor (PR) HSP Heat Shock Proteins (HSP) Dimerized_PR Dimerized This compound-PR Complex PR_HSP_complex->Dimerized_PR HSP Dissociation & Dimerization Dimerized_PR_nuc Dimerized This compound-PR Complex Dimerized_PR->Dimerized_PR_nuc Translocation PRE Progesterone Response Element (PRE) Dimerized_PR_nuc->PRE Binds to PRE Gene Target Gene mRNA mRNA PRE->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response

Genomic Signaling Pathway of this compound
Non-Genomic Signaling Pathway

In addition to the classical genomic pathway, progestins like this compound can also elicit rapid, non-genomic effects.[1] These actions are mediated by membrane-bound progesterone receptors (mPRs) and do not directly involve gene transcription.[1] Upon binding of this compound to mPRs, various intracellular signaling cascades, such as those involving G-proteins and protein kinases, are activated.[2] These rapid signals can influence ion channel activity, intracellular calcium levels, and other cellular processes, leading to more immediate physiological responses.[2]

Non-Genomic Signaling Pathway of this compound cluster_extracellular Extracellular Space cluster_cell Target Cell Altrenogest_ext This compound mPR Membrane Progesterone Receptor (mPR) Altrenogest_ext->mPR Binding G_protein G-protein mPR->G_protein Activation Effector Effector Enzyme G_protein->Effector Activation Second_messenger Second Messenger Effector->Second_messenger Production Kinase Protein Kinase Second_messenger->Kinase Activation Response Rapid Cellular Response Kinase->Response

Non-Genomic Signaling Pathway of this compound

Applications in Reproductive Research

This compound's primary application in research is the precise control of the estrous cycle, which is fundamental for a variety of reproductive studies.

Estrus Synchronization

By administering this compound for a defined period, researchers can suppress the endogenous release of gonadotropins, particularly luteinizing hormone (LH), from the pituitary gland. This prevents follicular maturation and ovulation. Upon withdrawal of this compound treatment, the negative feedback on the hypothalamus and pituitary is removed, leading to a surge in gonadotropin secretion and a synchronized onset of estrus and ovulation among a group of animals. This synchronization is critical for studies requiring timed insemination, embryo transfer, and the collection of reproductive tissues at specific stages of the cycle.

Experimental Workflow for Estrus Synchronization in Gilts:

Estrus Synchronization Workflow in Gilts start Start of Experiment treatment Administer this compound (15-20 mg/day) for 14-18 days start->treatment withdrawal Withdraw This compound treatment->withdrawal estrus_detection Estrus Detection (Boar exposure) withdrawal->estrus_detection 4-8 days insemination Artificial Insemination estrus_detection->insemination end End of Protocol insemination->end

Estrus Synchronization Workflow in Gilts
Studying Follicular Dynamics and Hormonal Profiles

This compound allows for the creation of uniform groups of animals at the same stage of the follicular phase, providing a consistent baseline for studying the effects of various treatments on follicular growth, atresia, and ovulation. Researchers can collect blood samples at precise intervals following this compound withdrawal to analyze concentrations of LH, follicle-stimulating hormone (FSH), estradiol, and progesterone, providing a detailed understanding of the hormonal control of folliculogenesis.

Pregnancy Maintenance Models

In certain research models, such as in ovariectomized mares, this compound can be used to artificially maintain pregnancy.[3] This allows for the investigation of the specific roles of progestins in uterine receptivity, implantation, and fetal development, independent of endogenous progesterone production from the corpus luteum.

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound on key reproductive parameters in swine and equine models, compiled from various research studies.

Table 1: Effect of this compound on Estrus Synchronization and Farrowing Performance in Gilts

ParameterThis compound TreatedControlReference
Interval to Estrus (days) 5.3 ± 0.1-
Estrus within 3-10 days (%) >98%-
Farrowing Rate (%) 74.92-
Total Pigs Born 10.3-
Pigs Born Alive 9.7-

Table 2: Effect of this compound on Follicular and Hormonal Parameters in Sows

ParameterThis compound TreatedControlReference
Preovulatory Follicle Size (mm) Increased (P < 0.05)-
Serum FSH Levels Reduced (P > 0.05)-
Serum LH Levels Reduced (P > 0.05)-
Serum Estradiol (E2) Levels Reduced (P > 0.05)-

Table 3: Effect of this compound on Reproductive Parameters in Mares

ParameterThis compound TreatedControlReference
Dosage for Estrus Suppression 0.044 mg/kg daily for 15 days-
Interval to Ovulation post-treatment --
Pregnancy Rate (in ovariectomized, embryo transfer recipients) 1/6 (22mg/day), 2/6 (66mg/day)13/19

Experimental Protocols

Protocol 1: Estrus Synchronization in Gilts

Objective: To synchronize estrus in a group of sexually mature gilts for timed artificial insemination.

Materials:

  • This compound oral solution (e.g., MATRIX®)

  • Individual feeding stalls or a method to ensure accurate individual dosing

  • Mature boar for estrus detection

  • Artificial insemination equipment

Procedure:

  • Select sexually mature gilts that have had at least one estrous cycle.

  • Individually administer 15-20 mg of this compound orally once daily for 14 to 18 consecutive days. This can be done by top-dressing on a small portion of their daily feed.

  • Ensure each gilt consumes the full dose.

  • After the final this compound treatment, withdraw the administration.

  • Beginning 24 hours after the last treatment, check for signs of estrus twice daily (morning and evening) using a mature boar.

  • Most gilts will exhibit estrus within 4 to 8 days after this compound withdrawal.

  • Perform artificial insemination according to standard farm protocols upon detection of standing heat.

Protocol 2: Investigation of Follicular Dynamics in Mares

Objective: To study the effect of a novel compound on follicular development in a synchronized group of mares.

Materials:

  • This compound oral solution (e.g., Regu-Mate®)

  • Transrectal ultrasound equipment

  • Blood collection tubes (e.g., heparinized or serum separator tubes)

  • Centrifuge

  • Hormone assay kits (e.g., ELISA or RIA for LH, FSH, estradiol, progesterone)

Procedure:

  • Select a group of healthy, cycling mares.

  • Administer this compound orally at a dose of 0.044 mg/kg of body weight once daily for 15 consecutive days to suppress the estrous cycle.

  • On the last day of this compound treatment (Day 0), perform a baseline transrectal ultrasound examination to assess ovarian structures and collect a blood sample.

  • Withdraw this compound treatment.

  • Beginning on Day 1, divide the mares into treatment and control groups. Administer the test compound or a placebo to the respective groups.

  • Perform daily transrectal ultrasound examinations to monitor follicular growth, size of the dominant follicle, and ovulation.

  • Collect blood samples daily via jugular venipuncture.

  • Process blood samples to separate plasma or serum and store at -20°C or lower until hormone analysis.

  • Analyze hormone concentrations using validated assay kits.

  • Correlate follicular development with changes in hormonal profiles between the treatment and control groups.

Conclusion

This compound is a powerful and versatile research tool that provides reproductive biologists with the ability to precisely control and investigate the complexities of the estrous cycle and pregnancy. Its well-characterized mechanism of action and predictable effects make it an essential component of experimental designs aimed at advancing our understanding of reproductive physiology and developing novel therapeutic interventions. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers seeking to effectively incorporate this compound into their studies. As with any hormonal treatment, it is imperative that researchers adhere to appropriate safety protocols to minimize human exposure.

References

Altrenogest's Impact on the Hypothalamic-Pituitary-Gonadal Axis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Altrenogest is a synthetic, orally active progestin of the 19-nortestosterone group, widely utilized in veterinary medicine for the manipulation of the reproductive cycle in species such as horses and pigs.[1] Its primary application is the synchronization of estrus, achieved through its potent effects on the Hypothalamic-Pituitary-Gonadal (HPG) axis. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, detailing its interaction with steroid receptors and its subsequent modulation of the HPG axis. The document summarizes key quantitative data on hormonal and ovarian responses, outlines detailed experimental protocols from pivotal studies, and uses visualizations to illustrate the complex signaling pathways and experimental workflows involved.

Introduction

The Hypothalamic-Pituitary-Gonadal (HPG) axis is the fundamental neuroendocrine system governing reproduction.[2] It involves a tightly regulated cascade of hormonal signals: the hypothalamus secretes Gonadotropin-Releasing Hormone (GnRH), which stimulates the anterior pituitary to release Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2][3] These gonadotropins, in turn, act on the gonads to stimulate follicular development, ovulation, and the production of sex steroids.[3]

This compound (also known as allyltrenbolone) is a synthetic progestogen designed to mimic the action of natural progesterone. By intervening in the HPG axis, it provides a reliable method for suppressing and synchronizing estrus, making it an invaluable tool in animal breeding management. Understanding its precise impact on each level of this axis is critical for its effective and safe application.

Mechanism of Action

Molecular Interaction

This compound is a synthetic trienic C21 steroid that, due to its lipophilic nature, penetrates target cells and binds to specific intracellular receptors to exert its effects. An in vitro bioassay identified this compound as a highly potent agonist of both the progesterone receptor (PR) and the androgen receptor (AR). Its primary progestational effects are mediated through its strong affinity for the PR.

Hypothalamic-Pituitary Regulation

The principal mechanism of action of this compound is the suppression of the HPG axis at the hypothalamic level. By acting as a potent progestin, it imposes a negative feedback effect on the hypothalamus, inhibiting the pulsatile secretion of GnRH. This reduction in GnRH stimulation leads to a subsequent decrease in the synthesis and release of LH and FSH from the anterior pituitary gland. The suppression of the preovulatory LH surge is the ultimate cause of ovulation prevention.

HPG_Axis_this compound Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary  (+) GnRH Gonads Ovaries Pituitary->Gonads  (+) LH / FSH Gonads->Hypothalamus  (-) Progesterone /Estrogen Feedback This compound This compound This compound->Hypothalamus  (-) Strong Negative Feedback

Diagram 1. this compound's primary inhibitory action on the HPG axis.

Effects on the Hypothalamic-Pituitary-Gonadal Axis

Hypothalamus: GnRH and Neuropeptide Modulation

This compound administration effectively reduces the frequency of LH pulses, which is a direct reflection of suppressed GnRH pulsatility. However, the precise upstream mechanism for this suppression is complex. A study in ovariectomized (OVX) gilts found that while this compound treatment significantly decreased LH pulse frequency and mean LH concentrations, it did not alter the number of hypothalamic cells expressing kisspeptin or neurokinin B (NKB) in the arcuate nucleus (ARC). Kisspeptin and NKB are crucial neuropeptides that stimulate GnRH release. This finding suggests that this compound may not suppress the synthesis of these peptides but could instead inhibit their release or act on other downstream pathways to prevent GnRH secretion.

Hypothalamic_Action This compound This compound KNDy KNDy Neurons (Kisspeptin, NKB) This compound->KNDy  (-) Inhibition? (Mechanism unclear: Release vs. Synthesis) GnRH_Neuron GnRH Neuron KNDy->GnRH_Neuron  (+) Stimulates GnRH_Release GnRH Release GnRH_Neuron->GnRH_Release  Triggers

Diagram 2. Hypothesized model of this compound's action on GnRH-regulating neurons.
Pituitary Gland: Gonadotropin Suppression

The reduction in GnRH stimulation directly impacts pituitary function. In transitional mares, this compound treatment was shown to suppress both baseline LH concentrations and the pituitary's response to a GnRH challenge. This indicates that this compound not only curtails LH release but also likely inhibits its synthesis, as there was no evidence of LH accumulation within the pituitary gland for a surge release after treatment withdrawal. While LH is significantly suppressed, this compound's effect on FSH can be less complete, which may allow for continued follicular wave development in some animals.

Gonads: Ovarian Response

The downstream effect of reduced gonadotropin support is the suppression of ovarian activity. This compound treatment effectively suppresses follicular growth, estrous behavior, and prevents ovulation. However, the degree of suppression can vary. In some mares, follicular growth may not be completely inhibited, occasionally leading to the development of large follicles and ovulation during the treatment period. In gilts, the suppressive effect of this compound on follicle growth was found to be less severe than that of endogenous progesterone from the corpus luteum. This allows for the emergence of a homogenous population of follicles that are ready for growth and ovulation upon cessation of treatment, leading to a synchronized estrus and an increased ovulation rate.

Quantitative Data and Pharmacokinetics

The following tables summarize key quantitative findings from studies investigating this compound's pharmacokinetics and its effects on hormonal and ovarian parameters.

Table 1: Pharmacokinetic Parameters of this compound in Mares

Parameter Oral (PO) Administration (0.044 mg/kg) Intramuscular (IM) Administration (0.3 mg/kg) Citation(s)
Cmax (Day 1) 13.2 ± 5.8 ng/mL 18.0 ± 6.6 ng/mL
Tmax (Day 1) 0.8 ± 0.8 h 7.9 ± 3.9 h
Cmax (Final Day) Significantly higher than Day 1 (p=0.006) Significantly higher than Day 1 (p=0.002)
Plasma Conc. (24h post-final PO dose) 1.0 ± 0.8 ng/mL N/A

| Plasma Conc. (48h post-final PO dose) | 0.65 ± 0.5 ng/mL | N/A | |

Table 2: Effects of this compound on Hormone Levels

Species Animal Model Parameter Control Group This compound-Treated Group P-Value Citation(s)
Horse (Mare) Transitional Baseline Serum LH Higher Lower p = 0.04
Horse (Mare) Transitional GnRH-Induced LH Release Higher Lower p < 0.05
Pig (Gilt) Ovariectomized Mean Circulating LH Higher Lower p < 0.01
Pig (Gilt) Ovariectomized LH Pulse Frequency Higher Lower p < 0.01

| Pig (Sow) | Lactating | Serum FSH, LH, E2 | Higher | Lower | p > 0.05 | |

Table 3: Effects of this compound on Ovarian Parameters in Gilts

Parameter Control Group This compound-Treated Group P-Value Citation(s)
Avg. Follicle Size (Days 10-12) 2.58 ± 0.16 mm 2.51 ± 0.20 mm p > 0.10
Avg. Follicle Size (End of Treatment) N/A 3.01 ± 0.31 mm p < 0.05*
Ovulation Rate 15.1 ± 1.2 16.6 ± 1.7 p < 0.05

*Comparison is to the this compound group at days 10-12.

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of protocols from key studies.

Protocol: Pharmacokinetic Analysis in Mares
  • Objective: To determine and compare the pharmacokinetic profiles of oral and intramuscular this compound formulations.

  • Animals: 10 healthy mares.

  • Experimental Design: A 2-period, randomized cross-over study with a 3-week washout period between treatments. Mares were randomly assigned to an initial treatment group.

  • Treatments:

    • Oral (PO): 0.044 mg/kg administered daily for 15 days.

    • Intramuscular (IM): 0.3 mg/kg administered on Day 0 and Day 7.

  • Sampling: Blood samples were collected at designated time points following the first and final doses to determine plasma concentrations of this compound.

  • Analysis: Plasma this compound concentrations were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

PK_Workflow cluster_0 Period 1 (2 weeks) cluster_1 Period 2 (2 weeks) GroupA1 Group A (n=5) Receives Oral this compound Washout 3-Week Washout Period GroupA1->Washout GroupB1 Group B (n=5) Receives IM this compound GroupB1->Washout GroupA2 Group A (n=5) Receives IM this compound GroupB2 Group B (n=5) Receives Oral this compound Washout->GroupA2 Washout->GroupB2

Diagram 3. Experimental workflow for a cross-over pharmacokinetic study.
Protocol: Investigation of Follicular Development in Gilts

  • Objective: To investigate if increased ovulation rate after this compound is related to increased follicle size.

  • Animals: 30 crossbred gilts.

  • Treatments:

    • Control Group (n=15): No treatment.

    • Treatment Group (n=15): Fed 20 mg of this compound (Regumate®) daily for 18 days, beginning 5-7 days after their first estrus.

  • Data Collection: Ovarian follicle size was measured via transrectal ultrasonography on days 10-12 of the cycle and again during the final days of this compound treatment.

  • Endpoint: Ovulation rate was determined by counting corpora lutea on the ovaries after slaughter.

Protocol: Hypothalamic Neuropeptide Response in Ovariectomized Gilts
  • Objective: To determine if this compound-induced suppression of LH secretion involves changes in the expression of kisspeptin and NKB.

  • Animals: Ovariectomized (OVX) gilts, used to remove the influence of endogenous ovarian steroids.

  • Treatments:

    • OVX Control Group: Received no treatment.

    • OVX + this compound Group: Treated with this compound.

  • Data Collection: Blood samples were collected to measure LH pulse frequency and mean concentrations.

  • Analysis: Following euthanasia, hypothalamic tissue was collected. Immunohistochemistry and cell counting techniques were used to quantify the number of kisspeptin- and NKB-positive cells in the arcuate nucleus (ARC).

Conclusion

This compound exerts its powerful reproductive control by acting as a potent progestogen that imposes strong negative feedback on the Hypothalamic-Pituitary-Gonadal axis. Its primary action is the inhibition of hypothalamic GnRH secretion, which leads to a profound suppression of pituitary LH release, thereby preventing follicular maturation and ovulation. While its terminal effects are well-characterized, research indicates a complex upstream mechanism of action that may involve the modulation of neuropeptide release rather than synthesis. The quantitative data from pharmacokinetic and efficacy studies provide a clear basis for its clinical use. This detailed understanding of this compound's impact on the HPG axis is fundamental for optimizing its application in reproductive management and for guiding future research in veterinary endocrinology and drug development.

References

Methodological & Application

Altrenogest Protocol for Estrus Synchronization in Mares: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altrenogest, a synthetic progestin, is a cornerstone of equine reproductive management, offering precise control over the mare's estrous cycle.[1][2] Its primary application is in the synchronization of estrus, which facilitates scheduled breeding and optimizes the use of assisted reproductive technologies.[3][4][5] this compound mimics the action of natural progesterone, effectively suppressing estrus and follicular development by inhibiting the release of gonadotropins. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound for estrus synchronization in mares.

Mechanism of Action

This compound exerts its effects by binding to progesterone receptors in the hypothalamus and pituitary gland. This binding action inhibits the secretion of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, which in turn suppresses the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland. The reduction in LH levels prevents ovulation and the behavioral signs of estrus. Upon withdrawal of this compound treatment, the negative feedback on the hypothalamus and pituitary is removed, leading to a surge in LH and subsequent follicular development, estrus, and ovulation.

cluster_0 Endocrine Control of the Estrous Cycle Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary GnRH (+) Ovary Ovary Pituitary->Ovary LH & FSH (+) Ovary->Hypothalamus Estrogen (+/-) Progesterone (-) Ovary->Pituitary Estrogen (+/-) Progesterone (-) This compound This compound This compound->Hypothalamus This compound->Pituitary (-) Inhibits LH & FSH

Caption: Signaling pathway of this compound in the mare's endocrine system.

Data Presentation

Table 1: Standard this compound Protocols for Estrus Synchronization
ProtocolDosageDurationExpected Time to Estrus (Post-Treatment)Expected Time to Ovulation (Post-Treatment)
Standard0.044 mg/kg, PO, once daily10-15 consecutive days2-5 days5-7 days following the onset of estrus
Transition Period0.044 mg/kg, PO, once daily15 consecutive daysVaries based on ovarian activityVaries
With Prostaglandin0.044 mg/kg, PO, once daily10-14 consecutive days2-3 daysNot specified, but generally follows estrus

Data compiled from multiple sources.

Table 2: Efficacy of this compound in Clinical Trials
Study ParameterThis compound GroupControl/Alternative Group
Estrus Response Rate100% (12/12 mares)91.67% (11/12 mares; transdermal progestin patch)
Ovulation Rate91.67% (11/12 mares)83.33% (10/12 mares; transdermal progestin patch)
Pregnancy Rate (First Estrus Post-Treatment)85.7% (6/7 mares)60% (3/5 mares; control)

Data from a comparative study on this compound and a transdermal progestin patch and a study involving testosterone co-administration.

Experimental Protocols

Protocol 1: Estrus Synchronization in Cycling Mares

Objective: To synchronize estrus in regularly cycling mares for scheduled breeding.

Materials:

  • This compound solution (0.22% or 2.2 mg/mL)

  • Luer-lock syringe or manufacturer-provided dosing device

  • Protective gloves (vinyl, neoprene, or nitrile)

  • Teaser stallion

  • Transrectal ultrasound equipment

Procedure:

  • Confirm the mare is cycling and has a corpus luteum via transrectal ultrasound.

  • Administer 1 mL of this compound solution per 110 pounds (50 kg) of body weight (0.044 mg/kg) orally once daily for 15 consecutive days. The solution can be administered directly onto the base of the mare's tongue or mixed with her grain ration.

  • On the last day of this compound treatment, an injection of prostaglandin F2α (PGF2α) can be administered to ensure luteolysis of any existing corpus luteum.

  • Beginning 2 days after the cessation of this compound treatment, begin daily teasing with a teaser stallion to detect behavioral signs of estrus.

  • Perform daily transrectal ultrasound examinations to monitor follicular growth.

  • Once a dominant follicle of ≥35 mm is detected and the mare is in estrus, an ovulation-inducing agent (e.g., hCG or deslorelin) can be administered to time ovulation more precisely.

  • Breeding should be timed to occur just prior to ovulation.

cluster_workflow Estrus Synchronization Workflow start Start Protocol This compound Administer this compound (0.044 mg/kg/day for 15 days) start->this compound pgf2a Administer PGF2α (on day 15) This compound->pgf2a teasing Begin Estrus Detection (Teasing) pgf2a->teasing ultrasound Monitor Follicular Growth (Ultrasound) teasing->ultrasound induce_ovulation Induce Ovulation (hCG or Deslorelin) ultrasound->induce_ovulation Follicle ≥35mm breed Artificial Insemination or Natural Cover induce_ovulation->breed end End Protocol breed->end

References

Altrenogest Administration for Pregnancy Maintenance in Research Animals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altrenogest, a synthetic progestin, is a valuable tool in reproductive research, primarily for its role in estrus synchronization and pregnancy maintenance.[1][2][3] By mimicking the action of natural progesterone, this compound helps to maintain a uterine environment conducive to embryonic and fetal development, making it particularly useful in studies involving assisted reproductive technologies, investigation of pregnancy loss, and endocrinology.[4][5] This document provides detailed application notes and protocols for the administration of this compound for pregnancy maintenance in various research animal models.

Mechanism of Action

This compound exerts its effects by binding to progesterone receptors in the hypothalamus, pituitary gland, and uterus. This binding initiates a signaling cascade that ultimately leads to the maintenance of pregnancy through several key mechanisms:

  • Suppression of Estrus: this compound inhibits the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, which in turn suppresses the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland. This prevents follicular development, estrus behavior, and ovulation, thus stabilizing the uterine environment.

  • Uterine Quiescence: By acting on the uterine myometrium, this compound promotes muscle relaxation and reduces contractility, which is essential for preventing the expulsion of the embryo or fetus.

  • Endometrial Support: this compound supports the development and maintenance of the uterine endometrium, ensuring it remains receptive to implantation and can provide adequate nourishment for the developing conceptus.

Progesterone/Altrenogest Signaling Pathway

The following diagram illustrates the simplified signaling pathway of progesterone/altrenogest in a uterine endometrial cell, leading to the expression of genes that support pregnancy.

G Progesterone/Altrenogest Signaling Pathway for Pregnancy Maintenance cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Physiological Effects This compound This compound/ Progesterone PR Progesterone Receptor (PR-A/PR-B) This compound->PR Binds PR_Active Active PR Dimer PR->PR_Active Dimerization HSP Heat Shock Proteins PR_HSP Inactive PR-HSP Complex HSP->PR_HSP PR_HSP->PR Dissociation PRE Progesterone Response Element (PRE) PR_Active->PRE Binds to DNA Gene_Expression Target Gene Transcription PRE->Gene_Expression Initiates mRNA mRNA Gene_Expression->mRNA Produces Uterine_Quiescence Uterine Quiescence mRNA->Uterine_Quiescence Endometrial_Support Endometrial Support mRNA->Endometrial_Support Immunomodulation Immunomodulation mRNA->Immunomodulation

Caption: Progesterone/Altrenogest signaling pathway in uterine cells.

Application Notes for Specific Animal Models

The administration of this compound for pregnancy maintenance varies across species. The following sections provide data and suggested protocols for several common research animal models.

Equine (Mares)

This compound is widely used in equine reproductive management to maintain pregnancy, particularly in cases of suspected luteal insufficiency or in embryo transfer recipients.

Table 1: this compound Administration in Mares for Pregnancy Maintenance

ParameterOral AdministrationIntramuscular (IM) Injection
Dosage 0.044 mg/kg body weight, once daily0.088 - 0.101 mg/kg body weight, every 14 days
Formulation Liquid solution (e.g., Regu-Mate®)Injectable solution
Efficacy Effective in maintaining pregnancy in ovariectomized mares.Comparable efficacy to oral administration.
Notes Daily administration is required.Less frequent administration.
Suidae (Sows and Gilts)

In swine, this compound is primarily used for estrus synchronization, but it can also be employed to support pregnancy, particularly in the early stages.

Table 2: this compound Administration in Swine for Pregnancy Maintenance

ParameterOral Administration
Dosage 15-20 mg/animal/day
Formulation Liquid solution mixed with feed.
Efficacy Can improve reproductive outcomes when supplemented in early pregnancy.
Notes Ensure complete consumption of the medicated feed.
Elephantidae (Elephants)

This compound has been used off-label to successfully maintain pregnancy in Asian elephants with low endogenous progesterone levels.

Table 3: this compound Administration in Asian Elephants for Pregnancy Maintenance

ParameterOral Administration
Dosage 0.011 - 0.021 mg/kg body weight, once or twice daily
Formulation Liquid solution administered directly or in food.
Efficacy Has been shown to successfully maintain pregnancy to term.
Notes Dosage may need to be adjusted based on serum progesterone monitoring.
Rodents and Lagomorphs (Mice, Rats, and Rabbits)

Important Note: There is a lack of published data on the specific use of this compound for pregnancy maintenance in common laboratory rodent and rabbit models. The following are suggested starting points for protocol development based on studies with other progestins. These protocols require validation.

  • Mice: In a study using the progestin promegestone to prevent preterm labor, a subcutaneous dose of 0.2 mg/dam was administered.

  • Rats: Studies have used progesterone injections to maintain pregnancy, with doses ranging from 1.5 mg/kg to 20 mg/kg, depending on the stage of gestation. Oral administration of progesterone has also been investigated.

  • Rabbits: One study reported the oral administration of the progestin lynestrenol at a dose of 0.5 mg/kg/day.

Pharmacokinetic Data

The pharmacokinetic profile of this compound can vary significantly between species.

Table 4: Pharmacokinetic Parameters of this compound in Different Species

SpeciesAdministration RouteDoseCmax (ng/mL)Tmax (hours)T1/2 (hours)
Mare Oral0.044 mg/kg13.2 ± 5.80.8 ± 0.8-
Mare Intramuscular0.3 mg/kg18.0 ± 6.67.9 ± 3.9-
Gilt Oral20 mg/animal66.16 ± 19.94 (Day 1)1.96 ± 1.45 (Day 1)7.24 ± 0.98 (Day 1)
Asian Elephant Oral0.2 mg/kg30.2 ± 14.44 ± 2.847.5 ± 3.0

Data for mares from a crossover study. Cmax and Tmax for gilts are after the first dose.

Experimental Protocols

Generalized Experimental Workflow

The following diagram outlines a general workflow for an experiment designed to evaluate the efficacy of this compound for pregnancy maintenance.

G Generalized Experimental Workflow for this compound Efficacy Study Start Start: Animal Acclimatization & Baseline Health Check Estrus_Sync Estrus Synchronization (if required) Start->Estrus_Sync Mating Mating / Artificial Insemination Estrus_Sync->Mating Pregnancy_Confirmation Pregnancy Confirmation (e.g., Ultrasound, Hormone Assay) Mating->Pregnancy_Confirmation Randomization Randomization into Treatment Groups Pregnancy_Confirmation->Randomization Treatment_Group This compound Treatment Group Randomization->Treatment_Group Control_Group Control Group (Vehicle/Placebo) Randomization->Control_Group Monitoring Daily Health Monitoring & Pregnancy Monitoring (Ultrasound, Hormone Levels) Treatment_Group->Monitoring Control_Group->Monitoring Data_Collection Data Collection: - Pregnancy Outcome - Litter Size - Fetal Viability Monitoring->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis End End: Results & Conclusion Analysis->End

Caption: A generalized workflow for this compound efficacy studies.

Protocol for Hormone Analysis: Enzyme-Linked Immunosorbent Assay (ELISA) for Progesterone

This protocol is a general guideline and may require optimization based on the specific ELISA kit and sample type.

Materials:

  • Progesterone ELISA kit

  • Microplate reader with a 450 nm filter

  • Microplate shaker

  • Precision pipettes and tips

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Distilled or deionized water

  • Serum or plasma samples

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual. Allow all reagents to reach room temperature before use.

  • Sample and Standard Addition: Pipette 50 µL of each standard, control, and sample into the appropriate wells of the antibody-coated microplate.

  • Conjugate Addition: Add 100 µL of the enzyme-conjugated progesterone to each well.

  • Incubation: Gently shake the plate to mix and incubate for the time and temperature specified in the kit manual (typically 1-2 hours at room temperature or 37°C).

  • Washing: After incubation, aspirate or decant the contents of the wells. Wash the wells 3-5 times with wash buffer, ensuring complete removal of the buffer after the final wash.

  • Substrate Addition: Add 100-150 µL of the substrate solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes, or as directed by the kit instructions.

  • Stop Reaction: Add 50-100 µL of stop solution to each well to terminate the reaction.

  • Read Absorbance: Read the optical density (OD) of each well at 450 nm using a microplate reader.

  • Data Analysis: Calculate the progesterone concentration of the samples by comparing their OD values to the standard curve generated from the known standards.

Protocol for Hormone Analysis: Radioimmunoassay (RIA) for Progesterone

This is a generalized protocol and requires handling of radioactive materials. All work must be performed in a licensed facility with appropriate safety precautions.

Materials:

  • Progesterone RIA kit (containing ¹²⁵I-labeled progesterone and progesterone antibody)

  • Gamma counter

  • Centrifuge

  • Vortex mixer

  • Precision pipettes and tips

  • Assay tubes

  • Serum or plasma samples

Procedure:

  • Assay Setup: Label assay tubes for standards, controls, and unknown samples.

  • Sample and Standard Addition: Pipette 50 µL of each standard, control, and sample into the corresponding tubes.

  • Tracer Addition: Add 500 µL of ¹²⁵I-labeled progesterone to all tubes.

  • Antibody Addition: Add 500 µL of the progesterone antibody to all tubes except the "total counts" tubes.

  • Incubation: Vortex all tubes and incubate for the time and temperature specified in the kit manual (e.g., 1 hour at room temperature).

  • Separation: Add the precipitating reagent (if required by the kit) to all tubes except the "total counts" tubes. Centrifuge the tubes to pellet the antibody-bound fraction.

  • Decanting: Carefully decant the supernatant from all tubes except the "total counts" tubes.

  • Counting: Place all tubes in a gamma counter and measure the radioactivity (counts per minute, CPM).

  • Data Analysis: Calculate the percentage of bound tracer for each standard and sample. Plot a standard curve of % bound versus progesterone concentration. Determine the progesterone concentration of the samples from the standard curve.

Protocol for Ultrasound Monitoring of Pregnancy

This protocol provides a general framework for monitoring pregnancy in research animals using ultrasonography.

Equipment:

  • Ultrasound machine with an appropriate transducer (linear or micro-convex, with a suitable frequency for the animal size)

  • Ultrasound gel

  • Animal restraint or sedation as required

  • Clippers for fur removal

Procedure:

  • Animal Preparation: If necessary, sedate the animal according to approved institutional protocols. Shave the abdominal area to ensure good transducer contact with the skin.

  • Positioning: Place the animal in dorsal or lateral recumbency, depending on the species and stage of gestation.

  • Transducer Application: Apply a generous amount of ultrasound gel to the shaved abdomen.

  • Scanning Technique:

    • Begin by locating the urinary bladder, which serves as a useful landmark.

    • Systematically scan the abdomen to locate the uterine horns.

    • Once the uterus is identified, scan along its length to identify gestational sacs or fetuses.

  • Image Acquisition and Assessment:

    • Early Gestation: Look for the presence of gestational sacs, measure their diameter, and assess for the presence of an embryo and heartbeat.

    • Mid to Late Gestation: Assess fetal viability by observing movement and measuring heart rate. Measure fetal structures (e.g., head diameter, crown-rump length) to estimate gestational age and monitor growth. Evaluate placental integrity and amniotic fluid levels.

  • Documentation: Save representative images and video clips. Record all measurements and observations in the experimental records.

  • Post-Procedure Care: Clean the ultrasound gel from the animal's skin. Monitor the animal until it has fully recovered from sedation, if used.

References

Application Note: Ultrasensitive Quantification of Altrenogest in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Altrenogest (17α-allyl-17β-hydroxyestra-4,9,11-trien-3-one) is a synthetic progestin widely used in veterinary medicine for estrus synchronization in mares and gilts.[1][2][3] Its use is regulated in performance animals, necessitating sensitive and specific detection methods to monitor its presence and ensure compliance.[4][5] This application note describes a robust and validated method for the quantitative analysis of this compound in various biological matrices, such as plasma, urine, and tissue, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method offers high sensitivity, specificity, and throughput for research, drug development, and regulatory monitoring.

Principle

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) coupled with the separation power of liquid chromatography (LC). After extraction from the biological matrix, this compound is separated from endogenous components on a reversed-phase HPLC column. The analyte is then ionized, typically using electrospray ionization (ESI) in positive mode, and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This allows for the specific detection and quantification of this compound, even at very low concentrations.

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol depends on the matrix. Below are protocols for plasma/serum, urine, and fat tissue.

1.1. Plasma/Serum Sample Preparation

This protocol is adapted from methods described for pharmacokinetic studies.

  • To 500 µL of plasma or serum in a polypropylene tube, add an appropriate amount of internal standard (e.g., a deuterated analog of this compound).

  • Add 1.5 mL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase (e.g., 50:50 methanol:water) and vortex.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

1.2. Urine Sample Preparation

This protocol is based on methods for detecting this compound and its metabolites in horse urine.

  • To 1 mL of urine, add an internal standard.

  • For the analysis of total this compound (including conjugated metabolites), perform enzymatic hydrolysis. Add β-glucuronidase/arylsulfatase to the sample and incubate according to the enzyme manufacturer's instructions (e.g., at 50°C for 2 hours).

  • Perform a liquid-liquid extraction (LLE) by adding 3 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).

  • Vortex for 2 minutes and then centrifuge at 3,000 x g for 5 minutes.

  • Transfer the organic layer to a clean tube.

  • Repeat the extraction step for a more exhaustive recovery.

  • Combine the organic extracts and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

1.3. Fat Tissue Sample Preparation

This protocol is adapted from a validated method for gestagens in animal fat tissue.

  • Homogenize a representative sample of the fat tissue.

  • Weigh 2 g of the homogenized tissue into a centrifuge tube.

  • Add an internal standard.

  • Add 10 mL of methanol for extraction.

  • Homogenize the mixture again for 1 minute.

  • Centrifuge at 4,000 x g for 15 minutes at a low temperature (e.g., 4°C) to solidify the fat.

  • Decant the methanol extract into a new tube.

  • For cleanup, pass the extract through a solid-phase extraction (SPE) column (e.g., alumina or C18).

  • Wash the SPE column with a non-eluting solvent to remove interferences.

  • Elute the this compound with a suitable solvent (e.g., acetonitrile or a mixture of methanol and water).

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical parameters for the analysis of this compound. These may need to be optimized for specific instrumentation.

2.1. Liquid Chromatography Parameters

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid or 20 mM ammonium formate
Mobile Phase B Methanol or Acetonitrile with 0.1% formic acid
Gradient Start with a low percentage of B, ramp up to a high percentage to elute this compound, then return to initial conditions for re-equilibration. A typical gradient might be 10% B to 95% B over 8 minutes.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 20 µL
Column Temp. 40°C

2.2. Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) ~311.2 (for [M+H]⁺ of this compound)
Product Ions (m/z) At least two specific product ions for confirmation (e.g., ~271.2, ~199.1)
Collision Energy Optimized for the specific transitions
Dwell Time 50 - 100 ms

Data and Performance Characteristics

The method should be validated according to established guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

Table 1: Summary of Quantitative Method Validation Parameters

ParameterTypical PerformanceReference
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.5 - 2 ng/mL (plasma/urine); 0.5 µg/kg (tissue)
Limit of Quantification (LOQ) 1.0 - 5 ng/mL (plasma/urine); 1.0 µg/kg (tissue)
Recovery 80 - 110%
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%

Table 2: Example MRM Transitions for this compound

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)
This compound311.2271.2199.1

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Urine, Tissue) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (Protein Precipitation, LLE, or SPE) Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem MS Detection (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Experimental workflow for this compound detection.

logical_relationship cluster_method LC-MS/MS Method cluster_lc_components Key LC Aspects cluster_msms_components Key MS/MS Aspects LC Liquid Chromatography Separation Separation LC->Separation Retention Retention Time LC->Retention MSMS Tandem Mass Spectrometry Specificity Specificity MSMS->Specificity Sensitivity Sensitivity MSMS->Sensitivity Separation->Specificity Provides clean sample for MS Quantification Accurate Quantification Retention->Quantification Specificity->Quantification Sensitivity->Quantification

Caption: Logical relationship of key LC-MS/MS steps.

References

Application Notes and Protocols for the Reliable Assay of Altrenogest in Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altrenogest, a synthetic progestogen, is a critical component in veterinary medicine for synchronizing estrus in mares and gilts.[1] Its precise and reliable quantification in plasma is paramount for pharmacokinetic studies, dose-response assessments, and regulatory compliance. These application notes provide detailed protocols for the analysis of this compound in plasma, with a primary focus on the highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Additionally, an overview of High-Performance Liquid Chromatography (HPLC) is included.

This compound, also known as allyltrenbolone, is a 19-nortestosterone derivative.[2] It exerts its biological effects by binding to progesterone receptors, which in turn inhibits the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus.[3] This suppression of GnRH leads to a decrease in the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, ultimately preventing ovulation and controlling the estrous cycle.[4]

Recommended Assay Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of this compound in plasma due to its superior sensitivity, specificity, and robustness. This method allows for the accurate measurement of low concentrations of the analyte, even in complex biological matrices.

Experimental Protocol: LC-MS/MS Assay

1. Plasma Sample Collection and Preparation:

  • Collect whole blood into tubes containing EDTA as an anticoagulant.[5]

  • Centrifuge the blood samples at 2000 x g for 10 minutes to separate the plasma.

  • Decant the plasma and store it frozen at -80°C until analysis.

  • For analysis, thaw the plasma samples on ice.

  • Protein Precipitation: To 200 µL of plasma, add 600 µL of cold acetonitrile. Vortex for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 acetonitrile:water).

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography System: An ultra-high-performance liquid chromatography (UHPLC) system is recommended for optimal separation.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is ideal for quantitative analysis.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) provides good retention and peak shape for this compound.

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program: A typical gradient would start at a lower percentage of Solvent B, ramping up to a high percentage to elute this compound, followed by a re-equilibration step.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is commonly used.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard (if used). A common transition for this compound is m/z 311 -> specific product ions.

    • Source Parameters: Optimize gas temperatures, gas flows, and ion spray voltage for maximum signal intensity. Nitrogen is typically used as the drying and nebulizing gas.

Quantitative Data Summary

The following table summarizes typical performance characteristics of an LC-MS/MS assay for this compound in plasma, compiled from various studies.

ParameterTypical ValueReference
Linearity (r²)≥ 0.999
Limit of Detection (LOD)3.91 ng/mL
Lower Limit of Quantification (LLOQ)3.91 ng/mL
Upper Limit of Quantification (ULOQ)1000 ng/mL
Recovery80 - 105%
Precision (RSD%)< 15%

Alternative Assay Method: High-Performance Liquid Chromatography (HPLC)

While less sensitive than LC-MS/MS, HPLC with UV detection can be a viable alternative for the analysis of this compound, particularly for samples with higher expected concentrations.

Experimental Protocol: HPLC Assay

1. Sample Preparation:

  • Sample preparation can follow a similar protein precipitation and extraction protocol as described for LC-MS/MS. Solid-phase extraction (SPE) can also be employed for cleaner extracts.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. Phosphoric acid may be added to improve peak shape, but for MS compatibility, formic acid is preferred.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: this compound has a UV absorbance maximum around 342 nm.

  • Injection Volume: 20 µL.

Quantitative Data Summary

Quantitative performance data for HPLC assays of this compound in plasma is less commonly reported in recent literature, as LC-MS/MS has become the preferred method. However, one can expect a higher limit of detection compared to LC-MS/MS.

ParameterExpected PerformanceReference
Linearity (r²)≥ 0.99
Limit of Detection (LOD)Higher than LC-MS/MSN/A
RecoveryVariable, dependent on extraction

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample precipitation Protein Precipitation (Acetonitrile) plasma->precipitation centrifugation1 Centrifugation precipitation->centrifugation1 supernatant Supernatant Transfer centrifugation1->supernatant evaporation Evaporation (Nitrogen Stream) supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Mass Spectrometry (MRM) ionization->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: Experimental workflow for this compound assay in plasma.

signaling_pathway cluster_pituitary Pituitary Gland cluster_hypothalamus Hypothalamus cluster_ovary Ovary This compound This compound progesterone_receptor Progesterone Receptor This compound->progesterone_receptor Binds to gnrh_receptor GnRH Receptor lh_fsh_release LH & FSH Release gnrh_receptor->lh_fsh_release Stimulation ovulation Ovulation lh_fsh_release->ovulation Induces gnrh_secretion GnRH Secretion gnrh_secretion->gnrh_receptor Stimulates progesterone_receptor->gnrh_secretion Inhibits

References

Application Notes and Protocols: Use of Altrenogest in Gilt Synchronization for Batch Farrowing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altrenogest, a synthetic progestogen, is a valuable tool in modern swine production for synchronizing estrus in gilts. Its application is critical for the implementation of batch farrowing systems, which aim to group sows for farrowing in discrete, manageable cohorts. This synchronization leads to more efficient use of facilities, labor, and improved health management through all-in/all-out production flows. These notes provide detailed protocols and supporting data for the use of this compound in gilts for research and drug development purposes.

This compound mimics the action of natural progesterone, effectively blocking the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus and subsequently luteinizing hormone (LH) from the pituitary gland.[1] This suppression of LH prevents follicular development and ovulation, holding the gilt in an artificial luteal phase.[2] Upon withdrawal of this compound, the endocrine system rebounds, leading to a synchronized follicular phase, estrus, and ovulation in a predictable timeframe.[2]

Data Presentation

The efficacy of this compound in gilt synchronization can be influenced by the dosage and duration of treatment. The following tables summarize quantitative data from various studies on different this compound protocols.

Table 1: Estrus Synchronization in Gilts Following this compound Treatment

Dosage (mg/day)Duration (days)Gilts Treated (n)Estrus Response (%)Interval to Estrus (days)Source(s)
151463>90% (approx.)4-10[3]
1518104 (scheduled AI)Not reportedAI on day 5, 6, 7[4]
201812386.993-7 (mean 5.22)
20189 (ALT group)Not reportedNot reported
1514244Not reportedReduced (P<0.01)

Table 2: Reproductive Performance of Gilts Following Estrus Synchronization with this compound

Dosage (mg/day)Duration (days)Farrowing Rate (%)Total Pigs Born (per litter)Pigs Born Alive (per litter)Source(s)
15148% lower than control (P<0.05) in one herdNo significant differenceNo significant difference
151867.3 (scheduled AI)11.3 ± 0.410.5 ± 0.4
201874.9212.06Not reported
2018Not reportedNot significantly different from controlNot significantly different from control

Signaling Pathway and System Logic

To visualize the mechanisms and processes involved, the following diagrams are provided.

altrenogest_pathway cluster_hormones Hormonal Cascade This compound This compound Administration Hypothalamus Hypothalamus This compound->Hypothalamus Suppresses LH LH This compound->LH Suppresses release Pituitary Anterior Pituitary Hypothalamus->Pituitary Releases GnRH GnRH Ovary Ovary Pituitary->Ovary Releases FSH FSH Follicles Follicular Growth Ovary->Follicles Estrus Estrus & Ovulation Ovary->Estrus GnRH->Pituitary LH->Ovary FSH->Ovary Follicles->Estrus experimental_workflow start Start selection Gilt Selection start->selection acclimation Acclimation Period selection->acclimation This compound This compound Treatment (14-18 days) acclimation->this compound estrus_detection Estrus Detection (Post-treatment) This compound->estrus_detection insemination Artificial Insemination estrus_detection->insemination pregnancy_check Pregnancy Diagnosis insemination->pregnancy_check farrowing Farrowing & Data Collection pregnancy_check->farrowing end End farrowing->end batch_farrowing cluster_gilt_pool Gilt Pool cluster_breeding Breeding Phase cluster_gestation Gestation cluster_farrowing Farrowing & Weaning GiltPool Replacement Gilts Synchronization Estrus Synchronization (this compound) GiltPool->Synchronization Breeding Batch Breeding / AI Synchronization->Breeding Gestation Group Gestation Breeding->Gestation Farrowing Batch Farrowing Gestation->Farrowing Weaning Batch Weaning Farrowing->Weaning Weaning->GiltPool Return to Estrus / Rebreeding

References

Application Notes and Protocols: Oral vs. Injectable Altrenogest Administration in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Altrenogest, a synthetic progestin, is widely utilized in veterinary medicine for the management of reproduction in species such as horses and swine.[1][2][3][4] It functions by suppressing the secretion of gonadotropin-releasing hormone (GnRH), which in turn prevents the release of luteinizing hormone (LH) and subsequent ovulation.[3] this compound is available in both oral and injectable formulations, each presenting distinct pharmacokinetic profiles that are crucial for determining appropriate dosing regimens and ensuring therapeutic efficacy. These application notes provide a detailed comparison of the pharmacokinetics of oral and injectable this compound, along with comprehensive experimental protocols derived from key studies.

Data Presentation: Comparative Pharmacokinetics

The following tables summarize the key pharmacokinetic parameters of this compound following oral and injectable administration in mares.

Table 1: Pharmacokinetic Parameters of this compound in Mares (Single Initial Dose)

ParameterOral Administration (0.044 mg/kg)Intramuscular Injection (0.3 mg/kg)Reference
Cmax (ng/mL) 13.2 ± 5.818.0 ± 6.6
Tmax (h) 0.8 ± 0.87.9 ± 3.9

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration. Data are presented as mean ± standard deviation.

Table 2: Mean Plasma this compound Concentrations Over Time in Mares

Time Post-AdministrationOral (0.044 mg/kg daily)Intramuscular (150 mg weekly)Reference
Day 1 (24h post-dose 1) ->10 ng/mL
Day 4 ->2 ng/mL
Day 7 2.38 ± 1.53 ng/mL (minimum)1.51 ± 0.65 ng/mL (minimum)

This table presents data from a pilot study comparing a daily oral regimen to a weekly injectable regimen.

Experimental Protocols

This section details the methodologies employed in pharmacokinetic studies comparing oral and injectable this compound in mares.

Protocol 1: Crossover Pharmacokinetic Study in Mares

This protocol is based on a study that directly compared the pharmacokinetics of a daily oral formulation and a weekly intramuscular injection of this compound in the same group of mares using a crossover design.

1. Subjects:

  • 10 healthy adult mares.

2. Study Design:

  • A two-period, two-sequence crossover design with a 3-week washout period between treatments.

3. Drug Administration:

  • Oral (PO): 0.044 mg/kg of this compound oral solution administered daily for 15 days. The solution is delivered over the tongue using a syringe.

  • Intramuscular (IM): 0.3 mg/kg of this compound injectable solution administered into the neck muscle on Day 0 and Day 7.

4. Blood Sampling:

  • Baseline blood samples are collected from all mares before the initiation of treatment.

  • On the first (Day 0) and last (Day 14) treatment days, blood samples are collected at designated time points post-dosing.

  • For the intramuscular group, elimination sampling continues up to 504 hours (Day 21).

  • Blood is collected into heparinized tubes.

5. Sample Processing and Analysis:

  • Plasma is separated by centrifugation.

  • This compound concentrations in plasma are quantified using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

6. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters including Cmax, Tmax, and Area Under the Curve (AUC) are calculated from the plasma concentration-time data using appropriate software (e.g., WinNonlin).

Visualizations

Experimental Workflow

The following diagram illustrates the experimental workflow for a crossover pharmacokinetic study comparing oral and injectable this compound.

G cluster_0 Phase 1 cluster_1 Washout Period cluster_2 Phase 2 (Crossover) cluster_3 Analysis A1 Group 1 (n=5 Mares) Oral this compound (0.044 mg/kg/day for 15 days) S1 Blood Sampling (Day 0 and Day 14) A1->S1 B1 Group 2 (n=5 Mares) Injectable this compound (0.3 mg/kg on Day 0 & 7) B1->S1 W 3 Weeks S1->W A2 Group 1 (n=5 Mares) Injectable this compound (0.3 mg/kg on Day 0 & 7) W->A2 B2 Group 2 (n=5 Mares) Oral this compound (0.044 mg/kg/day for 15 days) W->B2 S2 Blood Sampling (Day 0 and Day 14) A2->S2 B2->S2 PA Plasma Analysis (UPLC-MS/MS) S2->PA PKA Pharmacokinetic Modeling PA->PKA

Caption: Crossover experimental design for pharmacokinetic study.

This compound Mechanism of Action

The following diagram illustrates the signaling pathway of this compound's mechanism of action.

G This compound This compound Hypothalamus Hypothalamus This compound->Hypothalamus Inhibits GnRH GnRH Hypothalamus->GnRH Releases Pituitary Pituitary Gland LH LH Pituitary->LH Releases Ovary Ovary Ovulation Ovulation Ovary->Ovulation GnRH->Pituitary Stimulates LH->Ovary Stimulates

Caption: this compound's inhibitory effect on the HPG axis.

Discussion

The pharmacokinetic data reveal significant differences between oral and injectable this compound administration. The oral formulation is characterized by rapid absorption, as indicated by a short Tmax of approximately 0.8 hours. In contrast, the intramuscular injection exhibits a much more prolonged absorption phase, with Tmax occurring at around 7.9 hours, suggesting a depot effect.

While the Cmax for the initial intramuscular dose was higher than that of the oral dose, it is important to consider the differences in dosing regimens. The oral formulation is administered daily to maintain therapeutic concentrations, whereas the injectable is designed for weekly administration. A pilot study comparing a daily oral to a weekly injectable regimen found that plasma concentrations with the injectable were higher for the first four days post-administration but were lower than the daily oral dose by day seven.

These findings have important clinical implications. The rapid absorption of oral this compound makes it suitable for daily administration to achieve consistent therapeutic levels for estrus suppression. The sustained-release characteristics of the injectable formulation offer a more convenient, less frequent dosing schedule. However, researchers and clinicians must be aware of the potential for lower trough concentrations towards the end of the dosing interval with the injectable formulation.

The provided protocols and visualizations serve as a guide for designing and interpreting pharmacokinetic studies of this compound. Adherence to rigorous experimental design and analytical methodology is essential for generating reliable data to inform clinical use and regulatory decisions.

References

Application Notes and Protocols for the Use of Altrenogest in Elephant Reproductive Management

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Altrenogest, a synthetic progestin, has emerged as a valuable tool in the reproductive management of captive Asian elephants (Elephas maximus).[1] Its primary application to date has been in the maintenance of pregnancy in females exhibiting declining endogenous progestin levels, a condition that would otherwise lead to pregnancy loss.[1] While its use for estrus synchronization and suppression is well-established in other species such as horses and swine, specific protocols for elephants are not yet widely documented in scientific literature.[1][2] These application notes provide a comprehensive overview of the current knowledge and protocols for the use of this compound in elephants, with a focus on pregnancy maintenance.

Understanding the Elephant Estrous Cycle

Effective reproductive management in elephants requires a thorough understanding of their unique estrous cycle. The elephant estrous cycle is significantly longer than that of most mammals, averaging 13 to 17 weeks.[3] It is characterized by a long luteal phase (8-12 weeks) and a shorter non-luteal (inter-luteal) phase (4-6 weeks).

A key feature of the elephant estrous cycle is the occurrence of two luteinizing hormone (LH) surges during the non-luteal phase. The first is an anovulatory surge, followed approximately 19-22 days later by a second, ovulatory LH surge. Progestin levels, primarily 5α-reduced pregnanes, are low during the non-luteal phase and rise significantly after the ovulatory LH surge, remaining elevated throughout the luteal phase. Monitoring these progestin levels is a critical component of reproductive assessment and management.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the use of this compound in Asian elephants, primarily for pregnancy maintenance.

Table 1: Dosage and Administration of this compound for Pregnancy Maintenance in Asian Elephants

ParameterValueReference
Dosage Range 0.01 to 0.02 mg/kg
Frequency Once or twice daily (BID)
Route of Administration Oral

Table 2: Pharmacokinetic Parameters of a Single Oral Dose of this compound (0.02 mg/kg) in Non-Pregnant Asian Elephants (Pilot Study)

ParameterValue (Mean ± SD)Reference
Maximum Concentration (Cmax) 30.2 ± 14.4 ng/mL
Time to Maximum Concentration (Tmax) 4 ± 2.8 hours
Terminal Half-life (T½) 47.5 ± 3.0 hours
Area Under the Curve (AUC∞) 635.4 ± 73.8 ng*h/mL
Mean Residence Time (MRT) 36.0 ± 3.4 hours
Volume of Distribution (Vd/F) 1243.8 ± 275.0 L/kg

Experimental Protocols

Protocol 1: Pregnancy Maintenance Using this compound

This protocol is intended for pregnant elephants diagnosed with declining endogenous progestin levels, putting the pregnancy at risk.

1. Subject Selection and Monitoring:

  • Pregnant females should be monitored for serum progestin levels, ideally twice a week.

  • Initiate this compound supplementation if serum progestin concentrations are decreasing towards or fall below a baseline of <0.20 ng/mL before 620 days of gestation.

  • Confirm fetal viability via transabdominal or transrectal ultrasound prior to and during treatment.

2. This compound Administration:

  • Administer this compound orally at a starting dose of 0.01 to 0.02 mg/kg.

  • The frequency of administration can be once daily or divided into two doses (BID).

  • The duration of treatment will vary depending on the individual case and should continue until the pregnancy is considered stable or reaches a point where endogenous progestin support is sufficient. In documented cases, treatment has ranged from 41 to 131 days.

3. Monitoring During Treatment:

  • Continue to monitor serum progestin levels at least twice weekly.

  • Conduct regular ultrasonographic examinations to monitor fetal health and development.

  • Observe the animal for any adverse reactions to the treatment.

4. Weaning from this compound:

  • The decision to discontinue this compound should be made based on the stage of gestation and the stability of the pregnancy.

  • In successful case studies, parturition occurred 15 to 31 days after the cessation of this compound administration.

Protocol 2: Pharmacokinetic Analysis of this compound

This protocol outlines the methodology for determining the pharmacokinetic profile of this compound in elephants.

1. Subject Selection:

  • Use non-pregnant, healthy adult female elephants for pilot pharmacokinetic studies.

2. Drug Administration and Sample Collection:

  • Administer a single oral dose of this compound (e.g., 0.02 mg/kg).

  • Collect blood samples at predetermined time points (e.g., baseline, and at regular intervals post-administration up to 96 hours or more).

3. Sample Processing and Analysis:

  • Separate serum from blood samples and store at -80°C until analysis.

  • Analyze serum samples for this compound concentrations using a validated method such as Ultra Performance Liquid Chromatography coupled to a triple quadrupole mass spectrometer (UPLC-MS).

4. Data Analysis:

  • Calculate key pharmacokinetic parameters including Cmax, Tmax, T½, AUC∞, MRT, and Vd/F.

Visualizations

Signaling_Pathway This compound This compound (Oral) Progesterone_Receptor Progesterone Receptor (PR) in Uterine Cells This compound->Progesterone_Receptor Binds to Gene_Transcription Modulation of Gene Transcription Progesterone_Receptor->Gene_Transcription Activates Uterine_Quiescence Uterine Quiescence & Maintenance of Pregnancy Gene_Transcription->Uterine_Quiescence Leads to Experimental_Workflow Start Start: Pregnant Elephant with Decreasing Progestin Levels Ultrasound Confirm Fetal Viability (Ultrasound) Start->Ultrasound Administer_this compound Administer Oral this compound (0.01-0.02 mg/kg) Ultrasound->Administer_this compound Monitor Monitor: Serum Progestins & Fetal Health (Ultrasound) Administer_this compound->Monitor Decision Pregnancy Stabilized? Monitor->Decision Continue_Treatment Continue Treatment Decision->Continue_Treatment No Stop_Treatment Discontinue this compound Decision->Stop_Treatment Yes Continue_Treatment->Monitor Parturition Monitor for Parturition Stop_Treatment->Parturition Logical_Relationship Assessment Reproductive Assessment of Female Elephant Is_Pregnant Is the elephant pregnant? Assessment->Is_Pregnant Progestin_Check Are progestin levels declining prematurely? Is_Pregnant->Progestin_Check Yes Is_Cycling Is the elephant cycling? Is_Pregnant->Is_Cycling No Altrenogest_Pregnancy Consider this compound for Pregnancy Maintenance Progestin_Check->Altrenogest_Pregnancy Yes Routine_Monitoring Routine Pregnancy Monitoring Progestin_Check->Routine_Monitoring No Estrus_Sync_Needed Is Estrus Synchronization Required? Is_Cycling->Estrus_Sync_Needed Yes No_Intervention No Hormonal Intervention Is_Cycling->No_Intervention No Altrenogest_Estrus Potential Use of this compound (Protocol requires development) Estrus_Sync_Needed->Altrenogest_Estrus Yes Estrus_Sync_Needed->No_Intervention No

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Altrenogest

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Altrenogest, a synthetic progestin, is widely used in veterinary medicine to synchronize estrus in mares and gilts. Accurate and reliable analytical methods are crucial for pharmacokinetic studies, residue analysis, and quality control of pharmaceutical formulations. High-performance liquid chromatography (HPLC) is a powerful technique for the determination of this compound in various matrices. These application notes provide detailed protocols for the analysis of this compound using HPLC with both Ultraviolet (UV) and tandem mass spectrometry (MS/MS) detection.

Quantitative Data Summary

The following tables summarize quantitative data from various validated HPLC methods for this compound analysis, facilitating easy comparison of their performance characteristics.

Table 1: HPLC-UV Method Parameters

ParameterMethod 1Method 2
Column Agilent C18Avantor C18 (5 µm, 4.6 x 250 mm)[1][2]
Mobile Phase Acetonitrile: 0.01% Phosphoric acid solution (60-80% Acetonitrile)[3]Acetonitrile: Water (98:2, v/v)[1][2]
Flow Rate 0.8 - 1.2 mL/min1.0 mL/min
Column Temperature 20 - 40 °C35 °C
Detection Wavelength 236 nm345 nm
Injection Volume 20 µLNot Specified
Linearity Range Not Specified5 - 100 µg/mL
Correlation Coefficient (r²) >0.9990.9996090

Table 2: LC-MS/MS Method Parameters

ParameterMethod 1 (Plasma)Method 2 (Kidney Fat)Method 3 (Urine)Method 4 (Sesame Oil)
Chromatography HPLC-MS/MSLC-MS/MSUHPLC-QTOF-MSHPLC/MS
Column Shim-pack ODS III (2 x 75 mm; 1.6 µm)Not SpecifiedShim-pack Velox C-18 (1.8 µm, 2.1 mm x 100 mm)Not Specified
Mobile Phase A 5 mM Ammonium formate (pH 3.0)Water20 mM Ammonium formate in ultrapure waterAcetonitrile: Water (80:20)
Mobile Phase B 0.1% Formic acid in AcetonitrileMethanol20 mM Ammonium formate in 100% MeOHNot Applicable
Gradient 0-0.25 min (30% B), 0.25-8 min (52% B), 8-10 min (95% B)Gradient described in original paper0-0.50 min (10% B), 0.51-20.50 min (10-100% B), 20.51-23.00 min (100% B), 23.01-27.50 min (10% B)Isocratic
Flow Rate 0.3 mL/minNot Specified0.4 mL/minNot Specified
Column Temperature 60 °CNot Specified40 °CNot Specified
Injection Volume 5 µL20 µL5 µLNot Specified
LOD 0.02 ng/mLNot SpecifiedNot SpecifiedNot Specified
LLOQ 0.05 ng/mLNot SpecifiedNot SpecifiedNot Specified
Decision Limit (CCα) Not Applicable0.3 - 1.7 ng/gNot ApplicableNot Applicable
Recovery Not Specified80% - 105%Not Specified99.8%

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound in Pharmaceutical Formulations

This protocol is adapted from a method used for the determination of this compound in soft capsules.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (for sample preparation)

  • Volumetric flasks, pipettes, and syringes

  • 0.22 µm or 0.45 µm syringe filters

2. Chromatographic Conditions:

  • Instrument: HPLC system with UV detector

  • Column: Avantor C18 (5 µm, 4.6 x 250 mm)

  • Mobile Phase: Acetonitrile: Water (98:2, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 345 nm

  • Injection Volume: 20 µL (typical)

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected sample range (e.g., 5-100 µg/mL).

4. Sample Preparation:

  • Accurately weigh and transfer the sample containing this compound into a volumetric flask.

  • Dissolve the sample in methanol and sonicate if necessary to ensure complete dissolution.

  • Dilute to the mark with methanol.

  • Filter an aliquot of the sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

5. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve.

Protocol 2: LC-MS/MS Method for this compound in Equine Plasma

This protocol is based on a method for the pharmacokinetic analysis of this compound in mares.

1. Materials and Reagents:

  • This compound reference standard

  • This compound-d5 (internal standard)

  • Ammonium formate

  • Formic acid

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Equine plasma (blank)

  • Centrifuge tubes

  • Micropipettes

2. Chromatographic and Mass Spectrometric Conditions:

  • Instrument: HPLC system coupled to a triple quadrupole mass spectrometer (HPLC-MS/MS) with an electrospray ionization (ESI) source.

  • Column: Shim-pack ODS III (2 x 75 mm; 1.6 µm)

  • Mobile Phase A: 5 mM Ammonium formate (pH 3.0) in water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 0–0.25 min (30% B), 0.25–8 min (52% B), 8–10 min (95% B), followed by re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 60 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Positive ESI

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and the internal standard.

3. Standard Solution Preparation:

  • Prepare stock solutions of this compound and this compound-d5 in a suitable solvent (e.g., methanol).

  • Prepare working standard solutions by spiking blank equine plasma with known concentrations of this compound (e.g., 0.05 - 50 ng/mL) and a fixed concentration of the internal standard (e.g., 50 ng/mL).

4. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples and equilibrate to room temperature.

  • To 1 mL of plasma sample in a centrifuge tube, add 20 µL of the internal standard solution.

  • Add a protein precipitating agent (e.g., 2 mL of cold acetonitrile).

  • Vortex mix for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).

  • Transfer to an autosampler vial for analysis.

5. Analysis:

  • Inject the prepared calibration standards to construct a calibration curve.

  • Inject the prepared plasma samples.

  • Quantify this compound concentration using the ratio of the peak area of this compound to the peak area of the internal standard.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Matrix or Pharmaceutical Formulation Extraction Extraction/Dissolution (e.g., LLE, SPE, Dilution) Sample->Extraction Cleanup Clean-up/Filtration (e.g., Centrifugation, Filtering) Extraction->Cleanup FinalSample Final Sample in Vial Cleanup->FinalSample Autosampler Autosampler Injection FinalSample->Autosampler Column HPLC Column Separation Autosampler->Column Detector Detection (UV or MS/MS) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report

Caption: General workflow for HPLC analysis of this compound.

Sample_Prep_Comparison cluster_pharma Pharmaceutical Formulation cluster_bio Biological Matrix (e.g., Plasma) Pharma_Sample Capsule/Solution Pharma_Dissolve Dissolve in Solvent (e.g., Methanol) Pharma_Sample->Pharma_Dissolve Pharma_Filter Filter Pharma_Dissolve->Pharma_Filter Pharma_Final Inject Pharma_Filter->Pharma_Final Bio_Sample Plasma Sample Bio_IS Add Internal Standard Bio_Sample->Bio_IS Bio_PPT Protein Precipitation (e.g., Acetonitrile) Bio_IS->Bio_PPT Bio_Centrifuge Centrifuge Bio_PPT->Bio_Centrifuge Bio_Evap Evaporate Supernatant Bio_Centrifuge->Bio_Evap Bio_Recon Reconstitute Bio_Evap->Bio_Recon Bio_Final Inject Bio_Recon->Bio_Final

Caption: Sample preparation workflows for different matrices.

References

Application Notes and Protocols for Monitoring Follicular Development During Altrenogest Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altrenogest, a synthetic progestin, is widely utilized in veterinary medicine to synchronize estrus and manage the reproductive cycles of various species, most notably mares and sows. Its primary mechanism of action involves the suppression of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn inhibits the release of luteinizing hormone (LH) from the pituitary gland, thereby preventing ovulation.[1] This controlled manipulation of the estrous cycle allows for more efficient breeding management. However, the effects of this compound on follicular dynamics are complex, and careful monitoring of follicular development is crucial for optimizing its use and for research into ovarian physiology and drug development.

These application notes provide detailed methodologies for monitoring follicular development in animals undergoing this compound treatment. The protocols cover essential techniques including transrectal ultrasonography, hormonal assays, and histological analysis of ovarian tissue.

Data Presentation: Quantitative Effects of this compound Treatment

The following tables summarize the quantitative effects of this compound on key parameters of follicular development and hormone concentrations in mares and sows.

Table 1: Effect of this compound on Follicular Size in Sows

Treatment GroupFollicle Size at Weaning (mm)Follicle Size at Beginning of Follicular Phase (mm)Follicle Size on Day 4 of Follicular Phase (mm)Reference
Control (No this compound)4.0 ± 0.73.8 ± 0.26.7 ± 0.2[2]
This compound-Treated4.0 ± 0.75.4 ± 0.18.0 ± 0.1[2]
Control (Gilts)-2.58 ± 0.16 (Days 10-12 of estrous cycle)-[3]
This compound-Treated (Gilts)-2.51 ± 0.20 (Days 10-12 of estrous cycle)3.01 ± 0.31 (End of treatment)[3]

Table 2: Effect of this compound on Ovulation and Hormone Levels in Mares

ParameterControl GroupThis compound-Treated GroupReference
Interval to Onset of Estrus after Treatment Withdrawal-Similar to controls
Duration of Estrus-Similar to controls
LH Peak Magnitude-Similar to controls
Plasma FSH ConcentrationNormal diestrus levels50% reduction within 24h of testosterone co-treatment
Plasma Progesterone (cycling mares, nmol/l)0.2 (Day 0)-
Plasma Progesterone (cycling mares, nmol/l)12.45 (Day 5 post-ovulation)-

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action on the Hypothalamic-Pituitary-Ovarian Axis

G cluster_gnrh cluster_lh cluster_pituitary cluster_ovary Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary Stimulates (+) GnRH GnRH Ovary Ovary Pituitary->Ovary Stimulates (+) LH LH Follicular_Development Follicular Development This compound This compound This compound->Hypothalamus Suppresses Ovulation Ovulation

Caption: this compound's mechanism of action on the HPO axis.

Experimental Workflow for Monitoring Follicular Development

G start Start: Animal Selection (e.g., Mares, Sows) This compound This compound Treatment start->this compound monitoring Monitoring Period This compound->monitoring ultrasound Transrectal Ultrasonography (Follicle Size & Number) monitoring->ultrasound Daily/Every Other Day blood Blood Sampling (Hormone Assays) monitoring->blood Regular Intervals histology Ovarian Tissue Collection (Post-mortem/Biopsy) monitoring->histology End of Study data_analysis Data Analysis ultrasound->data_analysis blood->data_analysis histology->data_analysis end End: Interpretation of Results data_analysis->end

Caption: Workflow for monitoring follicular development.

Experimental Protocols

Transrectal Ultrasonography for Follicular Monitoring

Objective: To non-invasively visualize and measure ovarian follicles to assess their size, number, and developmental stage.

Materials:

  • Real-time B-mode ultrasound scanner with a 5.0 to 7.5 MHz linear or sectorial transducer.

  • Transducer guide (PVC or metal) for smaller animals if necessary.

  • Obstetric lubricant.

  • Disposable gloves.

  • Animal restraint facilities (e.g., stocks for mares, crates for sows).

Procedure (Mare):

  • Animal Preparation: Restrain the mare in a safe and appropriate manner (e.g., stocks). The perineal area should be cleaned.

  • Transducer Preparation: Apply a generous amount of obstetric lubricant to the gloved hand and the ultrasound transducer.

  • Insertion: Gently insert the gloved hand into the rectum and remove any fecal material.

  • Locating the Reproductive Tract: Introduce the transducer into the rectum and locate the reproductive tract, which lies ventral to the rectum. Palpation can aid in orienting the uterus and ovaries.

  • Ovarian Imaging: Systematically scan both ovaries. The ovaries are typically located near the tips of the uterine horns.

  • Follicle Measurement: Identify all follicles and measure the diameter of each follicle at its widest point. It is recommended to take two perpendicular measurements and average them. Record the number and size of all follicles >2 mm.

  • Image Documentation: Save representative images and record all measurements.

Procedure (Sow):

  • Animal Preparation: Restrain the sow in a crate.

  • Transducer Preparation: As for the mare. For smaller gilts, a transducer guide may be necessary.

  • Insertion and Imaging: The procedure is similar to that in the mare, involving careful insertion of the transducer into the rectum and location of the ovaries. Transabdominal ultrasonography can also be an alternative.

  • Follicle Measurement: Identify and measure all follicles >3 mm. Create ovarian maps by recording the number, location, and size of follicles.

  • Image Documentation: Save images and record all measurements.

Hormone Assays

Objective: To quantify the concentrations of key reproductive hormones (Progesterone, LH, FSH, Estradiol) in serum or plasma to understand the endocrine status of the animal.

A. Sample Collection and Preparation:

  • Collect blood samples via jugular venipuncture into appropriate tubes (e.g., red-top tubes for serum, EDTA or heparin tubes for plasma).

  • For serum, allow the blood to clot at room temperature for at least 30 minutes, then centrifuge at 1,000-2,000 x g for 15 minutes.

  • For plasma, centrifuge the blood sample immediately after collection at 1,000-2,000 x g for 15 minutes.

  • Carefully aspirate the serum or plasma and store at -20°C or -80°C until analysis. Avoid repeated freeze-thaw cycles.

B. Radioimmunoassay (RIA) for Progesterone (Equine Plasma)

Principle: This is a competitive binding assay where unlabeled progesterone in the sample competes with a fixed amount of radiolabeled (¹²⁵I) progesterone for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of progesterone in the sample.

Materials:

  • Progesterone ¹²⁵I-labeled tracer.

  • Progesterone-specific antibody (monoclonal or polyclonal).

  • Progesterone standards of known concentrations.

  • Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin).

  • Separating agent (e.g., second antibody, magnetic particles, or antibody-coated tubes).

  • Gamma counter.

  • Vortex mixer.

  • Pipettes.

Procedure (based on commercially available kit principles):

  • Reagent Preparation: Prepare working solutions of standards, tracer, and antibody according to the kit manufacturer's instructions.

  • Assay Setup: Label tubes in duplicate for standards, controls, and unknown samples.

  • Pipetting:

    • Pipette 50 µL of each standard, control, and plasma sample into the corresponding tubes.

    • Add 500 µL of ¹²⁵I-progesterone tracer to all tubes.

    • If using a liquid-phase antibody, add the specified volume to all tubes except the "total counts" tubes.

  • Incubation: Vortex all tubes gently and incubate for the specified time and temperature (e.g., 1 hour at room temperature).

  • Separation:

    • If using antibody-coated tubes, aspirate the contents of the tubes.

    • If using a second antibody or magnetic particles, add the separating agent, incubate as required, and then centrifuge to pellet the bound fraction. Decant or aspirate the supernatant.

  • Counting: Place the tubes in a gamma counter and measure the radioactivity (counts per minute, CPM) in each tube.

  • Calculation:

    • Calculate the average CPM for each duplicate.

    • Calculate the percentage of tracer bound for each standard and sample relative to the maximum binding (B/B₀).

    • Plot a standard curve of %B/B₀ versus the concentration of the progesterone standards.

    • Determine the progesterone concentration in the unknown samples by interpolating their %B/B₀ values from the standard curve.

C. Enzyme-Linked Immunosorbent Assay (ELISA) for Luteinizing Hormone (Porcine Serum)

Principle: This is a sandwich ELISA. The microplate wells are pre-coated with an antibody specific to porcine LH. When the sample is added, LH binds to this antibody. A second, biotinylated antibody that also recognizes porcine LH is then added, followed by an avidin-horseradish peroxidase (HRP) conjugate. Finally, a substrate solution is added, which is converted by HRP into a colored product. The intensity of the color is proportional to the amount of LH in the sample.

Materials:

  • Porcine LH ELISA kit (containing pre-coated microplate, standards, detection antibody, HRP conjugate, substrate, wash buffer, and stop solution).

  • Microplate reader capable of measuring absorbance at 450 nm.

  • Pipettes and multichannel pipettes.

  • Distilled or deionized water.

  • Vortex mixer.

Procedure (based on a typical commercial kit):

  • Reagent Preparation: Bring all reagents and samples to room temperature. Prepare working solutions of standards and wash buffer as per the kit instructions.

  • Assay Setup: Determine the number of wells required and arrange them in the microplate holder.

  • Pipetting:

    • Add 100 µL of each standard, control, and serum sample to the appropriate wells.

  • Incubation: Cover the plate and incubate for the specified time and temperature (e.g., 60 minutes at 37°C).

  • Washing: Aspirate the liquid from each well and wash the wells three to five times with 300 µL of wash buffer per well. After the final wash, invert the plate and blot it dry on absorbent paper.

  • Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.

  • Incubation: Cover the plate and incubate (e.g., 60 minutes at 37°C).

  • Washing: Repeat the washing step as described above.

  • HRP Conjugate: Add 100 µL of the Avidin-HRP conjugate to each well.

  • Incubation: Cover the plate and incubate (e.g., 30 minutes at 37°C).

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 90 µL of the substrate solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for the recommended time (e.g., 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of the stop solution to each well. The color will change from blue to yellow.

  • Reading: Read the optical density (OD) of each well at 450 nm within 10 minutes of adding the stop solution.

  • Calculation:

    • Subtract the average OD of the blank from the OD of all other wells.

    • Plot a standard curve of the mean OD for each standard concentration versus the concentration.

    • Determine the LH concentration in the samples by interpolating their OD values from the standard curve.

Histological Analysis of Ovarian Follicles

Objective: To examine the morphology of ovarian follicles to classify their developmental stage and assess their health.

A. Tissue Collection and Fixation:

  • Ovaries are collected post-mortem or via biopsy.

  • Immediately fix the tissues in 10% neutral buffered formalin or Bouin's solution for 24-48 hours.

  • After fixation, transfer the tissues to 70% ethanol for storage.

B. Tissue Processing and Embedding:

  • Dehydrate the fixed tissue through a graded series of ethanol (e.g., 70%, 80%, 95%, 100%).

  • Clear the tissue in xylene.

  • Infiltrate and embed the tissue in paraffin wax.

C. Sectioning and Staining (Hematoxylin and Eosin - H&E):

  • Cut 5 µm thick sections from the paraffin-embedded tissue blocks using a microtome.

  • Float the sections on a warm water bath and mount them on glass slides.

  • Dry the slides overnight.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Immerse in 100% ethanol (2 changes, 3 minutes each).

    • Immerse in 95% ethanol (1 minute).

    • Immerse in 70% ethanol (1 minute).

    • Rinse in running tap water (5 minutes).

  • Staining:

    • Immerse in Harris' hematoxylin for 5-15 minutes.

    • Rinse in running tap water.

    • Differentiate in 1% acid alcohol (a few quick dips).

    • Rinse in running tap water.

    • "Blue" the sections in Scott's tap water substitute or a weak ammonia solution for 1-2 minutes.

    • Rinse in running tap water.

    • Counterstain in 1% eosin Y for 1-3 minutes.

    • Rinse in running tap water.

  • Dehydration and Mounting:

    • Dehydrate through graded ethanol (95%, 100%).

    • Clear in xylene.

    • Mount a coverslip using a permanent mounting medium.

D. Follicle Classification: Examine the stained sections under a light microscope and classify follicles based on their morphology:

  • Primordial follicle: A primary oocyte surrounded by a single layer of flattened granulosa cells.

  • Primary follicle: A primary oocyte surrounded by one or more layers of cuboidal granulosa cells.

  • Secondary follicle: Characterized by the formation of a fluid-filled antrum. The oocyte is surrounded by the zona pellucida and several layers of granulosa cells. The theca layer is also visible.

  • Graafian (preovulatory) follicle: A large, mature follicle with a prominent antrum. The oocyte is located within the cumulus oophorus.

  • Atretic follicle: A follicle undergoing degeneration, characterized by pyknotic nuclei in the granulosa cells, disorganized structure, and a thickened basement membrane.

Conclusion

The techniques described in these application notes provide a comprehensive toolkit for researchers, scientists, and drug development professionals to effectively monitor follicular development during this compound treatment. The combination of non-invasive imaging, precise hormonal analysis, and detailed histological examination allows for a thorough understanding of the physiological effects of this compound on ovarian function. This knowledge is essential for optimizing its clinical use in animal reproduction and for the development of new reproductive technologies.

References

Troubleshooting & Optimization

Technical Support Center: Managing Altrenogest Administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the side effects associated with long-term Altrenogest administration in experimental settings.

Troubleshooting Guides

This section addresses specific issues that may arise during the long-term administration of this compound.

Issue 1: Inconsistent Estrus Suppression or Breakthrough Estrus

  • Question: We are observing inconsistent estrus suppression or breakthrough estrus in our experimental animals despite continuous this compound administration. What are the potential causes and troubleshooting steps?

  • Answer:

    • Underdosing: This is a primary cause of treatment failure. Ensure accurate calculation of the dose based on the animal's current body weight. Underdosing can lead to the development of cystic follicles.[1]

    • Inconsistent Administration: Administer this compound at the same time each day to maintain consistent circulating levels of the hormone.

    • Gastrointestinal Issues: In swine, side effects like reduced appetite, weight loss, and diarrhea can affect drug absorption.[2] Monitor for these signs and consult with a veterinarian about supportive care, which may include dietary adjustments.

    • Drug Interactions: The serum concentration of this compound can be decreased when combined with certain drugs, such as doxycycline and other antibiotics.[3] Review all concurrently administered medications.

Issue 2: Unexpected Behavioral Changes

  • Question: Our animals are exhibiting increased aggression and restlessness. Could this be related to this compound treatment?

  • Answer: Yes, behavioral changes have been noted, particularly in swine, including aggressiveness and restlessness.[2]

    • Monitoring: Implement a standardized behavioral scoring system to quantify these changes over time.

    • Environmental Enrichment: Provide environmental enrichment to reduce stress and mitigate behavioral side effects.

    • Dosage Review: While aggression is a noted side effect, ensure the dosage is not excessive, as high doses can lead to hormonal imbalances.[2]

Issue 3: Concerns About Long-Term Fertility

  • Question: What is the expected impact on fertility following cessation of long-term this compound treatment in our experimental animals?

  • Answer: Research in mares suggests that this compound does not impair fertility even after long-term treatment, with animals becoming pregnant after the study period. However, prolonged use has been associated with an increased susceptibility to uterine inflammation in mares, which could potentially impact fertility if not managed. It's crucial to allow for a sufficient washout period and monitor for a return to normal cyclicity post-treatment.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a synthetic progestogen. It acts as a progesterone receptor agonist, mimicking the effects of natural progesterone. Its primary mechanism involves inhibiting the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus. This, in turn, suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, preventing ovulation and suspending the estrous cycle.

What are the known side effects of long-term this compound administration in research animals?

Side effects can vary by species. In swine, commonly observed side effects include gastrointestinal disturbances such as reduced appetite, weight loss, and diarrhea. Behavioral changes like aggressiveness and restlessness, as well as hormonal imbalances and irregular estrus cycles, have also been reported. Mares generally tolerate this compound well, though there is a suggested increased susceptibility to uterine inflammation with prolonged use. In dogs, there may be an increased risk of uterine infection (pyometra).

Are there any known drug interactions with this compound?

Yes. This compound may decrease the anticoagulant activities of drugs like desirudin, dextran, and dicoumarol. Additionally, its serum concentration can be lowered when co-administered with certain antibiotics, including doxycycline and lymecycline.

What are the safety precautions for personnel handling this compound?

This compound is readily absorbed through the skin and can cause adverse effects in humans. The FDA has issued warnings regarding human exposure. Reported effects from accidental exposure include reproductive system issues like abnormal or absent menstrual cycles in women and decreased libido in men. Other reported symptoms are headaches, fever, abdominal pain, nausea, diarrhea, vomiting, and rash. It is imperative that personnel handling this compound wear impermeable gloves (e.g., nitrile or neoprene).

Data on Side Effects

Table 1: Reported Side Effects of Long-Term this compound Administration in Animals

SpeciesSide Effect CategorySpecific Side Effects
SwineGastrointestinalReduced appetite, weight loss, diarrhea
BehavioralAggressiveness, restlessness
ReproductiveHormonal imbalances, irregular estrus cycles, cystic follicles (with underdosing)
MaresReproductiveIncreased susceptibility to uterine inflammation
DogsReproductiveIncreased chance of uterine infection (pyometra)

Table 2: Reported Adverse Effects in Humans from Accidental Exposure to this compound

CategorySpecific Effects
Reproductive (Female)Abnormal or absent menstrual cycles
Reproductive (Male)Decreased libido
GeneralHeadaches, fever, abdominal pain, nausea, diarrhea, vomiting, rash

Experimental Protocols

Protocol 1: Monitoring for Metabolic Side Effects of Long-Term this compound Administration

  • Baseline Data Collection: Prior to initiating this compound treatment, collect baseline data for each animal, including body weight, body condition score, and complete blood count (CBC) and serum chemistry panels.

  • Regular Monitoring:

    • Record body weight and body condition score weekly.

    • Perform a physical examination, including assessment of appetite and fecal consistency, daily.

    • Collect blood samples for CBC and serum chemistry analysis at regular intervals (e.g., monthly) to monitor for any significant changes, paying close attention to liver enzymes.

  • Data Analysis: Compare the data collected during the treatment period to the baseline data to identify any statistically significant changes that may be attributable to this compound administration.

Visualizations

Altrenogest_Mechanism_of_Action cluster_hormones Hormonal Cascade Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary + Ovary Ovary Pituitary->Ovary + Estrus_Ovulation Estrus & Ovulation Ovary->Estrus_Ovulation This compound This compound (Progesterone Agonist) This compound->Hypothalamus Negative Feedback GnRH GnRH LH_FSH LH & FSH

Caption: Mechanism of action of this compound.

Experimental_Monitoring_Workflow Start Start of Experiment Baseline Collect Baseline Data (Weight, BCS, Bloodwork) Start->Baseline Treatment Initiate Long-Term This compound Administration Baseline->Treatment Monitoring Daily/Weekly/Monthly Monitoring (Weight, BCS, Physical Exam, Bloodwork) Treatment->Monitoring Data_Analysis Analyze Data for Significant Changes Monitoring->Data_Analysis Adverse_Event Adverse Event Observed? Data_Analysis->Adverse_Event Troubleshoot Implement Troubleshooting Protocol Adverse_Event->Troubleshoot Yes Continue Continue Experiment Adverse_Event->Continue No Troubleshoot->Monitoring End End of Experiment Continue->End

Caption: Experimental monitoring workflow.

References

Improving the stability of Altrenogest solutions for laboratory use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for improving the stability of Altrenogest solutions in a laboratory setting. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on this compound's stability to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when preparing, storing, and using this compound solutions in the lab.

1. Solution Preparation and Dissolution

  • Question: What are the recommended solvents for dissolving this compound?

    • Answer: this compound is a crystalline solid with good solubility in several organic solvents. For preparing stock solutions, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) are commonly used.[1] It is sparingly soluble in aqueous buffers.[1] For cell culture experiments, it is advisable to first dissolve this compound in a small amount of a suitable organic solvent like ethanol or DMSO before further dilution in aqueous media.[1]

  • Question: My this compound is not dissolving properly in my aqueous buffer. What should I do?

    • Answer: This is a common issue due to this compound's low water solubility. To improve dissolution, first prepare a concentrated stock solution in an organic solvent such as ethanol. Then, you can dilute this stock solution into your aqueous buffer of choice.[1] It is recommended to purge the solvent with an inert gas before dissolving the this compound.[1]

  • Question: I'm observing precipitation after adding my this compound stock solution to my cell culture medium. How can I prevent this?

    • Answer: Precipitation in cell culture media, often called "crashing out," occurs when the hydrophobic compound is introduced into the aqueous environment too quickly or at a concentration above its solubility limit. Here are some troubleshooting steps:

      • Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.

      • Step-wise Dilution: Instead of adding the concentrated stock directly to your media, perform a serial dilution. First, dilute the stock in a small volume of pre-warmed (37°C) serum-free medium, and then add this intermediate dilution to the rest of your culture medium.

      • Slow Addition and Mixing: Add the this compound stock solution dropwise to the pre-warmed media while gently swirling or vortexing to ensure rapid and even dispersion.

      • Optimize DMSO Concentration: If using a DMSO stock, aim for a final DMSO concentration of 0.5% or lower, as higher concentrations can be toxic to cells and may also contribute to precipitation.

      • Serum Presence: The presence of serum in the media can sometimes help to solubilize hydrophobic compounds, but this effect is limited.

2. Solution Stability and Storage

  • Question: How stable is this compound in solution?

    • Answer: this compound is particularly sensitive to light and can degrade rapidly when exposed to it. Its stability is also affected by temperature and the presence of oxygen. Commercial formulations are often oil-based to improve stability. Aqueous solutions of this compound are not recommended for storage for more than one day.

  • Question: What are the optimal storage conditions for this compound stock solutions?

    • Answer:

      • Solid Form: As a crystalline solid, this compound is stable for years when stored at -20°C.

      • Stock Solutions: Once dissolved in an organic solvent like ethanol or DMSO, it is best to prepare single-use aliquots and store them at -80°C to minimize degradation from repeated freeze-thaw cycles. Protect all solutions from light by using amber vials or by wrapping containers in aluminum foil. When stored in a sealed, nitrogen-filled vial at 4°C or 25°C, an this compound gel formulation showed no significant degradation over 20 days. However, exposure to air led to a 20% decline in the same period.

  • Question: How does pH affect the stability of this compound?

    • Answer: The rate of photolysis of this compound in aqueous solutions is largely unaffected by pH in the range of 4 to 9. However, the stability of its photoproducts can be pH-dependent. For general laboratory use, it is advisable to maintain the pH of aqueous solutions within a neutral range unless experimental conditions require otherwise.

Data on this compound Stability

The following tables summarize quantitative data on the stability of this compound under various conditions.

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventSolubility (approx.)Reference
Ethanol20 mg/mL
Dimethylformamide (DMF)2 mg/mL
Dimethyl sulfoxide (DMSO)0.1 mg/mL
1:2 solution of Ethanol:PBS (pH 7.2)0.3 mg/mL
Water0.0166 mg/mL

Table 2: Photostability of this compound in Aqueous Solution

ParameterValueConditionsReference
Half-life (t½)~25-27 secondsSimulated sunlight, aqueous solution
Effect of pH (4-9)No significant influence on photolysis rateAir-saturated aqueous solution
Effect of Temperature (30-44°C)No significant influence on photolysis rateAir-saturated aqueous solution
Effect of OxygenSensitive to oxygen concentrationAqueous solution

Table 3: Stability of this compound in a Soft Capsule Formulation

ConditionDurationThis compound Concentration RetainedReference
High Temperature (40°C)10 days>99%
Strong Light (4500 lx)10 days>99%
Accelerated (40°C/75% RH)6 months>99%
Long-term (25°C/60% RH)6 months>99%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound (crystalline solid)

    • Anhydrous ethanol or DMSO (HPLC grade)

    • Inert gas (e.g., nitrogen or argon)

    • Sterile, amber glass vials with screw caps

    • Calibrated analytical balance

    • Volumetric flasks

  • Procedure:

    • Weigh the desired amount of this compound using a calibrated analytical balance.

    • Transfer the weighed this compound to a volumetric flask.

    • Purge the chosen solvent (ethanol or DMSO) with an inert gas for at least 15 minutes to remove dissolved oxygen.

    • Add a small amount of the purged solvent to the volumetric flask to dissolve the this compound. Gently swirl to mix.

    • Once dissolved, add the purged solvent to the final volume mark on the flask.

    • Cap the flask and invert several times to ensure a homogenous solution.

    • Aliquot the stock solution into sterile, amber glass vials.

    • Purge the headspace of each vial with inert gas before sealing.

    • Label the vials with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -80°C, protected from light.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework. Specific parameters may need optimization based on the available instrumentation and the nature of the degradation products.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical starting point is a mixture of acetonitrile and water (e.g., 80:20 v/v). For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: 342 nm.

    • Column Temperature: 30-40°C.

  • Sample Preparation:

    • Dilute the this compound solution to be tested with the mobile phase to a final concentration within the linear range of the assay.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Monitor the chromatogram for the this compound peak and any degradation product peaks.

    • Quantify the amount of this compound remaining by comparing the peak area to a standard curve of known concentrations.

Protocol 3: Forced Degradation Study of this compound Solution

Forced degradation studies are essential to develop and validate a stability-indicating method.

  • Preparation of Stressed Samples:

    • Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the this compound solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.

    • Thermal Degradation: Incubate the this compound solution at elevated temperatures (e.g., 50°C, 60°C, 70°C) for a specified time.

    • Photodegradation: Expose the this compound solution to a light source (e.g., UV lamp or a photostability chamber) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Prepare the samples as described in Protocol 2.

    • Analyze the samples using the stability-indicating HPLC method.

    • Evaluate the chromatograms for the appearance of new peaks (degradation products) and the decrease in the this compound peak area.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

This compound is a synthetic progestin that exerts its biological effects by acting as an agonist for both the progesterone receptor (PR) and the androgen receptor (AR). Its binding to these receptors initiates downstream signaling cascades that regulate gene expression and cellular function.

Altrenogest_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR Progesterone Receptor (PR) This compound->PR Binds AR Androgen Receptor (AR) This compound->AR Binds HSP Heat Shock Proteins (HSP) PR->HSP Dissociation PR_dimer PR Dimer PR->PR_dimer Dimerization AR->HSP Dissociation AR_dimer AR Dimer AR->AR_dimer Dimerization PRE Progesterone Response Element (PRE) PR_dimer->PRE Binds ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription_PR Target Gene Transcription (Progestogenic Effects) PRE->Gene_Transcription_PR Regulates Gene_Transcription_AR Target Gene Transcription (Androgenic Effects) ARE->Gene_Transcription_AR Regulates

Caption: this compound binds to PR and AR, leading to gene transcription.

Progesterone Receptor (PR) Downstream Signaling Pathway

Upon binding this compound, the progesterone receptor translocates to the nucleus, dimerizes, and binds to progesterone response elements (PREs) on the DNA. This interaction modulates the transcription of target genes, leading to various progestogenic effects.

Progesterone_Receptor_Signaling This compound This compound PR Progesterone Receptor (Cytoplasmic) This compound->PR Binds and activates PR_active Activated PR (Nuclear) PR->PR_active Translocates to nucleus PRE Progesterone Response Element (PRE) on DNA PR_active->PRE Binds as a dimer Transcription Modulation of Gene Transcription PRE->Transcription Cellular_Responses Cellular Responses (e.g., Inhibition of GnRH secretion, Uterine stabilization) Transcription->Cellular_Responses

Caption: this compound-activated PR signaling pathway.

Androgen Receptor (AR) Downstream Signaling Pathway

Similarly, this compound binding to the androgen receptor leads to its nuclear translocation, dimerization, and binding to androgen response elements (AREs). This results in the regulation of androgen-responsive genes.

Androgen_Receptor_Signaling This compound This compound AR Androgen Receptor (Cytoplasmic) This compound->AR Binds and activates AR_active Activated AR (Nuclear) AR->AR_active Translocates to nucleus ARE Androgen Response Element (ARE) on DNA AR_active->ARE Binds as a dimer Transcription Modulation of Gene Transcription ARE->Transcription Cellular_Responses Cellular Responses (e.g., Androgenic effects) Transcription->Cellular_Responses

Caption: this compound-activated AR signaling pathway.

Experimental Workflow: Stability Testing of this compound Solution

The following diagram illustrates a typical workflow for assessing the stability of a prepared this compound solution.

Stability_Testing_Workflow start Prepare this compound Stock Solution stress Expose to Stress Conditions (Light, Heat, pH, Oxidation) start->stress sampling Collect Samples at Different Time Points stress->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Quantify this compound and Degradation Products analysis->data end Determine Degradation Rate and Shelf-Life data->end

Caption: Workflow for this compound stability testing.

References

Technical Support Center: Overcoming Poor Absorption of Oral Altrenogest in Individual Animals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the oral administration of Altrenogest. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is poor oral absorption a concern?

This compound is a synthetic progestin used in veterinary medicine for estrus synchronization in mares and gilts.[1] Poor oral absorption is a significant concern because it can lead to sub-therapeutic plasma concentrations, resulting in inconsistent and unpredictable responses in treated animals. This variability can compromise experimental outcomes and breeding management programs. The low aqueous solubility of this compound is a primary contributor to its variable oral bioavailability.

Q2: What are the common signs of poor this compound absorption in experimental animals?

Animals experiencing poor absorption of oral this compound may exhibit:

  • Failure to suppress estrus: The most common sign is the continuation or return of estrous behavior despite administration of the drug.[2]

  • Variable time to onset of estrus post-treatment: A lack of synchronized return to estrus across a group of treated animals can indicate inconsistent absorption.

  • Low or undetectable plasma concentrations of this compound: Blood sample analysis revealing lower than expected drug levels is a direct indicator of poor absorption.

Q3: What are the known factors that can contribute to poor oral absorption of this compound in individual animals?

Several factors can influence the oral bioavailability of this compound, leading to inter-individual variation:

  • Animal-Specific Factors:

    • Gastrointestinal (GI) Health: Conditions such as inflammation, altered motility, or changes in the gut microbiome can impair drug absorption.

    • Metabolism: Individual differences in the activity of metabolic enzymes, particularly Cytochrome P450 enzymes in the liver and intestine, can affect the rate at which this compound is broken down and eliminated.[3]

    • Genetic Factors: While specific genetic polymorphisms affecting this compound metabolism in horses and pigs are not yet well-documented, genetic variation in drug-metabolizing enzymes is a known cause of variable drug responses in animals.

  • Formulation and Administration:

    • Inadequate Formulation: The solubility of this compound is poor in aqueous solutions. Formulations that do not adequately address this can lead to incomplete dissolution in the GI tract.

    • Improper Administration: Incorrect dosing or administration technique can result in the animal not receiving the full intended dose. For example, if the solution is not administered directly onto the base of the tongue or mixed thoroughly with a small amount of feed that is fully consumed.[4][5]

  • Drug and Feed Interactions:

    • Concurrent Medications: Other drugs administered simultaneously could potentially interfere with the absorption or metabolism of this compound.

    • Dietary Components: The composition of the animal's diet may influence the gastrointestinal environment (e.g., pH, motility) and potentially impact drug dissolution and absorption.

Troubleshooting Guides

Guide 1: Investigating Sub-Optimal Response to Oral this compound

If you are observing a poor or inconsistent response to oral this compound in your experimental animals, follow this step-by-step guide to identify the potential cause.

Step 1: Verify Administration Technique and Dosing

  • Question: Is the correct dose being administered based on the animal's body weight?

  • Action: Double-check the dosage calculations (typically 0.044 mg/kg for mares).

  • Question: Is the full dose being consumed by the animal?

  • Action: Observe the animal during and after administration to ensure the entire dose is swallowed and not spit out. When mixing with feed, use a small, palatable portion that will be consumed completely.

Step 2: Review the Formulation

  • Question: Are you using a commercially available, approved formulation or a custom preparation?

  • Action: If using a custom preparation, assess its solubility and stability. Consider if the vehicle is appropriate for oral delivery.

Step 3: Assess the Animal's Health Status

  • Question: Does the animal have any underlying health issues, particularly related to the gastrointestinal tract?

  • Action: Conduct a clinical examination to rule out any GI disturbances. Consider fecal analysis to assess gut health.

Step 4: Evaluate for Potential Interactions

  • Question: Is the animal receiving any other medications concurrently?

  • Action: Review all other administered drugs for known interactions with progestins or drugs that affect liver metabolism.

  • Question: Has there been a recent change in the animal's diet?

  • Action: Analyze the diet for any components that might interfere with drug absorption.

Step 5: Measure Plasma this compound Concentrations

  • Question: What are the actual plasma concentrations of this compound in the affected animal(s) compared to responsive individuals?

  • Action: Collect blood samples at predetermined time points after administration and analyze for this compound concentrations using a validated method like HPLC-MS/MS. This will provide definitive evidence of an absorption issue.

Guide 2: Addressing Confirmed Poor Absorption

Once poor absorption has been confirmed through plasma concentration analysis, consider the following strategies:

Strategy 1: Formulation Enhancement

  • Approach: Improve the solubility and dissolution rate of this compound.

  • Action:

    • Cyclodextrin Complexation: Complexing this compound with hydroxypropyl-β-cyclodextrin has been shown to significantly increase its solubility and oral bioavailability.

    • Lipid-Based Formulations: Developing self-emulsifying drug delivery systems (SEDDS) or soft gelatin capsules can enhance absorption.

Strategy 2: Alternative Dosing Regimens or Routes of Administration

  • Approach: Modify the dosing or consider a different route of administration if oral delivery remains problematic.

  • Action:

    • Dose Adjustment: While off-label, a veterinarian may consider a carefully monitored dose adjustment. However, this should be approached with caution due to the risk of side effects.

    • Injectable Formulations: An intramuscular injection of this compound can bypass the issues of oral absorption and provide more consistent plasma concentrations.

Data Presentation

Table 1: Pharmacokinetic Parameters of Oral this compound in Mares and Sows from Various Studies

SpeciesFormulationDoseCmax (ng/mL)Tmax (hr)Bioavailability (%)Reference
MareOral Solution0.044 mg/kg13.2 ± 5.80.8 ± 0.8-
MareOral Solution0.044 mg/kg23-75--
MareIntramuscular Injection0.3 mg/kg18.0 ± 6.67.9 ± 3.9-
MareIntrarectal Administration0.088 mg/kg--5.47%
SowDomestic Oral Solution1 mg/kg227.59 ± 83.351.16 ± 0.52134.9% (relative)
SowImported Oral Solution1 mg/kg152.83 ± 80.341.58 ± 0.85-
GiltOral Solution20 mg/gilt/day66.16 ± 19.941.96 ± 1.45-

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration. Note that bioavailability data is often relative to an intravenous formulation and not always available in oral studies.

Experimental Protocols

Protocol 1: Pharmacokinetic Study of Oral this compound

Objective: To determine the pharmacokinetic profile of an oral this compound formulation in the target animal species.

Materials:

  • Test animals (e.g., healthy, non-pregnant mares or gilts)

  • Oral this compound formulation

  • Syringes for oral administration

  • Blood collection tubes (e.g., containing heparin or EDTA)

  • Centrifuge

  • Freezer (-20°C or -80°C) for plasma storage

  • HPLC-MS/MS system for analysis

Procedure:

  • Animal Acclimation and Fasting: Acclimate animals to the experimental conditions. Fast animals overnight (approximately 12 hours) before drug administration, with free access to water.

  • Pre-dose Blood Sample: Collect a baseline blood sample (time 0) before administering this compound.

  • Drug Administration: Administer a single oral dose of the this compound formulation accurately based on the animal's body weight.

  • Post-dose Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours) post-administration.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -20°C or lower until analysis.

  • Sample Analysis: Analyze the plasma samples for Altrenog-est concentration using a validated HPLC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

Protocol 2: In Vitro Dissolution Testing of an Oral this compound Formulation

Objective: To evaluate the in vitro dissolution rate of an oral this compound formulation.

Materials:

  • USP Apparatus 2 (Paddle Apparatus)

  • Dissolution vessels

  • Paddles

  • Water bath maintained at 37 ± 0.5°C

  • Dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid)

  • This compound formulation (e.g., tablets, capsules)

  • Syringes and filters for sampling

  • HPLC system for analysis

Procedure:

  • Apparatus Setup: Set up the USP Apparatus 2 according to standard procedures. Fill the dissolution vessels with a specified volume of the dissolution medium and equilibrate the temperature to 37 ± 0.5°C.

  • Initiation of Test: Place a single dosage form into each vessel. Start the paddle rotation at a specified speed (e.g., 50 or 75 rpm).

  • Sampling: Withdraw an aliquot of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Sample Preparation: Filter the samples to remove any undissolved particles.

  • Sample Analysis: Analyze the samples for the concentration of dissolved this compound using a validated HPLC method.

  • Data Analysis: Calculate the percentage of the labeled amount of this compound dissolved at each time point and plot the dissolution profile.

Visualizations

Troubleshooting_Workflow cluster_outcomes Potential Causes & Solutions start Poor Response to Oral this compound Observed admin_dose Step 1: Verify Administration & Dosing start->admin_dose formulation Step 2: Review Formulation admin_dose->formulation Dosing & Admin OK admin_issue Incorrect Dosing/ Administration admin_dose->admin_issue Issue Found health Step 3: Assess Animal Health formulation->health Formulation OK formulation_issue Poor Formulation formulation->formulation_issue Issue Found interactions Step 4: Evaluate Potential Interactions health->interactions Animal Healthy health_issue Underlying Health Problem health->health_issue Issue Found plasma_conc Step 5: Measure Plasma this compound interactions->plasma_conc No Interactions Found interaction_issue Drug/Feed Interaction interactions->interaction_issue Issue Found absorption_issue Poor Absorption Confirmed plasma_conc->absorption_issue Low Plasma Levels solution1 Correct Dose/ Technique admin_issue->solution1 solution2 Reformulate/ Use Approved Product formulation_issue->solution2 solution3 Treat Underlying Condition health_issue->solution3 solution4 Remove Interacting Substance interaction_issue->solution4 solution5 Enhance Formulation/ Change Route absorption_issue->solution5

Caption: Troubleshooting workflow for investigating poor response to oral this compound.

Progesterone_Receptor_Signaling cluster_cell Enterocyte cluster_absorption Impact on Absorption This compound This compound mpr Membrane Progesterone Receptor (mPR) This compound->mpr Binds erk ERK1/2 mpr->erk Activates gene_expression Altered Gene Expression (e.g., for transporters) erk->gene_expression Influences absorption Modulated Intestinal Absorption gene_expression->absorption

Caption: Simplified signaling pathway of this compound in an enterocyte.

Experimental_Workflow_PK acclimation Animal Acclimation & Fasting pre_dose Pre-dose Blood Sample (T=0) acclimation->pre_dose admin Oral this compound Administration pre_dose->admin post_dose Post-dose Blood Sampling admin->post_dose separation Plasma Separation (Centrifugation) post_dose->separation analysis HPLC-MS/MS Analysis separation->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc

Caption: Experimental workflow for a pharmacokinetic study of oral this compound.

References

Minimizing human exposure risks when handling Altrenogest in a lab setting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing human exposure risks when handling Altrenogest in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the primary health risks associated with exposure?

A1: this compound is a synthetic progestin, a type of hormone.[1] The primary health risks to humans from exposure are related to its hormonal activity and include reproductive system issues. In women, this can manifest as abnormal or absent menstrual cycles, while men may experience a decreased libido.[2][3][4] Other reported adverse effects include headaches, fever, abdominal pain, nausea, diarrhea, vomiting, and skin rashes.[2] this compound is readily absorbed through intact skin.

Q2: Who is considered at-risk and should avoid handling this compound?

A2: Individuals who are pregnant, may be pregnant, or are trying to conceive should not handle this compound. Additionally, people with a history of blood clots, thromboembolic disorders, or progesterone-dependent tumors should also avoid contact.

Q3: What are the primary routes of occupational exposure to this compound in a lab?

A3: The most common route of exposure is direct skin contact. Inhalation of aerosols or dust particles is another potential route, particularly if the substance is not handled in a contained environment. Indirect contact with contaminated surfaces, such as benchtops, equipment, or even treated animals in a veterinary research setting, can also lead to exposure.

Q4: What immediate actions should be taken in case of accidental skin or eye contact?

A4: In case of skin contact, immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing. For eye exposure, flush the eyes with water for at least 15 minutes and seek medical attention. It is crucial to have eye wash stations and safety showers readily accessible in the laboratory.

Troubleshooting Guide

IssueProbable CauseSolution
Suspected skin exposure despite wearing gloves. - Glove material is not appropriate (e.g., latex).- Gloves were not changed after contamination.- Immediately remove gloves and wash hands thoroughly with soap and water.- Use only recommended impermeable gloves such as nitrile, neoprene, vinyl, or butyl.- Practice double gloving for enhanced protection.- Change gloves immediately if you suspect they have been contaminated.
A small spill of this compound solution on the lab bench. Accidental mishandling during preparation or transfer.- Cordon off the spill area.- Wear appropriate PPE, including double gloves, a lab coat, and eye protection.- Absorb the spill with an inert material.- Clean the area three times with a detergent solution, followed by a rinse.- Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
Uncertainty about the appropriate containment for a specific procedure. Lack of risk assessment for the experiment.- Conduct a thorough risk assessment before starting any new procedure involving this compound.- For procedures with a potential for aerosol generation, use a certified chemical fume hood or a biosafety cabinet.- For low-aerosol generating activities, work over lined trays on the benchtop.
Researcher experiences symptoms like headaches or skin rash after working with this compound. Possible systemic absorption due to inadequate handling procedures or PPE.- The individual should seek immediate medical attention and report the potential exposure to their supervisor and occupational health department.- Review all handling procedures, PPE usage, and engineering controls to identify and rectify any deficiencies.- Consider implementing a medical surveillance program for personnel regularly handling this compound.

Quantitative Exposure and Toxicity Data

The following table summarizes available quantitative data regarding this compound exposure limits and toxicity. This information is critical for conducting risk assessments and implementing appropriate safety measures.

ParameterValueSpecies/SystemReference
Occupational Exposure Band (OEB) OEB 4 (≥1 to <10 µg/m³)Human
Internal Time-Weighted Average (8-hr TWA) 1 µg/m³Human
Wipe Limit 10 µ g/100 cm²Surface
Oral LD50 > 2000 mg/kgRat
EC50 (Progesterone Receptor) 0.64 nMS. cerevisiae expressing human receptor
EC50 (Androgen Receptor) 0.63 nMS. cerevisiae expressing human receptor

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the Detection of this compound

This method is for the quantitative analysis of this compound in laboratory samples, adapted from established analytical procedures.

1. Sample Preparation:

  • For liquid samples (e.g., cell culture media, plasma), perform a liquid-liquid extraction. Mix the sample with an equal volume of a suitable organic solvent like acetonitrile.

  • Vortex and sonicate the mixture for 10 minutes to ensure thorough mixing and extraction.

  • Centrifuge the sample to separate the layers and collect the organic phase containing this compound.

  • For solid samples, an appropriate extraction and clean-up procedure should be developed and validated.

  • Filter the final extract through a 0.45 µm syringe filter before analysis.

2. HPLC-MS Analysis:

  • Chromatographic Column: Use a C18 reversed-phase column.

  • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water (e.g., 80:20 v/v) with 0.1% formic acid is common.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintain the column at a constant temperature, for example, 30°C.

  • Mass Spectrometry: Utilize a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Monitor for the specific precursor-to-product ion transition for this compound. The predominant signal for this compound is often observed at m/z 311, corresponding to the [M+H]+ ion.

3. Quantification:

  • Prepare a standard curve using certified this compound reference standards of known concentrations.

  • The concentration of this compound in the samples is determined by comparing their peak areas to the standard curve.

Protocol 2: Cell-Based Bioassay for Assessing Androgenic Activity of this compound

This protocol describes a cell-based assay to determine the androgenic potential of this compound, based on its ability to activate the androgen receptor.

1. Cell Culture:

  • Use a mammalian cell line that has been engineered to express the human androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive element. HEK293 cells are a suitable host.

  • Culture the cells in an appropriate medium and maintain them in a humidified incubator at 37°C and 5% CO2.

2. Assay Procedure:

  • Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Prepare serial dilutions of this compound and a known androgen (e.g., testosterone or β-trenbolone) as a positive control.

  • Treat the cells with the different concentrations of the compounds and incubate for 24 hours.

  • After the incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter) according to the manufacturer's instructions for the reporter assay system.

3. Data Analysis:

  • Plot the reporter gene activity against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that elicits 50% of the maximal response).

  • The relative androgenic potency of this compound can be determined by comparing its EC50 value to that of the positive control.

Visualizations

Altrenogest_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR_complex Progesterone Receptor (PR) -HSP Complex (Inactive) This compound->PR_complex Binds AR_complex Androgen Receptor (AR) -HSP Complex (Inactive) This compound->AR_complex Binds PR Active PR PR_complex->PR HSP Dissociation Dimer PR Dimer PR->Dimer Dimerization PRE Progesterone Response Element (PRE) Dimer->PRE Nuclear Translocation & DNA Binding AR Active AR AR_complex->AR HSP Dissociation AR_Dimer AR Dimer AR->AR_Dimer Dimerization ARE Androgen Response Element (ARE) AR_Dimer->ARE Nuclear Translocation & DNA Binding Gene_Transcription_P Target Gene Transcription PRE->Gene_Transcription_P Gene_Transcription_A Target Gene Transcription ARE->Gene_Transcription_A mRNA_P mRNA Gene_Transcription_P->mRNA_P mRNA_A mRNA Gene_Transcription_A->mRNA_A Protein_P Protein Synthesis & Physiological Response (Progestogenic Effects) mRNA_P->Protein_P Translation Protein_A Protein Synthesis & Physiological Response (Androgenic Effects) mRNA_A->Protein_A Translation

Caption: Classical signaling pathway of this compound via progesterone and androgen receptors.

Experimental_Workflow_HPLC_MS start Start: Laboratory Sample (e.g., cell media, plasma) sample_prep Sample Preparation: 1. Liquid-Liquid Extraction with Acetonitrile 2. Vortex & Sonicate 3. Centrifuge & Collect Supernatant start->sample_prep filtration Filtration (0.45 µm filter) sample_prep->filtration hplc HPLC Separation (C18 Column) filtration->hplc ms Tandem Mass Spectrometry (ESI+, MRM) hplc->ms data_analysis Data Analysis: - Peak Integration - Comparison to Standard Curve ms->data_analysis end End: Quantified this compound Concentration data_analysis->end

Caption: Experimental workflow for this compound detection by HPLC-MS.

References

Technical Support Center: Altrenogest Protocol Adjustments for Mares with Persistent Corpora Lutea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals utilizing Altrenogest protocols in mares, with a specific focus on managing persistent corpora lutea (PCL).

Frequently Asked Questions (FAQs)

Q1: What is a persistent corpus luteum (PCL) and how is it diagnosed in mares?

A persistent corpus luteum (PCL) is a condition in mares where the corpus luteum (CL) fails to regress at the expected time (around days 13-16 post-ovulation in a non-pregnant mare).[1] This leads to prolonged periods of diestrus, characterized by the absence of estrous behavior, due to sustained high levels of progesterone.[1] Diagnosis is typically achieved through a combination of methods:

  • Behavioral Assessment: The mare will not display signs of estrus (heat).[1]

  • Transrectal Palpation and Ultrasonography: A veterinarian can palpate or visualize a CL on the ovary beyond the normal lifespan.[1][2]

  • Serum Progesterone Analysis: Blood samples will show progesterone concentrations greater than 1 ng/mL, confirming the presence of a functional CL. A PCL is often defined by the maintenance of such progesterone levels for 20 days or more.

Q2: How does this compound work, and what is its standard protocol for estrus synchronization?

This compound is a synthetic progestin that mimics the action of progesterone. Its primary mechanism of action involves the suppression of gonadotropin-releasing hormone (GnRH) from the hypothalamus. This, in turn, inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, preventing estrus and ovulation.

The standard protocol for estrus synchronization in mares involves the oral administration of this compound at a dose of 0.044 mg/kg body weight for 10 to 15 consecutive days. Upon withdrawal of the treatment, the suppression of gonadotropins is removed, allowing for follicular development and a predictable return to estrus, typically within 2 to 5 days. Ovulation usually occurs 5 to 7 days after the onset of this induced estrus.

Q3: Can this compound treatment lead to the development of a persistent corpus luteum?

Yes, under certain circumstances, this compound administration can be associated with a higher incidence of PCL. If a mare ovulates during this compound treatment, the resulting corpus luteum may fail to regress at the normal time. Studies have shown that this compound treatment started late in diestrus can result in a high incidence of ovulation during treatment, leading to a prolonged subsequent luteal phase.

Q4: A mare in my study has been diagnosed with a PCL while on an this compound protocol. What is the recommended course of action?

If a mare develops a PCL during this compound treatment, the standard approach is to induce luteolysis (the breakdown of the CL). This is typically achieved by administering a luteolytic agent, most commonly prostaglandin F2α (PGF2α) or one of its synthetic analogues like cloprostenol.

It is generally recommended to discontinue the this compound treatment and administer a luteolytic dose of PGF2α. This will cause the regression of the PCL, a subsequent drop in progesterone levels, and the mare will return to estrus, usually within 2 to 5 days. Once the mare has returned to a normal cycle, the original synchronization protocol can be re-initiated if desired.

Troubleshooting Guide

Issue: Mare fails to exhibit estrus after completing a standard 15-day this compound protocol.

Possible Cause Diagnostic Step Recommended Solution
Persistent Corpus Luteum (PCL) Perform transrectal ultrasonography to identify a CL and measure serum progesterone levels. Progesterone > 1 ng/mL is indicative of a functional CL.Administer a single luteolytic dose of Prostaglandin F2α (PGF2α) or its analogue. The mare should return to estrus within 2-5 days.
Anovulatory Season Assess the time of year and perform a thorough reproductive examination to check for ovarian inactivity (small, inactive ovaries with no significant follicles).If the mare is in seasonal anestrus, hormonal protocols to induce cyclicity, such as those involving GnRH agonists or light therapy, may be necessary before re-initiating an this compound protocol.
Inadequate this compound Dosage or Administration Review administration records to ensure correct dosage (0.044 mg/kg) and consistent daily administration.Ensure proper administration technique and accurate dosing for the mare's body weight in future protocols.

Data Presentation

Table 1: Progesterone Levels in Mares with Persistent Corpora Lutea (PCL) Before and After PGF2α Treatment

Mare ID Progesterone (ng/mL) Before PGF2α (Day 0) Progesterone (ng/mL) at 72 hours Post-PGF2α Return to Estrus (Days Post-PGF2α)
Mare 15.20.103
Mare 29.50.152
Mare 32.60.083
Mare 47.80.202
Average 5.03 ± 2.68 0.12 ± 0.12 2.6 ± 0.55

Data synthesized from a study on racing mares with PCL.

Experimental Protocols

Protocol 1: Diagnosis of a Persistent Corpus Luteum

  • Behavioral Observation: Tease the mare with a stallion daily to check for signs of estrus (e.g., tail raising, urination, acceptance of the stallion). Absence of these signs suggests diestrus.

  • Transrectal Ultrasonography: Perform a reproductive ultrasound to visualize the ovaries. Identify and measure any corpora lutea. A CL present more than 16 days after the last known ovulation is suspect.

  • Blood Sampling: Collect a blood sample via jugular venipuncture into a serum separator tube.

  • Progesterone Assay: Centrifuge the blood sample to separate the serum. Analyze the serum for progesterone concentration using a validated radioimmunoassay (RIA) or ELISA kit. A progesterone concentration >1 ng/mL confirms the presence of a functional CL.

Protocol 2: Luteolysis of a Persistent Corpus Luteum

  • Confirmation of PCL: Confirm the presence of a PCL using the diagnostic protocol above.

  • Administration of PGF2α: Administer a single intramuscular injection of a luteolytic agent. Common options include:

    • Dinoprost (natural PGF2α)

    • Cloprostenol (a synthetic analogue)

  • Monitoring for Estrus: Begin teasing the mare 24 hours after PGF2α administration. Most mares will exhibit signs of estrus within 2 to 5 days.

  • Monitoring Follicular Development: Perform daily transrectal ultrasonography to monitor the growth of ovarian follicles.

  • Breeding/Ovulation Induction: Once a dominant follicle of appropriate size (typically >35 mm) is present, the mare can be bred or ovulation can be induced with agents like hCG or GnRH agonists.

Visualizations

hormonal_pathway cluster_brain Brain Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary GnRH Ovary Ovary Pituitary->Ovary LH/FSH This compound This compound This compound->Hypothalamus (-) Negative Feedback PCL Persistent Corpus Luteum Ovary->PCL Ovulation during This compound Tx Uterus Uterus PCL->Uterus Progesterone (Maintains Diestrus) PGF2a PGF2α Treatment PGF2a->PCL Induces Luteolysis

Caption: Hormonal interactions in a mare with an this compound-induced PCL.

troubleshooting_workflow Start Mare fails to show estrus post-Altrenogest treatment Diagnose Perform Ultrasound & Progesterone Assay Start->Diagnose PCL_Check PCL Present? (Progesterone > 1 ng/mL) Diagnose->PCL_Check Anestrus_Check Seasonal Anestrus? PCL_Check->Anestrus_Check No Treat_PGF2a Administer PGF2α PCL_Check->Treat_PGF2a Yes Manage_Anestrus Implement Anestrus Management Protocol Anestrus_Check->Manage_Anestrus Yes Review_Dosage Review Dosing and Administration Anestrus_Check->Review_Dosage No Reinitiate_Protocol Return to Estrus, Re-initiate Protocol Treat_PGF2a->Reinitiate_Protocol

Caption: Troubleshooting workflow for lack of estrus post-Altrenogest.

References

Refinement of Altrenogest administration techniques to ensure accurate dosing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Altrenogest. The information is designed to ensure accurate dosing and address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a synthetic progestin that functions as a progesterone receptor (PR) agonist.[1][2] It binds to progesterone receptors, mimicking the action of natural progesterone.[1] This binding inhibits the secretion of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, which in turn suppresses the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland.[3][4] This suppression prevents estrus and ovulation.

Q2: What are the common formulations of this compound available for research?

A2: this compound is primarily available in an oral solution and an injectable formulation. The oral solution is often administered daily, while the injectable form may be designed for sustained release over a longer period.

Q3: What are the critical handling and storage conditions for this compound to maintain its potency?

A3: this compound is sensitive to light and should be stored in a tight, light-resistant container. It is an oily solution and should be stored at or below 25°C (77°F). Exposure to air can lead to a decline in this compound content, so it is recommended to use the product promptly after opening and to store it in a sealed container, potentially with nitrogen filling for long-term stability. Always wear non-porous gloves (e.g., vinyl, neoprene, or nitrile) when handling this compound, as it can be absorbed through the skin.

Q4: What should I do if a dose of this compound is missed?

A4: If a dose is missed, it should be administered as soon as it is remembered. However, if it is close to the time for the next scheduled dose, the missed dose should be skipped, and the regular dosing schedule should be resumed. Do not administer a double dose to make up for a missed one.

Q5: What are the potential consequences of underdosing or overdosing this compound?

A5: Underdosing may result in ineffective estrus synchronization, leading to failure of the experimental protocol. Overdosing can lead to adverse effects such as a prolonged luteal phase and decreased fertility. There is limited information on the acute effects of a large overdose, but it is recommended to contact a veterinarian or animal poison control center immediately if an overdose is suspected.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or unexpected estrus response - Inaccurate dosing due to uncalibrated equipment.- Improper administration technique.- Animal spitting out or refusing the full oral dose.- Degradation of this compound due to improper storage.- Regularly calibrate dosing guns or syringes.- Ensure the full dose is administered over the back of the tongue.- For feed top-dressing, ensure the animal consumes all the medicated feed. Consider individual feeding stalls.- Store this compound in a cool, dark place and check the expiration date.
Animal refuses oral administration - Taste or texture of the oral solution.- Acclimate the animal to the dosing procedure with a palatable substance like apple juice or dextrose water for a few days before starting this compound treatment.- If refusal persists, consult with a veterinarian about alternative administration routes, such as injectable formulations.
Vomiting after oral administration - Gastrointestinal irritation from the medication on an empty stomach.- Administer the dose with a small amount of feed.- If vomiting continues, contact a veterinarian to rule out other issues and discuss alternative administration strategies.
Leakage or spillage from the dosing bottle/gun - Improper connection of the syringe or dosing gun.- Worn-out seals or components of the dosing equipment.- Ensure the luer lock syringe or dosing gun is securely attached to the bottle.- Do not invert the bottle while the syringe is attached.- Regularly inspect and replace dosing syringes or guns as they can become sticky or worn with use.
Suspected human exposure - Accidental skin contact, ingestion, or eye exposure.- Skin: Wash the affected area immediately with soap and water.- Eyes: Flush with plenty of water for 15 minutes and seek medical attention.- Ingestion: Do not induce vomiting. Seek immediate medical attention.- Always wear appropriate personal protective equipment (PPE), including non-porous gloves, when handling this compound.

Quantitative Data

Table 1: Pharmacokinetic Parameters of this compound in Mares Following a Single Dose

Administration RouteDose (mg/kg)Cmax (ng/mL) (± SD)Tmax (h) (± SD)
Oral (PO)0.04413.2 (± 5.8)0.8 (± 0.8)
Intramuscular (IM)0.318.0 (± 6.6)7.9 (± 3.9)

Data from a study in 10 healthy mares.

Table 2: Pharmacokinetic Parameters of this compound in Gilts After 18 Consecutive Daily Oral Doses

ParameterValue (± SD)
Dose20 mg/gilt/day
Mean steady-state plasma concentration (Css)22.69 (± 6.15) ng/mL
Accumulation factor (Rac)1.53 (± 0.23)
Area under the plasma concentration-time curve in steady state (AUCss)544.63 (± 147.49) ng·hr/mL

Data from a study in eight healthy gilts.

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma/Serum using UPLC-MS/MS

This protocol is adapted from methodologies described for pharmacokinetic studies in mares and elephants.

1. Sample Preparation: a. Thaw frozen plasma or serum samples at room temperature. b. Perform a protein precipitation or liquid-liquid extraction to isolate this compound and an internal standard (e.g., trenbolone). c. Evaporate the organic solvent under a gentle stream of nitrogen. d. Reconstitute the residue in a mobile phase-compatible solution.

2. UPLC-MS/MS Analysis: a. Instrumentation: Use a high-performance liquid chromatograph coupled with a triple quadrupole mass spectrometer (HPLC-MS/MS or UPLC-MS/MS). b. Column: A suitable C18 column, such as a Shim-pack ODS III (2 x 75 mm; 1.6 µM), maintained at an elevated temperature (e.g., 60°C). c. Mobile Phase: A gradient of an aqueous solution (e.g., 5 mM ammonium formate, pH 3.0) and an organic solvent (e.g., 0.1% formic acid in acetonitrile). d. Ionization: Use electrospray ionization (ESI) in positive mode. e. Detection: Monitor the specific mass transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).

3. Quantification and Validation: a. Generate a standard curve using matrix-matched calibration standards with a known concentration range (e.g., 0.05 to 50 ng/mL). b. The standard curve should have a linear correlation coefficient (r²) of >0.99. c. Determine the Lower Limit of Quantification (LLOQ) and Limit of Detection (LOD). For example, an LLOQ of 0.05 ng/mL and an LOD of 0.02 ng/mL have been reported. d. Validate the assay for accuracy and precision using quality control samples at multiple concentrations.

Protocol 2: Assessment of this compound Bioavailability (Cross-Over Study Design)

This is a generalized protocol based on a study conducted in mares.

1. Animal Selection and Acclimation: a. Select a cohort of healthy, sexually mature female animals (e.g., mares). b. Allow for an acclimation period to the housing and handling procedures. c. Collect baseline blood samples to ensure no pre-existing this compound is present.

2. Study Design: a. Employ a randomized, two-period, cross-over design. b. Randomly assign animals to one of two treatment groups. c. Group 1: Receives this compound via the first administration route (e.g., oral at 0.044 mg/kg daily for 15 days). d. Group 2: Receives this compound via the second administration route (e.g., intramuscular at 0.3 mg/kg once weekly for two weeks).

3. Washout Period: a. Following the initial treatment period, implement a washout period of sufficient duration (e.g., 3 weeks) to ensure complete clearance of the drug.

4. Cross-Over Treatment: a. After the washout period, administer the alternative treatment to each group. Group 1 receives the intramuscular formulation, and Group 2 receives the oral formulation.

5. Sample Collection: a. On the first and last days of each treatment period, collect blood samples at frequent, predetermined intervals (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours post-administration). b. Process blood samples to obtain plasma or serum and store at -80°C until analysis.

6. Data Analysis: a. Quantify this compound concentrations in the collected samples using a validated method (see Protocol 1). b. Calculate pharmacokinetic parameters such as Cmax, Tmax, and Area Under the Curve (AUC) for each administration route. c. Determine the relative bioavailability of the different formulations.

Visualizations

experimental_workflow cluster_setup Study Setup cluster_period1 Treatment Period 1 cluster_washout Washout cluster_period2 Treatment Period 2 (Cross-Over) cluster_analysis Data Analysis animal_selection Animal Selection & Acclimation baseline_sampling Baseline Blood Sampling animal_selection->baseline_sampling randomization Randomization baseline_sampling->randomization group1_oral Group 1: Oral this compound randomization->group1_oral group2_im Group 2: IM this compound randomization->group2_im sampling1 Pharmacokinetic Sampling group1_oral->sampling1 group2_im->sampling1 washout 3-Week Washout Period sampling1->washout group1_im Group 1: IM this compound washout->group1_im group2_oral Group 2: Oral this compound washout->group2_oral sampling2 Pharmacokinetic Sampling group1_im->sampling2 group2_oral->sampling2 quantification UPLC-MS/MS Quantification sampling2->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Caption: Experimental workflow for a cross-over bioavailability study.

signaling_pathway cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary cluster_gonads Gonads (Ovary) GnRH GnRH Neurons Gonadotropes Gonadotropes GnRH->Gonadotropes  (+) LH LH Gonadotropes->LH FSH FSH Gonadotropes->FSH Ovary Follicular Development & Ovulation This compound This compound This compound->GnRH  (-) LH->Ovary  (+) FSH->Ovary  (+) intracellular_signaling cluster_cytoplasm Cytoplasm cluster_non_classical Non-Classical Pathway cluster_nucleus Nucleus cluster_classical Classical Pathway This compound This compound PR Progesterone Receptor (PR) This compound->PR PR_cytoplasmic Cytoplasmic PR This compound->PR_cytoplasmic PR_dimer PR Dimerization PR->PR_dimer Src Src Kinase MAPK MAPK Pathway (ERK1/2) Src->MAPK Transcription Gene Transcription (e.g., Cyclin D1) MAPK->Transcription Modulates PI3K PI3K/Akt Pathway PI3K->Transcription Modulates PR_cytoplasmic->Src PR_cytoplasmic->PI3K PRE Progesterone Response Element (PRE) PR_dimer->PRE PRE->Transcription

References

Validation & Comparative

Validating the Efficacy of Altrenogest for Estrus Suppression: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of altrenogest's performance in estrus suppression against other alternatives, supported by experimental data from clinical trials. The information is presented to facilitate informed decisions in animal reproductive management and research.

This compound, a synthetic progestin, is a widely utilized tool in veterinary medicine for controlling the reproductive cycle in various species, primarily mares and sows. Its efficacy in suppressing estrus, synchronizing ovulation, and managing reproductive-related behavioral issues has been substantiated in numerous clinical trials. This guide synthesizes key findings from this research, offering a comparative analysis of this compound with other hormonal and non-hormonal methods of estrus suppression.

Mechanism of Action

This compound exerts its effects by mimicking the action of natural progesterone. It binds to progesterone receptors in the hypothalamus and pituitary gland, leading to the inhibition of Gonadotropin-Releasing Hormone (GnRH) and Luteinizing Hormone (LH) secretion. This suppression of the gonadotropic axis prevents follicular development, estrus behavior, and ovulation.[1]

Below is a diagram illustrating the signaling pathway of this compound in suppressing the estrous cycle.

This compound Signaling Pathway cluster_cns Central Nervous System cluster_ovary Ovarian Response This compound This compound Hypothalamus Hypothalamus This compound->Hypothalamus Inhibits Pituitary Pituitary Gland This compound->Pituitary Inhibits LH release Hypothalamus->Pituitary Stimulates with GnRH GnRH GnRH LH LH FSH FSH Ovary Ovary Pituitary->Ovary Stimulates with LH & FSH Follicular_Development Follicular Development Ovary->Follicular_Development Estrus_Behavior Estrus Behavior Follicular_Development->Estrus_Behavior Ovulation Ovulation Follicular_Development->Ovulation

Caption: Signaling pathway of this compound in estrus suppression.

Comparative Efficacy of this compound in Mares

Oral administration of this compound is considered a highly effective method for estrus suppression in mares.[2] Clinical trials have demonstrated its efficacy in suppressing estrus in a high percentage of treated animals.

Treatment MethodEfficacy in Estrus SuppressionTime to Return to EstrusKey Findings & Side Effects
Oral this compound 94% of mares showed estrus suppression in a large field trial.[3]Approximately 4-5 days after cessation of treatment.[3]Considered the 'gold-standard' for estrus suppression.[4] No significant long-term side effects reported with proper use.
Injectable this compound Comparable to oral this compound for at least 4 days, but may not be as effective between days 5 and 7 post-injection. Sustained-release formulations can suppress estrus for approximately 12-30 days depending on the formulation.Varies with formulation.Offers a more practical and safer handling alternative to daily oral administration. Injection site reactions can occur.
Transdermal Progestin Patch 91.67% of mares exhibited estrus after patch removal in one study.3-5 days after removal.Efficacy in inducing estrus was comparable to oral this compound, though plasma progesterone levels were lower.
GnRH Agonists (e.g., Deslorelin) Can suppress estrus, but the effect is dose-dependent and can be transient.Variable.May cause an initial stimulation of the reproductive axis before down-regulation. Use of deslorelin implants has been associated with periods of anestrus.
GnRH Vaccine Variable efficacy among individual mares and can be age-dependent. Estrus-like behavior may still occur.Can lead to prolonged suppression of cyclicity.Not recommended for use in mares intended for future breeding due to the potential for irreversible effects.
Oxytocin Injections Efficacy rates of 63-78% have been reported in suppressing estrus for 56-90 days, depending on the protocol.Not applicable as it prolongs the luteal phase.A non-hormonal alternative that works by prolonging the life of the corpus luteum. Requires daily injections for a set period.
Intrauterine Devices (IUDs) Efficacy is debatable, with success rates for prolonging the luteal phase reported to be around 40%. Some studies report no significant change in reproductive physiology or behavior.Variable.Can be associated with complications such as uterine inflammation, infection, and breakage. Retention rates can be low.

Comparative Efficacy of this compound in Sows and Gilts

In swine, this compound is primarily used for the synchronization of estrus in gilts and sows to facilitate artificial insemination and manage farrowing groups.

ParameterThis compound TreatmentKey Findings
Estrus Synchronization in Gilts Daily feeding of 15-20 mg for 14-18 days.Approximately 90-98% of treated gilts show estrus within 3-10 days after withdrawal. An 18-day treatment may offer more precise synchronization than a 14-day treatment.
Farrowing Rate A meta-analysis showed that this compound administration enhanced the farrowing rate in gilts. One study reported a farrowing rate of 74.92% in gilts treated for 18 days. Another study found no significant difference in farrowing rates between treated and control sows.Treatment duration can influence farrowing rates, with a 7-day treatment post-weaning showing a tendency for a lower farrowing rate compared to a 14-day treatment or controls.
Litter Size A meta-analysis indicated an increase in the total number of piglets born and born alive in gilts treated with this compound. One study reported an average litter size of 12.06 in treated gilts. Another study found that a short-term treatment at the end of lactation improved the total number of piglets born.The effect on litter size can be parity-dependent, with improvements seen in primiparous sows.
Return to Estrus Most gilts return to estrus between 5 and 7 days after the last treatment.Allows for predictable breeding schedules.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of clinical trial results. Below are representative experimental workflows for evaluating estrus suppression.

General Experimental Workflow for Estrus Suppression Studies

Experimental Workflow Animal_Selection Animal Selection (Species, Breed, Age, Cyclicity) Acclimation Acclimation Period Animal_Selection->Acclimation Baseline_Monitoring Baseline Estrus Monitoring (Behavioral, Hormonal) Acclimation->Baseline_Monitoring Randomization Randomization into Treatment Groups Baseline_Monitoring->Randomization Treatment_Administration Treatment Administration (e.g., this compound, Placebo) Randomization->Treatment_Administration Estrus_Detection Daily Estrus Detection (Teasing, Visual Observation) Treatment_Administration->Estrus_Detection Hormone_Analysis Hormone Analysis (e.g., Progesterone, LH) Treatment_Administration->Hormone_Analysis Data_Collection Data Collection (Estrus duration, Ovulation time) Estrus_Detection->Data_Collection Hormone_Analysis->Data_Collection Post_Treatment_Monitoring Post-Treatment Monitoring (Return to Estrus) Data_Collection->Post_Treatment_Monitoring Data_Analysis Statistical Data Analysis Post_Treatment_Monitoring->Data_Analysis

Caption: A generalized experimental workflow for estrus suppression trials.

Detailed Methodology: this compound for Estrus Synchronization in Gilts

A representative study protocol for evaluating this compound in gilts would involve the following steps:

  • Animal Selection: A cohort of sexually mature gilts that have exhibited at least one estrous cycle is selected.

  • Treatment Administration: Gilts are individually fed a daily dose of 15-20 mg of this compound for a period of 14 to 18 consecutive days. The this compound is typically top-dressed on a portion of their daily feed allowance to ensure complete consumption.

  • Estrus Detection: Following the last day of this compound treatment, gilts are checked for signs of estrus twice daily in the presence of a mature boar.

  • Data Collection: The primary endpoints measured include the percentage of gilts exhibiting estrus within a defined period (e.g., 10 days) after treatment cessation and the interval from the last treatment to the onset of estrus.

  • Reproductive Performance: Following synchronized estrus, gilts are artificially inseminated. Subsequent farrowing rates and litter sizes are recorded to assess the impact of the synchronization protocol on fertility.

Conclusion

Clinical evidence strongly supports the efficacy of this compound for estrus suppression and synchronization in both mares and swine. In mares, oral this compound remains the benchmark against which other methods are compared, offering a high rate of success with minimal side effects when used as directed. While injectable formulations and transdermal patches provide convenient alternatives, their efficacy profiles may differ slightly. Non-hormonal methods, such as oxytocin administration and intrauterine devices, present options for cases where progestin use is contraindicated, though their efficacy can be more variable and may be associated with other complications.

In swine, this compound is a valuable tool for herd management, enabling precise control over breeding schedules and improving reproductive efficiency. The choice of treatment duration can be tailored to optimize synchronization and reproductive outcomes.

For researchers and drug development professionals, a thorough understanding of the comparative efficacy, mechanisms of action, and experimental protocols associated with this compound and its alternatives is essential for advancing the field of animal reproductive science. The data presented in this guide serves as a foundational resource for designing future studies and developing novel approaches to estrus management.

References

Altrenogest Versus Progesterone for Pregnancy Support in Ovariectomized Mares: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of altrenogest, a synthetic progestin, and progesterone for the support of pregnancy in ovariectomized mares. The data presented is compiled from key scientific studies to assist in research and drug development efforts in equine reproductive health.

Comparative Efficacy: Quantitative Data

The success of progestin supplementation in maintaining pregnancy in ovariectomized mares, an experimental model for progesterone-deficient pregnancies, has been evaluated in several key studies. The following tables summarize the quantitative outcomes from this research.

Treatment GroupDosage and AdministrationNumber of Mares (n)Pregnancy Rate (%)Uterine and Cervical ToneReference
This compound 22 mg/day, oral617%PoorHinrichs et al., 1986[1]
This compound 66 mg/day, oral633%Not specifiedHinrichs et al., 1986[1]
Progesterone in Oil 300 mg/day, intramuscular540%Not specifiedHinrichs et al., 1986[1]
Intact Control Synchronized ovulation1968%Not specifiedHinrichs et al., 1986[1]
Treatment GroupDosage and AdministrationNumber of Mares (n)Pregnancy Rate at Day 35 (%)Reference
This compound 0.044 mg/kg/day, oral2070%McKinnon et al., 1988[2]
Progesterone in Oil 300 mg/day, intramuscular2070%McKinnon et al., 1988
Intact Control Synchronized ovulation2080%McKinnon et al., 1988

A study by Hinrichs et al. (1986) found that a daily oral dose of 22 mg of this compound resulted in a significantly lower pregnancy rate compared to intact, synchronized control mares, and was associated with poor uterine and cervical tone. Increasing the this compound dosage to 66 mg daily, or using daily intramuscular injections of 300 mg of progesterone in oil, resulted in intermediate pregnancy rates that were not significantly different from the controls. A later study by McKinnon et al. (1988) demonstrated that a daily oral dose of 0.044 mg/kg of this compound was as effective as 300 mg of progesterone in oil intramuscularly for maintaining pregnancy to day 35 in ovariectomized recipient mares.

Experimental Protocols

The following sections detail the methodologies employed in the key comparative studies.

Animal Model: Ovariectomized Mares

Mares underwent bilateral ovariectomy, the surgical removal of both ovaries, to create an experimental model devoid of endogenous ovarian steroids. Common surgical techniques for this procedure include colpotomy, ventral midline or paramedian celiotomy, and laparoscopic approaches. For research purposes, a standing laparoscopic or flank laparotomy approach is often utilized to minimize morbidity.

Experimental Workflow

The general workflow for these comparative studies is outlined below.

G cluster_0 Recipient Mare Preparation cluster_1 Donor Mare and Embryo Management cluster_2 Embryo Transfer and Pregnancy Monitoring ovariectomy Bilateral Ovariectomy recovery Post-Surgical Recovery ovariectomy->recovery hormone_tx Initiation of Progestin Treatment (this compound or Progesterone) recovery->hormone_tx embryo_transfer Non-Surgical Embryo Transfer into Recipient Mare hormone_tx->embryo_transfer donor_sync Estrus Synchronization insemination Artificial Insemination donor_sync->insemination embryo_recovery Non-Surgical Embryo Recovery (Day 7-8 post-ovulation) insemination->embryo_recovery embryo_recovery->embryo_transfer pregnancy_check Ultrasonographic Pregnancy Diagnosis (e.g., Day 14, 35) embryo_transfer->pregnancy_check outcome_assessment Assessment of Pregnancy Maintenance, Uterine/Cervical Tone pregnancy_check->outcome_assessment

Caption: Experimental workflow for comparing progestin treatments in ovariectomized recipient mares.

Hormone Administration Protocols
  • This compound: Administered orally, typically mixed with feed, at dosages ranging from 22 mg to 66 mg per day, or calculated based on body weight (e.g., 0.044 mg/kg).

  • Progesterone in Oil: Administered via intramuscular injection, typically at a dosage of 300 mg per day.

  • Treatment Initiation: Progestin treatment was generally initiated 5 to 6 days prior to embryo transfer to mimic the luteal phase of a normal estrous cycle. In some protocols, estradiol is administered prior to progesterone to prime the uterus.

Embryo Transfer and Pregnancy Diagnosis
  • Embryo Recovery: Embryos were collected from donor mares 7 to 8 days after ovulation using a non-surgical uterine flushing technique.

  • Embryo Transfer: A single, grade 1 or 2 embryo was transferred non-surgically into the uterus of each recipient mare. This transcervical procedure is the standard technique used in equine embryo transfer programs.

  • Pregnancy Monitoring: Pregnancy was diagnosed and monitored using transrectal ultrasonography. Examinations were typically performed around days 14 and 35 post-ovulation of the donor mare to confirm the presence of a viable embryo.

Assessment of Uterine and Cervical Tone

Uterine and cervical tone are critical indicators of progestational support and pregnancy viability. Assessment is performed via transrectal palpation and ultrasonography.

  • Palpation: A well-toned uterus under progestin influence feels firm and tubular. The cervix should be tightly closed and firm. Poor tone is characterized by a flaccid, edematous uterus and a relaxed cervix, which is more typical of estrus.

  • Ultrasonography: Ultrasonography can visualize the presence of uterine edema, which is indicative of low progesterone or high estrogen influence and is undesirable for pregnancy maintenance. The cervix can also be evaluated for its diameter and the echogenicity of its tissues.

Signaling Pathways of Progesterone and this compound

Both progesterone and this compound exert their effects on the equine endometrium primarily through binding to and activating nuclear progesterone receptors (PRs), which function as ligand-activated transcription factors.

G cluster_0 Extracellular cluster_1 Intracellular cluster_2 Nuclear cluster_3 Cellular Response P4 Progesterone PR Progesterone Receptor (PR) P4->PR ALT This compound ALT->PR AR Androgen Receptor (AR) ALT->AR P4_PR P4-PR Complex PR->P4_PR ALT_PR ALT-PR Complex PR->ALT_PR ALT_AR ALT-AR Complex AR->ALT_AR PRE Progesterone Response Element (PRE) P4_PR->PRE ALT_PR->PRE Gene_Expression Modulation of Gene Expression PRE->Gene_Expression Response Endometrial Gland Secretion Uterine Quiescence Immunomodulation Gene_Expression->Response

Caption: Simplified signaling pathway for progesterone and this compound in equine endometrial cells.

Progesterone binds to the progesterone receptor, leading to a conformational change, dimerization, and translocation to the nucleus. The receptor-ligand complex then binds to progesterone response elements (PREs) on target genes, regulating their transcription. This results in the secretion of histotroph ("uterine milk") by the endometrial glands, suppression of myometrial contractility (uterine quiescence), and modulation of the uterine immune environment to support the developing conceptus.

This compound functions as a potent progesterone receptor agonist. However, as a 19-nortestosterone derivative, it also exhibits affinity for the androgen receptor, which may contribute to some of its physiological effects. Studies have shown that this compound treatment can lead to a down-regulation of progesterone receptor expression in the equine endometrium. Furthermore, this compound has been shown to modulate the expression of various cytokines within the endometrium, indicating an immunomodulatory role that may differ from that of endogenous progesterone.

Conclusion

Both this compound and progesterone in oil can effectively support pregnancy in ovariectomized mares. The choice of progestin may depend on factors such as ease of administration, cost, and desired physiological response. While oral administration of this compound offers a more convenient option than daily intramuscular injections of progesterone, careful consideration of the dosage is necessary to ensure adequate uterine and cervical tone for optimal pregnancy maintenance. The differing molecular interactions of this compound with steroid receptors and its distinct immunomodulatory effects compared to progesterone warrant further investigation to fully understand its mechanism of action and to optimize its clinical use in supporting equine pregnancies.

References

A Comparative Analysis of Oral vs. Long-Acting Injectable Altrenogest Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Altrenogest, a synthetic progestin, is a cornerstone in the reproductive management of both equine and swine species. Its primary application lies in the synchronization of estrus, which is critical for optimizing breeding programs and improving reproductive efficiency. While the oral formulation of this compound has been the industry standard, interest in long-acting injectable formulations is growing due to potential advantages in compliance and handling safety. This guide provides a comprehensive comparison of oral and long-acting injectable this compound formulations, supported by experimental data, to inform research and development in this area.

Mechanism of Action: A Shared Pathway

Both oral and long-acting injectable formulations of this compound exert their physiological effects through the same signaling pathway. This compound acts as a potent agonist for progesterone receptors. By binding to these receptors in the hypothalamus, it mimics the negative feedback effect of progesterone, leading to a downstream suppression of the reproductive axis.

This process begins with the inhibition of Gonadotropin-Releasing Hormone (GnRH) secretion from the hypothalamus. The reduced GnRH stimulation of the anterior pituitary gland subsequently decreases the release of both Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). This suppression of gonadotropins prevents follicular development and ovulation, effectively holding the animal in a state of artificial diestrus. Upon cessation of this compound administration, the negative feedback is removed, leading to a surge in GnRH, followed by LH and FSH, which in turn triggers synchronized follicular growth and ovulation.[1][2]

This compound Signaling Pathway This compound This compound (Oral or Injectable) Hypothalamus Hypothalamus This compound->Hypothalamus Binds to Progesterone Receptors GnRH GnRH Secretion Hypothalamus->GnRH Inhibits AnteriorPituitary Anterior Pituitary LHFSH LH & FSH Release AnteriorPituitary->LHFSH Releases Ovary Ovary FollicularDevelopment Follicular Development & Ovulation Ovary->FollicularDevelopment GnRH->AnteriorPituitary Stimulates LHFSH->Ovary Stimulates Experimental_Workflow_Swine cluster_0 Acclimatization cluster_1 Treatment Allocation cluster_2 Treatment Period cluster_3 Data Collection cluster_4 Post-Treatment Acclimatization Acclimatize sexually mature gilts to individual housing and feeding Randomization Randomly assign gilts to treatment groups: 1. Oral this compound (daily) 2. Long-Acting Injectable this compound (single injection) 3. Control (placebo) Acclimatization->Randomization Treatment Administer treatments for a specified duration (e.g., 14-18 days for oral) Randomization->Treatment EstrusDetection Daily estrus detection (starting before treatment ends) Treatment->EstrusDetection BloodSampling Serial blood sampling for pharmacokinetic analysis Treatment->BloodSampling OvulationMonitoring Ultrasound monitoring for follicular dynamics and ovulation EstrusDetection->OvulationMonitoring Breeding Artificial insemination at detected estrus EstrusDetection->Breeding PregnancyDiagnosis Pregnancy diagnosis at a specified time post-insemination Breeding->PregnancyDiagnosis FarrowingData Collection of farrowing rate and litter size data PregnancyDiagnosis->FarrowingData

References

Efficacy of Altrenogest in Swine Estrus Synchronization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Altrenogest, a synthetic progestin, is a widely utilized tool in the swine industry for synchronizing estrus in gilts and sows. Its application allows for more efficient breeding management, optimized facility use, and the creation of uniform farrowing groups. This guide provides an objective comparison of this compound's performance with control treatments, supported by experimental data, detailed methodologies, and an exploration of its mechanism of action. While direct comparative studies between this compound and other specific synthetic progestins in swine are limited in publicly available literature, this guide summarizes the robust data on this compound's efficacy.

Data Presentation: this compound Efficacy in Swine

The following tables summarize quantitative data from various studies on the efficacy of this compound for estrus synchronization and its impact on subsequent reproductive performance in swine.

Table 1: Estrus Synchronization in Gilts Treated with this compound Compared to Control

ParameterThis compound TreatmentControl (No Treatment)Study Reference(s)
Estrus Response Rate (within 7-10 days post-treatment) 87% - 100%24%[1][2]
Mean Interval to Estrus (days post-treatment) 5.2 - 6.5Variable[1][2]
Synchronization of Estrus (peak response) Majority within a 2-3 day windowRandomly distributed[3]

Table 2: Reproductive Performance in Swine Treated with this compound Compared to Control

ParameterThis compound TreatmentControl (No Treatment)Study Reference(s)
Farrowing Rate 74.9% - 93.2%86.3% - 94.3% (similar to treated)
Total Piglets Born per Litter 12.06 - 17.316.6
Piglets Born Alive per Litter 15.614.8
Stillbirth Rate 5.9%7.6%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies on this compound.

Study on Estrus Synchronization and Subsequent Reproductive Performance
  • Objective: To evaluate the efficacy of this compound in synchronizing estrus and its effects on the reproductive performance of gilts and sows in two different breeding herds.

  • Animals: A total of 123 gilts and 70 sows in Herd 1, and 484 gilts in Herd 2.

  • Treatment:

    • Treated Group: Gilts received 15 mg of this compound daily for 14 days, while sows received the same dosage for 10 days. The this compound was administered by top-dressing on their feed.

    • Control Group: Received no treatment.

  • Data Collection:

    • Estrus Detection: Daily observation for signs of estrus in the presence of a boar.

    • Mating: Hand-mating was performed once daily during estrus.

    • Reproductive Performance: Farrowing rates, litter size (total born and born alive), and the number of stillborn pigs were recorded.

  • Statistical Analysis: Data were analyzed using General Linear Models (GLM) and chi-square analysis to compare the treated and control groups.

Study on this compound Supplementation During Early Pregnancy
  • Objective: To determine the effect of this compound supplementation during early pregnancy on the reproductive performance of sows.

  • Animals: 301 sows of varying parities.

  • Treatment:

    • ALT Group (n=138): Received a daily oral dose of 20 mg of this compound from day 6 to day 12 of pregnancy.

    • CON Group (n=163): Received no supplementation.

  • Data Collection:

    • Reproductive Performance: Farrowing rate, total piglets born, piglets born alive, stillbirth rate, and piglet birth weights were recorded.

    • Placental Weight: Total placental weight was measured after farrowing.

  • Statistical Analysis: The collected data were analyzed to identify statistically significant differences between the ALT and CON groups.

Signaling Pathways and Experimental Workflows

To visualize the biological processes and experimental designs, the following diagrams are provided in Graphviz DOT language.

Altrenogest_Mechanism_of_Action cluster_legend Legend Hypothalamus Hypothalamus GnRH GnRH Pulse Frequency Hypothalamus->GnRH Suppresses Pituitary Anterior Pituitary LH LH Release Pituitary->LH Suppresses Ovary Ovary Follicular_Development Follicular Development & Ovulation Ovary->Follicular_Development Inhibits This compound This compound (Oral Administration) This compound->Hypothalamus Negative Feedback Progesterone_Receptor Progesterone Receptor This compound->Progesterone_Receptor Binds to GnRH->Pituitary Stimulates (Reduced) LH->Ovary Stimulates (Reduced) Progesterone_Receptor->Hypothalamus Stimulation Stimulation Inhibition Inhibition

Caption: Mechanism of Action of this compound on the HPG Axis.

Experimental_Workflow_Estrus_Sync Start Start of Experiment Gilt_Selection Gilt Selection (Sexually Mature) Start->Gilt_Selection Randomization Randomization Gilt_Selection->Randomization Treatment_Group Treatment Group: Daily this compound (14-18 days) Randomization->Treatment_Group Group 1 Control_Group Control Group: No Treatment Randomization->Control_Group Group 2 Estrus_Detection Estrus Detection (Post-Treatment) Treatment_Group->Estrus_Detection Control_Group->Estrus_Detection AI Artificial Insemination Estrus_Detection->AI Data_Collection Data Collection: - Estrus Response Rate - Farrowing Rate - Litter Size AI->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Caption: Experimental Workflow for Estrus Synchronization Study.

Conclusion

This compound is a highly effective synthetic progestin for the synchronization of estrus in swine, particularly in gilts. The administration of this compound consistently results in a predictable and synchronized onset of estrus following treatment withdrawal. This allows for streamlined breeding procedures and improved management of farrowing groups. Furthermore, studies have shown that this compound treatment can lead to an increase in the number of piglets born alive and a reduction in the stillbirth rate, suggesting a positive impact on subsequent reproductive performance.

While the available data robustly supports the efficacy of this compound when compared to no treatment, there is a notable gap in the scientific literature regarding direct, head-to-head comparisons with other synthetic progestins in swine. Future research focusing on such comparative studies would be invaluable for providing a more complete picture of the relative advantages and disadvantages of different progestin-based protocols for estrus synchronization in the swine industry. The detailed experimental protocols and understanding of the signaling pathways provided in this guide offer a solid foundation for such future investigations.

References

Unveiling the Specificity of Progesterone Immunoassays: A Comparative Guide on Altrenogest Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy of hormonal analysis is paramount. Synthetic progestins, such as altrenogest, are widely used in veterinary and research settings. This guide provides an objective comparison of this compound's cross-reactivity in progesterone immunoassays, supported by experimental data, to ensure precise and reliable results.

A critical consideration when measuring progesterone levels is the potential for cross-reactivity from other structurally similar steroids. This compound, a synthetic progestin, is of particular interest due to its common use. However, studies have consistently shown that this compound exhibits no detectable cross-reactivity in a variety of commercial progesterone immunoassays[1]. This high specificity is a significant advantage for researchers studying progesterone in the presence of this synthetic analog.

While this compound itself does not appear to interfere, it is essential to understand the broader landscape of cross-reactivity in progesterone assays. Various other synthetic and endogenous steroids can produce a signal, leading to inaccurate measurements. This guide presents a comparative overview of the cross-reactivity profiles of several progestins and other steroids to highlight the importance of assay selection and validation.

Comparative Cross-Reactivity Data

The following table summarizes the reported cross-reactivity of this compound and other steroids in different progesterone immunoassays. The data underscores the minimal to non-existent interference of this compound compared to other compounds.

CompoundAssay Type/ManufacturerCross-Reactivity (%)
This compound Various Immunoassays Not Detectable [1]
5β-DihydroprogesteroneRoche Elecsys Progesterone II18.2%[2][3]
17-HydroxyprogesteroneRoche Elecsys Progesterone IIWeak (0.5% - 4.9%)[2]
MedroxyprogesteroneRoche Elecsys Progesterone IIWeak (0.5% - 4.9%)
NorethindroneRoche Elecsys Testosterone II (Illustrative of steroid cross-reactivity)5% or greater
AndrosteroneProgesterone ELISA0.086%
CorticosteroneProgesterone ELISA0.74%
CortisoneProgesterone ELISA0.11%
TestosteroneProgesterone ELISA0.1%
PrednisoloneProgesterone ELISA0.075%

Experimental Protocols

The determination of cross-reactivity in progesterone immunoassays is a critical validation step. The following is a generalized protocol based on the competitive binding principle, which is the foundation for most progesterone immunoassays.

Principle of Competitive Immunoassay

Progesterone immunoassays operate on the principle of competitive binding. In the assay, progesterone from a sample competes with a labeled progesterone conjugate (e.g., enzyme-linked) for a limited number of binding sites on a specific anti-progesterone antibody. The amount of labeled conjugate that binds to the antibody is inversely proportional to the concentration of progesterone in the sample.

Experimental Workflow for Determining Cross-Reactivity

G cluster_prep Preparation cluster_assay Immunoassay Procedure cluster_analysis Data Analysis Progesterone_Standards Prepare Progesterone Standards Add_Standards_Samples Add Standards, Controls, and Test Compound Dilutions to Antibody-Coated Wells Progesterone_Standards->Add_Standards_Samples Test_Compound_Dilutions Prepare Serial Dilutions of Test Compound (e.g., this compound) Test_Compound_Dilutions->Add_Standards_Samples Add_Conjugate Add Enzyme-Labeled Progesterone Conjugate Add_Standards_Samples->Add_Conjugate Incubate Incubate to Allow Competitive Binding Add_Conjugate->Incubate Wash Wash to Remove Unbound Reagents Incubate->Wash Add_Substrate Add Substrate Wash->Add_Substrate Incubate_Color Incubate for Color Development Add_Substrate->Incubate_Color Stop_Reaction Stop Reaction Incubate_Color->Stop_Reaction Read_Absorbance Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance Standard_Curve Generate Standard Curve for Progesterone Read_Absorbance->Standard_Curve Test_Compound_Curve Generate Dose-Response Curve for Test Compound Read_Absorbance->Test_Compound_Curve IC50_Progesterone Determine IC50 for Progesterone Standard_Curve->IC50_Progesterone Calculate_CR Calculate % Cross-Reactivity IC50_Progesterone->Calculate_CR IC50_Test_Compound Determine IC50 for Test Compound Test_Compound_Curve->IC50_Test_Compound IC50_Test_Compound->Calculate_CR

Caption: Workflow for determining cross-reactivity in a competitive immunoassay.

Calculation of Percent Cross-Reactivity

The percentage of cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (Concentration of Progesterone at 50% Inhibition / Concentration of Test Compound at 50% Inhibition) x 100

The 50% inhibition point (IC50) is determined from the respective standard and test compound dose-response curves.

Progesterone Signaling Pathway

Understanding the biological context of progesterone action is crucial for interpreting experimental results. Progesterone exerts its effects primarily through intracellular progesterone receptors (PRs), which act as ligand-activated transcription factors. The binding of progesterone to its receptor initiates a cascade of events leading to the regulation of target gene expression.

G cluster_cell Target Cell cluster_nucleus Progesterone Progesterone PR_complex Progesterone Receptor (PR) - Heat Shock Protein (HSP) Complex Progesterone->PR_complex Binds to PR PR_active Activated PR Dimer PR_complex->PR_active HSP Dissociation & Dimerization PRE Progesterone Response Element (PRE) PR_active->PRE Binds to DNA Nucleus Nucleus PR_active->Nucleus Translocation Transcription Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Export Proteins New Proteins Translation->Proteins Response Cellular Response Proteins->Response

Caption: Classical genomic signaling pathway of the progesterone receptor.

Conclusion

The available evidence strongly indicates that this compound does not exhibit significant cross-reactivity in progesterone immunoassays, making it a reliable tool in research where progesterone levels need to be accurately measured in its presence. However, the potential for interference from other endogenous and synthetic steroids necessitates careful assay validation. Researchers should always consult the specific immunoassay's package insert and, when necessary, perform independent cross-reactivity studies to ensure the accuracy and reliability of their findings. The use of highly specific assays, combined with a thorough understanding of potential cross-reactants, is fundamental to advancing our knowledge in endocrinology and drug development.

References

A Comparative Analysis of Altrenogest and Medroxyprogesterone Acetate for Feline Reproductive Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The management of estrus in domestic cats is a critical aspect of population control and planned breeding. Synthetic progestins have been a cornerstone of pharmacological intervention, with Altrenogest and Medroxyprogesterone Acetate (MPA) being two prominent options. This guide provides an objective comparison of their effects on feline reproduction, supported by experimental data, to inform research and development in feline theriogenology.

Executive Summary

This compound emerges as a highly effective and reversible agent for estrus suppression in felines with a notable lack of reported side effects in the reviewed studies. In contrast, while Medroxyprogesterone Acetate (MPA) is also effective in suppressing estrus, its use is strongly associated with a range of severe and potentially life-threatening side effects, particularly when administered at high doses or during inappropriate stages of the estrous cycle. The choice between these two progestins should, therefore, heavily weigh the significant difference in their safety profiles.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative data from various studies on the effects of this compound and MPA on feline reproduction.

ParameterThis compoundMedroxyprogesterone Acetate (MPA)
Efficacy in Estrus Suppression 100% suppression of follicular activity initiation during treatment at dosages of 0.044, 0.088, and 0.352 mg/kg/day.[1][2]80% of cats responded to a single 25 mg injection for up to 6 months.[3] Another study reported 100% efficacy with an oral dose of 0.05 mg/kg daily for 12 months.[4]
Dosage Regimens Studied Oral: 0.044 mg/kg, 0.088 mg/kg, and 0.352 mg/kg daily for 38 days.[1]Oral: 0.01 mg/kg and 0.05 mg/kg daily for 12 months. Injectable: Single dose of 25 mg/cat or 75 mg/cat.
Return to Estrus After Treatment All cats re-initiated follicular activity after treatment withdrawal. The most synchronized return was observed in the 0.088 mg/kg group (within 10-16 days).Effects are reversible, with cats eventually resuming normal cyclicity. One study showed a return to estrus at an average of 153 days after a single injection.
Reported Side Effects No side effects were observed in treated queens in the reviewed studies.Pyometra (37.0%), endometritis (29.6%), mammary gland hyperplasia (14.8%), cystic endometrial hyperplasia (11.2%), and ovarian cysts (7.4%) were reported in a study where cats received a 75 mg dose. Other potential side effects include diabetes mellitus and behavioral changes.
Hormonal Effects Suppresses initiation of follicular activity, leading to decreased fecal estrogen concentrations.Suppresses FSH and LH release, leading to arrested folliculogenesis and low estrogen concentrations.

Mechanism of Action: A Shared Pathway

Both this compound and MPA are synthetic progestins that mimic the action of natural progesterone. Their primary mechanism for estrus suppression involves a negative feedback loop on the hypothalamic-pituitary-gonadal (HPG) axis. By binding to progesterone receptors in the hypothalamus, they inhibit the pulsatile release of Gonadotropin-Releasing Hormone (GnRH). This, in turn, suppresses the secretion of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH) from the pituitary gland, which are essential for follicular development and ovulation.

G Simplified Signaling Pathway for Progestin-Mediated Estrus Suppression Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH stimulates Pituitary Pituitary FSH_LH FSH / LH Pituitary->FSH_LH releases Ovary Ovary Follicular_Development Follicular Development Ovary->Follicular_Development Progestins This compound / MPA Progestins->Hypothalamus (-) GnRH->Pituitary stimulates FSH_LH->Ovary stimulates Estrus Estrus Follicular_Development->Estrus G Experimental Workflow for this compound Study Start Animal Selection & Acclimation Baseline 60-Day Baseline Fecal Steroid Monitoring (EIA) Start->Baseline Grouping Random Assignment to Treatment Groups (Control, Low, Mid, High Dose) Baseline->Grouping Treatment 38-Day Oral this compound Administration Grouping->Treatment Monitoring_Treat Daily Fecal Steroid Monitoring During Treatment Treatment->Monitoring_Treat Post_Treatment 60-Day Post-Treatment Fecal Steroid Monitoring Monitoring_Treat->Post_Treatment Analysis Data Analysis: - Time to Suppression - Time to Return to Estrus Post_Treatment->Analysis End End of Study Analysis->End

References

Altrenogest's Efficacy in Suppressing Luteinizing Hormone Surges: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Altrenogest, a synthetic progestin, is widely utilized in veterinary medicine for the management of reproductive cycles in species such as horses and swine.[1][2] Its primary mechanism of action involves the suppression of the preovulatory luteinizing hormone (LH) surge, which is critical for preventing ovulation and synchronizing estrus.[1][3] This guide provides a comprehensive comparison of this compound's performance with other alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Mechanism of Action: The Hypothalamic-Pituitary-Gonadal Axis

This compound exerts its influence by binding to progesterone receptors, which in turn inhibits the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus.[1] This reduction in GnRH leads to a decreased release of LH from the pituitary gland, thereby preventing the LH surge required to trigger ovulation.

This compound Mechanism of Action cluster_brain Brain cluster_gonads Gonads Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary (+) GnRH Ovary Ovary Pituitary->Ovary (+) LH LH_Surge LH Surge Pituitary->LH_Surge Suppressed by This compound This compound This compound This compound->Hypothalamus (-) Inhibits Ovulation Ovulation LH_Surge->Ovulation (+) Triggers

Figure 1: Signaling pathway of this compound's LH suppression.

Experimental Validation of LH Suppression

The efficacy of this compound in suppressing LH surges has been validated through numerous studies. A common experimental model involves the use of mares, where this compound is administered to control their estrous cycle.

Experimental Protocol:

A representative experimental design to evaluate the effect of this compound on LH surges in mares is as follows:

  • Animal Selection: Twenty-four broodmares are randomly assigned to two equal groups (n=12).

  • Treatment Administration:

    • Group 1 (this compound): Mares are administered this compound orally at a dose of 0.044 mg/kg of body weight once daily for 14 days.

    • Group 2 (Control/Alternative): This group can either serve as an untreated control or receive an alternative treatment, such as an adhesive transdermal progestin patch.

  • Hormone Measurement: Daily blood samples are collected from all mares for 17 days, starting the day before treatment initiation and continuing for two days after treatment withdrawal. Plasma LH and progesterone concentrations are measured using validated immunoassays.

  • Follicular Monitoring and Ovulation: Follicular development is monitored daily via ultrasonography starting from day 3 after hormone withdrawal until ovulation is detected. Ovulation is confirmed by the disappearance of a preovulatory follicle.

  • Data Analysis: Statistical analysis is performed to compare hormone concentrations, ovulation rates, and the interval from treatment withdrawal to ovulation between the groups.

Experimental Workflow start Start randomization Mare Randomization (n=24) start->randomization group1 Group 1: Oral this compound (0.044 mg/kg for 14d) randomization->group1 group2 Group 2: Alternative/Control randomization->group2 monitoring Daily Blood Sampling & Ultrasonography group1->monitoring group2->monitoring analysis Hormone Analysis (LH, Progesterone) monitoring->analysis end End analysis->end

Figure 2: Experimental workflow for this compound evaluation.

Comparative Efficacy of this compound

The following table summarizes the quantitative data from studies comparing oral this compound to other methods for LH surge suppression and estrus synchronization in mares.

Treatment GroupDosage/AdministrationDurationOvulation RateInterval to Ovulation (days post-treatment)LH Concentration
Oral this compound 0.044 mg/kg, orally14 days91.67%9.27 ± 0.79Suppressed baseline and GnRH-induced LH
Transdermal Progestin Patch 6.00 mg norelgestromin & 0.75 mg ethinyl estradiol14 days83.33%7.40 ± 0.97Effective in synchronizing mares
Sustained-Release this compound LA150 225 mg, single injection-All mares ovulated17.5 (overall for this compound groups)Not explicitly stated
Sustained-Release this compound LA225 225 mg, single injection-All mares ovulated17.5 (overall for this compound groups)Not explicitly stated
Sustained-Release this compound LA225 (High Dose) 450 mg, single injection-All mares ovulated17.5 (overall for this compound groups)Not explicitly stated
Medroxyprogesterone Acetate (MPA) 1.0 g, single injection-Not affected relative to controlNot affected relative to controlNot explicitly stated
Control (Vehicle only) Single injection-All mares ovulated10.0Baseline levels

Data presented as mean ± standard deviation where available.

Studies have demonstrated that oral this compound effectively suppresses LH secretion. In transitional mares, this compound administration resulted in lower serum concentrations of LH compared to control and GnRH-treated mares. It suppressed both baseline LH levels and GnRH-induced LH secretion.

When compared to a transdermal progestin patch containing norelgestromin and ethinyl estradiol, oral this compound showed a similar ovulation rate (91.67% vs. 83.33%). However, the interval from progestin removal to ovulation was significantly shorter for the patch group.

Sustained-release injectable formulations of this compound have also been shown to be effective in delaying estrus and ovulation compared to controls. In contrast, medroxyprogesterone acetate (MPA) was found to have no significant effect on the estrous cycle of mares.

Conclusion

The administration of this compound has been consistently validated to effectively suppress luteinizing hormone surges in mares. This effect is mediated through its action on the hypothalamic-pituitary-gonadal axis, leading to a reduction in GnRH and subsequent LH release. Comparative studies demonstrate that while other progestin-based treatments like transdermal patches can also be effective, this compound remains a reliable and well-documented method for reproductive cycle management. The choice between different formulations of this compound or alternative progestins may depend on factors such as desired duration of suppression and ease of administration.

References

Altrenogest's Impact on Sow Litter Size: A Comparative Analysis of Reproductive Hormonal Therapies

Author: BenchChem Technical Support Team. Date: November 2025

In the pursuit of optimizing swine production, hormonal interventions are frequently employed to enhance reproductive efficiency. Altrenogest, a synthetic progestin, is a widely utilized tool for estrus synchronization and has been investigated for its potential to increase litter size in sows. This guide provides a comparative analysis of this compound's effects on litter size against other hormonal alternatives, supported by experimental data, detailed protocols, and an examination of the underlying physiological mechanisms.

Mechanism of Action: A Hormonal Cascade

The reproductive cycle of a sow is orchestrated by a complex interplay of hormones. This compound and its alternatives exert their effects by modulating this natural cascade at different points.

This compound: As a progesterone analogue, this compound's primary mechanism of action is the suppression of gonadotropin-releasing hormone (GnRH) from the hypothalamus. This, in turn, reduces the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, preventing follicular development and ovulation.[1] Upon withdrawal of this compound, a synchronized follicular phase is initiated, leading to a more uniform ovulation and potentially a higher ovulation rate.

Gonadotropins (eCG and hCG): Equine chorionic gonadotropin (eCG), also known as pregnant mare serum gonadotropin (PMSG), and human chorionic gonadotropin (hCG) act directly on the ovaries. eCG exhibits both FSH- and LH-like activity, stimulating follicular growth and development.[2][3] hCG primarily mimics the action of LH, inducing ovulation of mature follicles.[2][4] These are often used to induce puberty in gilts or to stimulate follicular development in sows, particularly in cases of anestrus.

GnRH Agonists: Gonadotropin-releasing hormone (GnRH) agonists, such as buserelin and peforelin, bind to GnRH receptors in the pituitary gland, initially stimulating the release of LH and FSH. This can be used to induce ovulation in a synchronized manner.

Comparative Performance: Litter Size and Farrowing Rates

The efficacy of this compound in enhancing litter size can vary depending on the parity of the sow and the specific treatment protocol. A meta-analysis of multiple studies indicated that this compound administration improved the total number of piglets born and the number of piglets born alive in gilts and primiparous (first-litter) sows. However, this effect was not consistently observed in multiparous sows.

Here, we present a comparative summary of experimental data from various studies investigating the impact of this compound and its alternatives on key reproductive parameters.

Table 1: Comparative Efficacy of this compound and Alternatives on Litter Size in Sows

Treatment GroupParityTotal Piglets Born (Mean ± SD/SE)Piglets Born Alive (Mean ± SD/SE)Farrowing Rate (%)Reference
This compound Studies
ControlPrimiparous11.9 ± 0.7--
This compoundPrimiparous13.4 ± 0.5--
ControlPrimiparous10.6 ± 2.0--
This compound (late lactation)Primiparous11.9 ± 1.8--
ControlMultiparous12.27 ± 0.44->85
This compound (pre-weaning)Multiparous14.00 ± 0.46->85
Comparative Studies
Control (Saline)Gilts, Primi- & Multiparous-1.32 (kg birth weight)-
Peforelin (GnRH analogue)Gilts, Primi- & Multiparous-1.36 (kg birth weight)-
eCGGilts, Primi- & Multiparous-1.26 (kg birth weight)-
ControlGilts12.0 ± 0.4--
Buserelin (GnRH agonist) 10 µg in semenGilts12.3 ± 0.3--
ControlMultiparous--91.2
This compound + Superovulation (eCG/hCG)Multiparous--53.8-73.3
Superovulation (eCG/hCG) onlyMultiparous--94.6

Experimental Protocols

The following sections detail the methodologies employed in the key comparative studies cited in this guide.

Experimental Protocol 1: this compound Treatment in Primiparous Sows
  • Objective: To evaluate the effect of post-weaning this compound treatment on litter size in primiparous sows.

  • Animals: 87 primiparous and 130 multiparous sows.

  • Treatment Groups:

    • Control: No this compound treatment.

    • RU0-20: 20 mg of this compound from day -1 to 6 (weaning = day 0).

    • RU40-20: 40 mg of this compound from day -3 to 0 and 20 mg from day 1 to 6.

    • RU20-20: 20 mg of this compound from day -3 to 6.

  • Data Collection: Follicle size was assessed daily via transabdominal ultrasound. Litter size (total born, born alive, mummies) and farrowing rate were recorded.

  • Key Findings: In primiparous sows, this compound-treated groups had a larger total litter size (including mummies) compared to the control group (13.4 ± 0.5 vs. 11.9 ± 0.7).

Experimental Protocol 2: Comparative Study of a GnRH Analogue and eCG
  • Objective: To compare the effect of a GnRH analogue (peforelin) and eCG on the litter performance of gilts and sows.

  • Animals: 212 gilts, primiparous, and multiparous sows across three herds.

  • Treatment Groups (administered 24h post-weaning or 48h after last this compound administration for gilts):

    • P Group: Peforelin injection.

    • E Group: eCG injection.

    • C Group: Physiological saline solution (Control).

  • Data Collection: Total piglets born, liveborn, stillborn, mortality rate during lactation, and birth weights were recorded.

  • Key Findings: No significant difference was found in litter size among the treatment groups. However, piglets in the peforelin group had significantly higher liveborn birth weights in gilts compared to the eCG group.

Signaling Pathways

The hormonal treatments discussed influence the hypothalamic-pituitary-gonadal (HPG) axis, a critical signaling pathway in reproduction.

// Connections Hypothalamus -> GnRH [label=" releases"]; GnRH -> Pituitary [label=" stimulates"]; Pituitary -> LH [label=" releases"]; Pituitary -> FSH [label=" releases"]; FSH -> Ovary [label=" stimulates follicular growth"]; LH -> Ovary [label=" triggers ovulation"]; Ovary -> Estrogen [label=" produces"]; Ovary -> Progesterone [label=" produces"]; Estrogen -> Hypothalamus [label=" +/- feedback"]; Progesterone -> Hypothalamus [label=" - feedback"];

// Drug Actions this compound -> Hypothalamus [label=" inhibits GnRH release", color="#34A853", style=dashed]; GnRH_agonists -> Pituitary [label=" stimulates LH/FSH release", color="#34A853", style=dashed]; eCG_hCG -> Ovary [label=" stimulates follicle/ovulation", color="#34A853", style=dashed]; } caption { label = "Hormonal Signaling Pathways in Sow Reproduction."; fontsize = 10; }

Conclusion

This compound has demonstrated efficacy in improving litter size, particularly in gilts and primiparous sows, by synchronizing estrus and promoting a more uniform ovulation. However, its effectiveness in multiparous sows is less consistent. Alternative hormonal therapies, such as GnRH agonists and gonadotropins, offer different mechanisms of action and can also influence reproductive outcomes. GnRH agonists show promise in improving litter size when added to semen, while gonadotropins are effective in stimulating follicular development. The choice of hormonal intervention should be based on the specific reproductive goals, the parity of the sows, and a thorough understanding of the underlying physiological mechanisms. Further research is warranted to directly compare the cost-effectiveness and overall impact of these different hormonal strategies on sow productivity.

References

Evaluating Commercial Altrenogest Preparations: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Altrenogest, a synthetic progestin, is a cornerstone in veterinary reproductive management, primarily for synchronizing estrus in mares and gilts. Its efficacy hinges on the formulation's ability to deliver a consistent and biologically effective dose. This guide provides an objective comparison of the performance of various commercial this compound preparations, supported by experimental data, to aid in the selection of the most suitable product for research and clinical applications.

Executive Summary

This guide evaluates the performance of different commercial this compound preparations based on their pharmacokinetic profiles, efficacy in estrus synchronization, and available data on their stability. The primary formulations reviewed are oral solutions, with comparisons drawn between brand-name products such as Regu-Mate®, Matrix®, and other generic equivalents, as well as alternative formulations like injectable solutions and soft capsules.

Key findings indicate that while oral solutions like Regu-Mate® and Matrix® are chemically identical preparations marketed for horses and swine respectively, variations in bioavailability can exist between different manufacturers' oral solutions.[1] Injectable formulations offer a potential advantage in terms of handling safety and prolonged action, though their plasma concentration profiles differ significantly from daily oral administrations.[2] Newer formulations like soft capsules have demonstrated bioequivalence to oral solutions, offering a potentially more accurate and stable dosing format.[3][4]

Mechanism of Action: A Look at the Signaling Pathway

This compound exerts its effects by mimicking the action of natural progesterone. It binds to progesterone receptors in the hypothalamus and pituitary gland, influencing the release of key reproductive hormones.[5] This ultimately suppresses the normal estrous cycle, allowing for synchronized return to estrus upon withdrawal of the treatment.

The signaling cascade begins with this compound crossing the blood-brain barrier and binding to progesterone receptors (PR) in the hypothalamus. This binding inhibits the pulsatile release of Gonadotropin-Releasing Hormone (GnRH). The reduced GnRH stimulation of the anterior pituitary gland, in turn, suppresses the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). This suppression of gonadotropins prevents follicular development and ovulation, effectively holding the animal in a state of artificial diestrus. Upon cessation of this compound treatment, the negative feedback is removed, leading to a surge in GnRH, followed by LH and FSH, which triggers synchronized follicular growth and ovulation.

Caption: this compound's mechanism of action on the HPG axis.

Comparative Performance Data

The following tables summarize quantitative data from studies comparing different this compound preparations.

Table 1: Pharmacokinetic Parameters of Oral this compound Solutions in Sows
PreparationCmax (ng/mL)Tmax (h)t1/2 (h)AUC0-t (h·ng/mL)Relative Bioavailability (%)Reference
Domestic (DAOS)227.59 ± 83.351.16 ± 0.523.63 ± 0.721050.23 ± 409.80134.9
Imported (IAOS)152.83 ± 80.341.58 ± 0.853.45 ± 0.63778.22 ± 397.84100 (Reference)

DAOS: Domestic this compound Oral Solution; IAOS: Imported this compound Oral Solution.

Table 2: Pharmacokinetic Parameters of Oral vs. Injectable this compound in Mares
PreparationAdministrationCmax (ng/mL)Tmax (h)Mean Plasma Concentration (Day 7) (ng/mL)Reference
Ovu-Mate®Intramuscular (weekly)Not ReportedNot Reported1.51 ± 0.65
Regumate®Oral (daily)Not ReportedNot Reported2.38 ± 1.53
Table 3: Efficacy of Estrus Synchronization with Different this compound Formulations
PreparationSpeciesTreatment DurationEstrus Response Rate (%)Onset of Estrus (days post-treatment)Ovulation Rate (%)Reference
Virbagest® (oral)Gilts18 days956-8Not Reported
PlaceboGilts18 days985-20Not Reported
Regumate® (oral)Mares14 days1003-591.67
Transdermal PatchMares14 days91.673-583.33
Soft CapsuleGilts18 daysBioequivalent to oral solutionNot ReportedNot Reported
Oral SolutionGilts18 daysBioequivalent to soft capsuleNot ReportedNot Reported

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are summaries of key experimental protocols cited in this guide.

Pharmacokinetic Studies

Pharmacokinetic Study Workflow Animal Selection Animal Selection Acclimatization Acclimatization Animal Selection->Acclimatization Drug Administration Drug Administration Acclimatization->Drug Administration Blood Sampling Blood Sampling Drug Administration->Blood Sampling Predetermined time points Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Centrifugation Sample Analysis Sample Analysis Plasma Separation->Sample Analysis HPLC-MS/MS Data Analysis Data Analysis Sample Analysis->Data Analysis Pharmacokinetic modeling

Caption: General workflow for pharmacokinetic evaluation.

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, t1/2) of different this compound preparations.

Animal Models:

  • Sows: Healthy, sexually mature gilts are often used. A crossover design is common, where each animal receives each treatment with a washout period in between to minimize individual variation.

  • Mares: Healthy, adult mares are selected. Similar to sow studies, a crossover design is frequently employed.

Drug Administration:

  • Oral Solutions: Administered directly onto the feed or the back of the tongue at a specified dose (e.g., 20 mg/gilt/day or 0.044 mg/kg for mares).

  • Injectable Solutions: Administered intramuscularly at a specified dose (e.g., 150 mg/mare).

Blood Sampling:

  • Blood samples are collected via venipuncture at multiple time points before and after drug administration. A typical schedule might include samples at 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-administration.

Analytical Method: HPLC-MS/MS

  • Sample Preparation: Plasma is separated from whole blood by centrifugation. This compound is then extracted from the plasma using liquid-liquid extraction or solid-phase extraction.

  • Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system, typically with a C18 column, to separate this compound from other plasma components.

  • Mass Spectrometric Detection: The separated this compound is then ionized and detected by a tandem mass spectrometer (MS/MS). This allows for highly sensitive and specific quantification of the drug.

  • Data Analysis: The concentration of this compound in each plasma sample is determined by comparing its response to that of a known concentration of a standard. Pharmacokinetic parameters are then calculated from the concentration-time data.

Estrus Synchronization Efficacy Trials

Estrus Synchronization Trial Workflow Animal Grouping Animal Grouping Treatment Period Treatment Period Animal Grouping->Treatment Period Random allocation Estrus Detection Estrus Detection Treatment Period->Estrus Detection Daily observation Data Collection Data Collection Estrus Detection->Data Collection Estrus response, ovulation Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis

Caption: Workflow for evaluating estrus synchronization efficacy.

Objective: To evaluate the effectiveness of different this compound preparations in synchronizing estrus.

Animal Models:

  • Gilts/Sows: Sexually mature gilts or weaned sows are randomly assigned to treatment groups.

  • Mares: Cycling mares are randomly allocated to different treatment protocols.

Treatment Protocol:

  • Animals in the treatment group receive the this compound preparation for a specified duration (e.g., 14-18 days).

  • A control group may receive a placebo or no treatment.

Estrus Detection:

  • Following the cessation of treatment, animals are monitored daily for signs of estrus. This typically involves observing behavioral changes and physical signs, often in the presence of a boar or stallion.

  • In mares, transrectal ultrasonography is commonly used to monitor follicular development and confirm ovulation.

Data Collection and Analysis:

  • The primary endpoints are the percentage of animals exhibiting estrus within a defined period after treatment withdrawal and the interval from withdrawal to the onset of estrus.

  • Ovulation rate and subsequent fertility parameters (e.g., pregnancy rate, litter size) may also be assessed.

  • Statistical analysis is performed to compare the efficacy between different treatment groups.

Stability of Commercial Preparations

A study on a soft capsule formulation of this compound demonstrated good stability under accelerated (40°C/75% RH) and long-term (25°C/60% RH) storage conditions for at least 6 months, with the concentration of this compound remaining above 99%. This suggests that unit-dose formulations may offer an advantage in terms of stability over multi-dose bottles of oral solution, which can be subject to degradation upon exposure to air.

Conclusion

The selection of a commercial this compound preparation should be based on a thorough evaluation of its pharmacokinetic profile, demonstrated efficacy, and formulation stability. While products like Regu-Mate® and Matrix® are established standards, this guide highlights that other formulations, including generics and novel delivery systems, can offer comparable or, in some aspects, advantageous performance characteristics. For critical research applications, it is advisable to consult specific bioequivalence studies or conduct in-house validation to ensure the chosen product meets the required performance standards. The detailed experimental protocols provided herein can serve as a valuable resource for designing and interpreting such validation studies.

References

Altrenogest in Swine Estrus Synchronization: A Comparative Analysis of Efficacy in Gilts and Sows

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of altrenogest for estrus synchronization in gilts (female pigs that have not yet farrowed) versus sows (female pigs that have farrowed at least one litter). It is intended for researchers, scientists, and drug development professionals in the field of swine reproduction. This document synthesizes data from multiple studies, presenting quantitative outcomes in structured tables, detailing experimental protocols, and illustrating key biological and procedural pathways through diagrams.

Executive Summary

This compound, a synthetic progestogen, is widely utilized in the swine industry to synchronize estrus, thereby optimizing breeding schedules and improving herd management efficiency. Its efficacy, however, is influenced by the parity of the animal. A meta-analysis of published data indicates that this compound administration enhances the number of piglets born alive, the total number born, the estrous rate within 10 days of treatment, and the pregnancy and farrowing rates in gilts.[1][2] In primiparous sows (those that have farrowed once), this compound treatment has been shown to improve the number of piglets born alive and the total number born, though with a potential reduction in the farrowing rate.[1][2] Conversely, for multiparous sows (those that have had multiple litters), this compound treatment did not show significant improvement across these reproductive variables.[1]

The recommended treatment regimen for gilts is typically 15 to 20 mg per day for 14 to 18 consecutive days, with estrus expected 4 to 10 days after the cessation of treatment. For sows, particularly in a post-weaning context, shorter treatment durations are often employed.

Mechanism of Action: Hormonal Regulation

This compound mimics the action of natural progesterone, a hormone that plays a crucial role in the estrous cycle. By maintaining high levels of a progestin in the bloodstream, this compound suppresses the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus. This, in turn, inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. The suppression of these gonadotropins prevents follicular development and ovulation, effectively holding the animal in a state of artificial luteal phase. Upon withdrawal of this compound, the negative feedback is removed, leading to a surge in GnRH, followed by FSH and LH, which stimulates synchronized follicular growth, estrus, and ovulation.

This compound Signaling Pathway cluster_brain Brain cluster_gonad Ovary Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary (+) GnRH Follicles Follicles Pituitary->Follicles (+) LH & FSH Estrus_Ovulation Estrus & Ovulation Follicles->Estrus_Ovulation This compound This compound (Oral Administration) This compound->Hypothalamus (-) Negative Feedback GnRH GnRH LH_FSH LH & FSH Progesterone Progesterone (from Corpus Luteum) Progesterone->Hypothalamus (-) Natural Negative Feedback Gilt Experimental Workflow start Start selection Gilt Selection (Sexually Mature) start->selection acclimation Acclimation to Individual Feeding selection->acclimation treatment This compound Treatment (14-18 days) acclimation->treatment estrus_detection Estrus Detection (Twice Daily) treatment->estrus_detection breeding Artificial Insemination estrus_detection->breeding data_collection Data Collection (Farrowing Rate, Litter Size) breeding->data_collection end End data_collection->end Logical Relationship of Hormonal Control goal Goal: Synchronized Breeding control_follicular Control Follicular Development goal->control_follicular suppress_gonadotropins Suppress Gonadotropins (LH & FSH) control_follicular->suppress_gonadotropins administer_progestin Administer Exogenous Progestin (this compound) suppress_gonadotropins->administer_progestin withdraw_progestin Withdraw Progestin administer_progestin->withdraw_progestin rebound_effect Gonadotropin Rebound withdraw_progestin->rebound_effect sync_estrus Result: Synchronized Estrus rebound_effect->sync_estrus

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Altrenogest

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe handling and disposal of Altrenogest, ensuring the protection of laboratory personnel and the environment.

This compound, a synthetic progestin, requires meticulous handling due to its potential to cause reproductive system disorders and other adverse health effects in humans upon exposure.[1][2][3] This guide provides essential, step-by-step safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

This compound is classified as toxic if swallowed and may damage fertility or the unborn child.[4] It can also cause damage to organs through prolonged or repeated exposure.[4] The primary route of occupational exposure is through skin contact, as the hormone is readily absorbed through intact skin. Inhalation of aerosols or mists is also a potential route of exposure.

Individuals Who Should Avoid Handling this compound: A number of individuals are advised to avoid handling this compound products due to increased health risks. These include:

  • Women who are or may be pregnant.

  • Anyone with a history of blood clots or clotting disorders.

  • Individuals with a history of heart disease or stroke.

  • Women with known or suspected breast cancer.

  • People with known or suspected estrogen-dependent neoplasia.

  • Women with undiagnosed vaginal bleeding.

  • Individuals with liver dysfunction or disease.

  • People with known or suspected progesterone-dependent tumors.

Personal Protective Equipment (PPE)

The consistent use of appropriate PPE is the most critical barrier to preventing accidental exposure.

PPE CategorySpecificationRationale
Hand Protection Impermeable, non-porous protective gloves (e.g., nitrile, butyl, vinyl, polyethylene, or neoprene). Consider double gloving.Prevents skin absorption. Disposable latex gloves may not provide adequate protection.
Eye Protection Safety glasses with side shields or goggles. A faceshield is recommended if there is a potential for splashes, mists, or aerosols.Protects eyes from accidental splashes.
Body Protection A lab coat or work uniform is standard. For tasks with a higher risk of exposure, additional garments such as sleevelets, an apron, or disposable suits should be worn to avoid exposed skin.Minimizes skin contact with contaminated surfaces or spills.
Respiratory Protection If adequate local exhaust ventilation (e.g., a fume hood) is not available or if there is a potential for aerosolization, respiratory protection with a combined particulate and organic vapor filter is required.Prevents inhalation of harmful aerosols or mists.

Experimental Protocols: Safe Handling and Administration

Engineering Controls:

  • Whenever possible, handle this compound in a properly designed biosafety cabinet, fume hood, or other containment device, especially if there is a potential for aerosolization.

  • If the potential for aerosolization does not exist, handle the substance over lined trays or benchtops to contain any spills.

  • Ensure that eye flushing systems and safety showers are readily accessible in the work area.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all safety precautions have been read and understood. Put on all required PPE as detailed in the table above.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.

  • Administration: If administering to animals, use a dosing gun or other methods to minimize direct contact.

  • Decontamination: After handling, wash hands and any exposed skin thoroughly with soap and water. Launder contaminated clothing before reuse.

  • Storage: Store this compound in a cool, well-ventilated place in a tightly closed, properly labeled container. Store away from food and beverages and out of reach of children.

Accidental Exposure and First Aid

In the event of accidental exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation or other symptoms develop.
Eye Contact Flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present. Seek medical attention if irritation persists.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion DO NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Waste Materials: Dispose of contents and containers to an approved waste disposal plant. Incineration is the preferred method of disposal where appropriate.

  • Environmental Precautions: Do not allow the product to enter drains or water courses, as it is very toxic to aquatic life with long-lasting effects.

  • Spill Cleanup: For small spills, absorb the liquid with a suitable material and transfer it into a suitable container for disposal. For larger spills, notify emergency response personnel.

  • Contaminated Equipment: Thoroughly decontaminate any equipment or surfaces that have come into contact with this compound.

Workflow for Safe Handling of this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Administration cluster_post Post-Handling & Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Don Appropriate PPE: - Impermeable Gloves - Eye Protection - Lab Coat A->B C Work in Ventilated Area (Fume Hood) B->C Proceed to Handling D Handle this compound C->D E Decontaminate Work Area & Equipment D->E Task Complete I Accidental Spill D->I Spill Occurs J Personal Exposure D->J Exposure Occurs F Dispose of Waste in Approved Hazardous Waste Container E->F G Remove PPE F->G H Wash Hands Thoroughly G->H L Contain & Clean Spill with Absorbent Material I->L K Follow First Aid Procedures J->K

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Altrenogest
Reactant of Route 2
Altrenogest

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.